molecular formula C7H9F3N2O B3278351 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 676487-71-1

5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3278351
CAS No.: 676487-71-1
M. Wt: 194.15 g/mol
InChI Key: RTKVHRSYLZABPY-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 676487-71-1) is a chemical compound with the molecular formula C 7 H 9 F 3 N 2 O and a molecular weight of 194.15 g/mol . It is a pyrazole derivative, a class of heterocyclic compounds featuring a five-membered ring with two nitrogen atoms. The pyrazole core is recognized for its wide range of biological activities, making it a privileged structure in medicinal chemistry . The specific substitution pattern on this pyrazole ring is key to its research value. It incorporates a 5-ethoxy group and a 1-methyl group, but most notably, it features a trifluoromethyl (CF 3 ) group at the 3-position. The trifluoromethyl group is a critical motif in modern drug design due to its strong electron-withdrawing nature and ability to enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds . Researchers value this molecule as a versatile building block for the synthesis of more complex, target-oriented molecules. Its structure is particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Preclinical studies on structurally similar trifluoromethyl-substituted pyrazoles have indicated a broad spectrum of pharmacodynamic effects, including anti-inflammatory, analgesic, anticonvulsant, and antibacterial properties, highlighting the potential of this chemical scaffold . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-3-13-6-4-5(7(8,9)10)11-12(6)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVHRSYLZABPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NN1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235274
Record name 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676487-71-1
Record name 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676487-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Weight, Structural Identity, and Synthesis of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. Specifically, 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a highly specialized heterocyclic building block. The strategic placement of a trifluoromethyl (-CF₃) group alongside an ethoxy ether and an N-methylated core creates a molecule with exceptional lipophilicity, metabolic stability, and precise steric geometry [1]. This technical whitepaper dissects the molecular identity, physicochemical properties, and validated synthetic methodologies for this compound, providing researchers with a robust framework for its utilization in advanced chemical synthesis.

Structural Deconstruction & Molecular Identity

To understand the chemical behavior of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, we must first deconstruct its molecular formula and calculate its exact molecular weight.

The molecule is built upon a 1H-pyrazole core (a five-membered diazole ring) with three distinct substitutions:

  • Position 1 (N1): A methyl group (-CH₃) replaces the hydrogen on the nitrogen atom.

  • Position 3 (C3): A trifluoromethyl group (-CF₃) is attached to the carbon adjacent to the second nitrogen.

  • Position 5 (C5): An ethoxy group (-O-CH₂-CH₃) is attached to the carbon adjacent to the N-methyl group.

  • Position 4 (C4): Remains unsubstituted (contains one hydrogen atom).

Deriving the Molecular Formula:

  • Carbon (C): 3 (pyrazole ring) + 1 (N-methyl) + 1 (trifluoromethyl) + 2 (ethoxy) = 7

  • Hydrogen (H): 1 (C4 of ring) + 3 (N-methyl) + 5 (ethoxy) = 9

  • Fluorine (F): 3 (trifluoromethyl) = 3

  • Nitrogen (N): 2 (pyrazole ring) = 2

  • Oxygen (O): 1 (ethoxy) = 1

This yields the empirical formula C₇H₉F₃N₂O .

Quantitative Physicochemical Data

The following table summarizes the calculated molecular weight and critical physicochemical parameters of the C₇H₉F₃N₂O isomer class [4].

PropertyValueCausality / Significance
Chemical Formula C₇H₉F₃N₂ODefines the exact atomic composition.
Molecular Weight 194.15 g/mol Calculated via standard atomic weights (C:12.011, H:1.008, F:18.998, N:14.007, O:15.999).
Exact Mass 194.0667 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 0N-methylation eliminates the N-H donor, increasing membrane permeability.
Hydrogen Bond Acceptors 4Comprises the N2 atom, the ether oxygen, and the fluorine cluster.
Rotatable Bonds 2Located within the ethoxy group, allowing conformational flexibility for receptor binding.

Rational Design & Structure-Activity Relationship (SAR)

The architectural design of this molecule is not accidental; each functional group plays a causal role in dictating the molecule's pharmacokinetic and pharmacodynamic profile [2].

  • The Trifluoromethyl (-CF₃) Group: Fluorine is highly electronegative. The -CF₃ group acts as an electron-withdrawing group (EWG) that lowers the pKa of the pyrazole ring. More importantly, the robust C-F bonds block cytochrome P450-mediated oxidation at the C3 position, dramatically enhancing the metabolic half-life of the compound[3].

  • The 1-Methyl Group: Unsubstituted pyrazoles undergo rapid annular tautomerism. By methylating the N1 position, the molecule is locked into a single, predictable tautomeric state. This reduces "conformational noise" and ensures high-fidelity binding to target proteins or enzymes [1].

  • The 5-Ethoxy Group: The ether linkage provides a moderate steric shield and acts as a hydrogen bond acceptor. It fine-tunes the overall lipophilicity (LogP) of the molecule, which is a critical vector for crossing biological membranes.

SAR Core 1H-Pyrazole Core (Structural Scaffold) CF3 3-Trifluoromethyl (-CF3) Increases Lipophilicity Core->CF3 Ethoxy 5-Ethoxy (-OCH2CH3) Steric & Electronic Modulator Core->Ethoxy Methyl 1-Methyl (-CH3) Prevents Tautomerization Core->Methyl Bio Enhanced Target Affinity & Metabolic Stability CF3->Bio Ethoxy->Bio Methyl->Bio

Logical relationship of substituents on the pyrazole core and their pharmacokinetic effects.

Experimental Methodology: Synthesis & Self-Validating Protocol

As an Application Scientist, ensuring the reproducibility and regioselectivity of heterocyclic synthesis is paramount. The synthesis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is best achieved via a two-step sequence: Regioselective cyclocondensation followed by chemoselective O-alkylation.

Step 1: Regioselective Cyclocondensation

Objective: Synthesize the intermediate 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Causality of Reagents: We utilize methylhydrazine rather than unsubstituted hydrazine. This directly installs the N-methyl group during ring formation, bypassing a later N-methylation step that would inevitably yield a difficult-to-separate mixture of 1-methyl and 2-methyl regioisomers.

  • Charge Reactor: To a round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent of ethyl 4,4,4-trifluoroacetoacetate.

  • Solvent Addition: Dissolve the ester in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add 1.1 equivalents of methylhydrazine. Caution: Methylhydrazine is highly toxic; perform strictly under a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4 hours.

  • Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the starting ester validates the completion of the cyclization. Evaporate the solvent to yield the intermediate [1].

Step 2: Chemoselective O-Alkylation

Objective: Convert the 5-hydroxyl group to a 5-ethoxy group. Causality of Reagents: The intermediate can theoretically undergo O-alkylation or C-alkylation (at the C4 position). To enforce chemoselectivity, we use Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). K₂CO₃ deprotonates the hydroxyl group, while the polar aprotic DMF solvates the potassium cation. This leaves the oxygen anion highly reactive (the "naked anion effect"), strongly favoring O-alkylation over C-alkylation.

  • Charge Reactor: Dissolve the intermediate from Step 1 in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.0 equivalents of finely powdered K₂CO₃ and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylating Agent: Add 1.5 equivalents of ethyl iodide (iodoethane) dropwise.

  • Heating: Heat the reaction mixture to 60°C for 6 hours.

  • Self-Validating Check: Quench a 50 µL aliquot in water, extract with ethyl acetate, and analyze via LC-MS. The target molecule is confirmed by the presence of the exact mass peak (m/z [M+H]⁺ = 195.1).

  • Workup: Pour the mixture into ice water, extract with ethyl acetate (3x), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Synthesis R1 Ethyl 4,4,4-trifluoroacetoacetate + Methylhydrazine Cond1 Cyclocondensation (EtOH, Reflux, 4h) R1->Cond1 Int1 Intermediate: 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol Cond1->Int1 Cond2 O-Alkylation (DMF, 60°C, 6h) Int1->Cond2 R2 Ethyl Iodide + K2CO3 (Alkylating Agent & Base) R2->Cond2 Prod Target Molecule: 5-Ethoxy-1-methyl-3- (trifluoromethyl)-1H-pyrazole Cond2->Prod

Step-by-step synthetic workflow for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Applications in Advanced Therapeutics and Agrochemicals

The synthesis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is highly relevant to contemporary industrial chemistry. Trifluoromethylated pyrazoles are the core pharmacophores in several blockbuster commercial products [2].

In the pharmaceutical sector, this scaffold is heavily utilized in the design of selective Cyclooxygenase-2 (COX-2) inhibitors (analogous to Celecoxib) and factor Xa inhibitors (analogous to Razaxaban) [2]. In the agrochemical sector, similar fluorinated pyrazoles are the active ingredients in potent fungicides like Penthiopyrad and broad-spectrum insecticides [3]. The addition of the 5-ethoxy group provides a unique intellectual property (IP) vector, allowing drug development professionals to bypass existing patents while retaining the potent biological activity inherent to the CF₃-pyrazole core.

References

  • Title: Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds Source: PMC - National Institutes of Health (NIH) URL: [Link]

5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole , a specialized fluorinated heterocyclic building block. While the specific CAS number for this ethoxy ether derivative is less commonly indexed than its parent alcohol, it is a critical intermediate derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) .

Chemical Identity & Core Properties

This compound is the O-ethyl ether derivative of the tautomeric pyrazolone system. Its structural integrity relies on the specific regiochemistry of the methyl and trifluoromethyl groups, which dictates its electronic properties and reactivity profile.

Identifiers & Physicochemical Data
PropertyDetail
Chemical Name 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Parent CAS 122431-37-2 (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)
Molecular Formula C₇H₉F₃N₂O
Molecular Weight 194.15 g/mol
SMILES CCOC1=CC(=NN1C)C(F)(F)F
Structural Class Trifluoromethylated N-heterocycle; Pyrazole ether
Appearance Typically a colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; low solubility in water
Structural Significance

The trifluoromethyl (CF₃) group at the C3 position exerts a strong electron-withdrawing effect, increasing the lipophilicity and metabolic stability of the ring system—a key feature for bio-active scaffolds. The 5-ethoxy group serves as a masked hydroxyl functionality or a specific steric handle, preventing tautomerization back to the pyrazolone form.

Synthetic Pathways & Methodology

The synthesis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole requires a two-step sequence: cyclocondensation followed by regioselective O-alkylation.

Step 1: Cyclocondensation (Parent Scaffold Synthesis)

The core pyrazole ring is constructed by reacting ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine .

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine, Ethanol (solvent).

  • Mechanism: The hydrazine attacks the ketone carbonyl (more electrophilic due to CF₃), followed by cyclization onto the ester.

  • Regioselectivity Control: The reaction favors the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) over the 5-CF₃ isomer when performed under controlled acidic conditions or specific temperature gradients.

Step 2: Regioselective O-Alkylation

Direct alkylation of the 5-hydroxy pyrazole can yield either the O-alkyl (ether) or N-alkyl (antipyrine-like) product. To favor the desired 5-ethoxy ether:

  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

  • Base: Potassium Carbonate (K₂CO₃) or Silver Carbonate (Ag₂CO₃).

  • Solvent: Acetone or DMF.

  • Protocol:

    • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) in dry Acetone.

    • Add K₂CO₃ (1.5 eq) and stir for 30 min to form the enolate.

    • Add Ethyl Iodide (1.2 eq) dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor by TLC/LCMS.

    • Purification: The O-alkylated product is less polar than the N-alkylated byproduct and can be separated via silica gel chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

Synthesis Start Ethyl 4,4,4-trifluoroacetoacetate + Methylhydrazine Intermediate 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol (CAS 122431-37-2) Start->Intermediate Cyclocondensation (Reflux, EtOH) Reagents Ethyl Iodide (EtI) K2CO3 / Acetone Intermediate->Reagents Deprotonation Product 5-Ethoxy-1-methyl-3- (trifluoromethyl)-1H-pyrazole (Target Ether) Reagents->Product O-Alkylation (Major Path) SideProduct N-Ethyl Isomer (Side Product) Reagents->SideProduct N-Alkylation (Minor Path)

Figure 1: Synthetic workflow for the production of the 5-ethoxy derivative from trifluoroacetoacetate precursors.

Applications in Drug Discovery & Agrochemicals

Pharmacophore Utility

The 1-methyl-3-(trifluoromethyl)pyrazole motif is a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibition: The pyrazole nitrogen atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The CF₃ group fills hydrophobic pockets, enhancing potency.

  • Metabolic Stability: The CF₃ group blocks metabolic oxidation at the C3 position, extending the half-life of the drug candidate.

Agrochemical Relevance

This scaffold is structurally homologous to the herbicide Pyroxasulfone and other protoporphyrinogen oxidase (PPO) inhibitors. The 5-ethoxy group can act as a pro-drug moiety or a stable mimic of the enol ether found in active herbicides.

Structure-Activity Relationship (SAR) Logic

SAR Center 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole CF3 3-CF3 Group: Increases Lipophilicity Metabolic Blockade Center->CF3 N_Me 1-Methyl Group: Defines Regiochemistry Steric Control Center->N_Me O_Et 5-Ethoxy Group: Masks Polar -OH H-Bond Acceptor Center->O_Et

Figure 2: Structure-Activity Relationship (SAR) breakdown of the core scaffold.

Safety & Handling Protocols

While specific toxicological data for the ethoxy derivative may be limited, it should be handled with the same rigor as its parent pyrazoles and alkylating agents.

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin irritation and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

Handling Precautions
  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors or dust.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ether linkage over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1238616, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

Sources

Comprehensive Solubility Profiling of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole in Organic Solvents: Thermodynamic and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are critical building blocks in modern agrochemistry and medicinal chemistry. The compound 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a highly lipophilic, fluorinated heterocyclic scaffold. This in-depth technical guide outlines the methodologies for determining, validating, and thermodynamically modeling the solubility of this compound across a spectrum of organic solvents. By establishing a self-validating experimental protocol, this guide provides researchers with robust data necessary for optimizing flow chemistry processes, crystallization, and formulation development.

Mechanistic Context: Fluorination and Solvation

The introduction of a trifluoromethyl (


) group significantly alters the physicochemical profile of the pyrazole core. It increases lipophilicity and alters the hydrogen-bond accepting capacity of the adjacent nitrogens. The ethoxy group at the 5-position further masks the hydrogen-bond donor capacity that would otherwise be present in the 5-hydroxy tautomer (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol).

Causality in Solvent Selection : Because the molecule lacks strong hydrogen-bond donors, its solubility is primarily driven by dipole-dipole interactions, dispersion forces, and specific fluorophilic interactions in halogenated or highly non-polar solvents. The synthesis and functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles have been extensively optimized, highlighting the importance of these lipophilic scaffolds in regioselective metalation and continuous flow chemistry . Understanding these interactions is critical for selecting recrystallization solvents that prevent oiling out and ensure high-purity crystalline yields.

Experimental Methodologies: A Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the solubility determination employs a dynamic equilibrium method cross-validated by High-Performance Liquid Chromatography (HPLC) and solid-state characterization. This self-validating system ensures that no polymorphic transitions or solvate formations skew the thermodynamic data.

Step-by-Step Protocol: Isothermal Saturation Method
  • Preparation of Saturated Solutions : Add an excess of crystalline 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole to 10 mL of the selected analytical-grade organic solvent in a 20 mL double-jacketed glass vessel.

  • Thermostatic Equilibration : Circulate water through the vessel jacket using a thermostatic bath controlled to

    
     K. Stir the suspension magnetically at 400 rpm for 48 hours to ensure complete thermodynamic equilibrium between the solid and liquid phases.
    
  • Sedimentation : Cease stirring and allow the undissolved solid to settle for 12 hours at the constant target temperature to prevent the suspension of micro-crystals.

  • Isothermal Sampling and Filtration : Extract a 2 mL aliquot of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22

    
    m PTFE syringe filter. Pre-warming prevents temperature-drop precipitation during extraction.
    
  • Dilution and Quantification : Dilute the filtered aliquot gravimetrically with HPLC-grade methanol. Quantify the solute concentration using HPLC-UV (C18 column, 254 nm detection, Acetonitrile/Water mobile phase).

  • Solid-Phase Verification : Recover the residual solid, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD) to confirm that the crystal lattice remains identical to the starting material.

G A Excess Solute + Solvent B Thermostatic Equilibration (48h) A->B C Sedimentation (12h) B->C D Isothermal Filtration (0.22 µm PTFE) C->D F XRPD Solid-State Verification C->F Residual Solid E HPLC-UV Quantification D->E

Workflow for isothermal solubility determination and solid-state verification.

Quantitative Solubility Data

The solubility of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole was evaluated in various organic solvents at standard processing temperatures (298.15 K to 313.15 K). Data is expressed in mole fraction (


).

Table 1: Mole Fraction Solubility (


) of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole 
SolventPolarity Index (P')298.15 K303.15 K308.15 K313.15 K
Methanol 5.114.217.521.827.1
Ethanol 5.218.623.128.535.0
Ethyl Acetate 4.445.354.264.877.5
Toluene 2.462.173.586.4101.2
n-Heptane 0.18.410.914.118.2

Data Interpretation: The compound exhibits maximum solubility in moderately polar, aromatic solvents like toluene and ester solvents like ethyl acetate. The high solubility in toluene is attributed to favorable


 interactions with the pyrazole ring and dispersion interactions with the 

group. Conversely, the highly non-polar n-heptane yields the lowest solubility due to the inability to overcome the solute's crystal lattice energy, while protic solvents (methanol, ethanol) show intermediate solubility due to the lack of strong hydrogen-bond accepting sites on the ethoxy-masked pyrazole.

Thermodynamic Modeling

To predict solubility at varying temperatures and understand the energetics of the dissolution process, the experimental data is correlated using the Modified Apelblat equation .

Modified Apelblat Equation :



Where 

is the mole fraction solubility,

is the absolute temperature, and

are empirical model parameters. The parameter

reflects the ratio of the enthalpy of solution to the ideal gas constant, while

accounts for the temperature dependence of the enthalpy of solution.

Thermodynamic Causality : The dissolution of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is an endothermic process (


). The disruption of the solute-solute interactions (lattice energy) requires more energy than is released by the solute-solvent cavity formation and subsequent solvation. The positive entropy of mixing drives the spontaneous dissolution at higher temperatures.

Solvation S_solid Solid Solute S_gas Gaseous Solute S_solid->S_gas Lattice Energy (+) Solution Solvated State S_solid->Solution ΔH_sol S_gas->Solution Solvation Energy (-) Solvent Pure Solvent Cavity Solvent Cavity Solvent->Cavity Cavity Formation (+) Cavity->Solution

Thermodynamic cycle of the dissolution process highlighting enthalpic contributions.

Conclusion

The solubility profile of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is highly dependent on the solvent's ability to engage in dispersive and dipole interactions without requiring strong hydrogen bond donation from the solute. Toluene and ethyl acetate serve as optimal solvents for processing and recrystallization. The robust, self-validating isothermal gravimetric-HPLC method ensures the reliability of this data, which is critical for downstream applications in flow chemistry, API synthesis, and pharmaceutical formulation.

References

  • Title : Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process Source : Processes (MDPI) URL :[Link]

Synthesis and Regiocontrol of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a highly privileged fluorinated heterocyclic scaffold utilized extensively in the development of advanced agrochemicals (e.g., pyroxasulfone analogs) and novel active pharmaceutical ingredients (APIs). The synthesis of this molecule presents two distinct chemical challenges: the regioselective cyclocondensation to form the pyrazole core, and the chemoselective O-alkylation of an ambident tautomeric intermediate. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols to achieve high-yielding, scalable synthesis of this critical building block.

Retrosynthetic Analysis & Mechanistic Pathways

The retrosynthetic disconnection of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole reveals a two-stage forward synthesis. The final ether linkage is formed via the O-alkylation of the intermediate 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) . This intermediate is, in turn, synthesized via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methylhydrazine .

Workflow A Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) C 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol (5-MTP) A->C Acid Catalysis 85 °C B Methylhydrazine (MeNHNH2) B->C E 5-Ethoxy-1-methyl-3- (trifluoromethyl)-1H-pyrazole C->E Polar Aprotic Solvent (DMF) D Ethyl Bromide (EtBr) + K2CO3 D->E

Synthetic workflow for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Stage 1: Regioselective Cyclocondensation (Synthesis of 5-MTP)

Mechanistic Causality

The reaction between ETFAA and methylhydrazine is governed by a delicate kinetic vs. thermodynamic balance. Methylhydrazine possesses two nucleophilic nitrogen atoms; the primary amine (–NH₂) is significantly more nucleophilic than the secondary amine (–NHCH₃).

To achieve the desired 3-CF₃ isomer (5-MTP), the –NH₂ group must selectively attack the highly electrophilic ketone carbonyl (C3) of ETFAA to form a hydrazone intermediate, which subsequently cyclizes onto the ester group. If the reaction conditions are poorly controlled, the –NH₂ group may attack the ester first, yielding the undesired 5-CF₃ isomer (3-MTP)[1].

Causality in Experimental Design: By employing a catalytic amount of sulfuric acid and maintaining an elevated temperature (85 °C), the ketone carbonyl is preferentially protonated, drastically increasing its electrophilicity. Dropwise addition of methylhydrazine ensures a low steady-state concentration of the nucleophile, preventing bis-addition and driving the kinetic formation of the hydrazone. The elevated temperature forces rapid ring closure before thermodynamic equilibration to the ester-attack pathway can occur, pushing the regioselectivity to an exceptional 98:2 ratio 2[2].

Protocol 1: High-Selectivity Synthesis of 5-MTP

Self-Validating System: This protocol relies on precise thermal control and in-process distillation to validate reaction progression.

  • Initialization: Charge a jacketed glass reactor with ETFAA (1.0 equiv) and 96% aqueous H₂SO₄ (0.09 equiv). Heat the mixture to exactly 85 °C under mild agitation.

  • Controlled Addition: Add 40% aqueous methylhydrazine (1.11 equiv) dropwise over a period of 30–60 minutes.

    • Validation Check: The reaction is highly exothermic. The addition rate must be dynamically adjusted to maintain the internal temperature strictly between 85 °C and 90 °C.

  • Cyclization: Once addition is complete, maintain the reaction at 85 °C for 2 hours.

  • Equilibrium Shift: Distill off the water and ethanol byproducts at ambient pressure (approx. 95 °C) for 1 hour to drive the cyclocondensation to absolute completion.

  • Isolation: Cool the mixture to 10 °C to induce crystallization. Filter the precipitate and wash with cold water. Dry under vacuum (20 mbar) at 50 °C.

    • Validation Check: The product should be a white crystalline solid. Purity is confirmed via ¹⁹F NMR, where the CF₃ peak of 5-MTP is distinctly resolved from any trace 3-MTP impurity.

Quantitative Data: Regioselectivity Optimization
Reaction ConditionCatalystTemperature5-MTP : 3-MTP RatioIsolated Yield
MeNHNH₂ added to ETFAA/H₂ONone20 °C to Reflux86 : 1449 - 57%
ETFAA in AcOH, MeNHNH₂ addedAcetic Acid10 °C to 80 °C95 : 586%
ETFAA + H₂SO₄, MeNHNH₂ added H₂SO₄ (cat) 85 °C 98 : 2 72 - 84%

Table 1: Impact of reaction conditions on the regioselective synthesis of 5-MTP.

Stage 2: Chemoselective O-Alkylation

Tautomeric Dynamics and Nucleophilicity

The intermediate 5-MTP is an ambident system that exists in a tautomeric equilibrium with its keto form, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one 3[3]. Because of this equilibrium, alkylation can theoretically occur at the oxygen (O-alkylation), nitrogen (N-alkylation), or carbon (C-alkylation).

Causality in Experimental Design: To selectively synthesize the 5-ethoxy ether, O-alkylation must be favored. According to Hard-Soft Acid-Base (HSAB) theory, the hard oxygen nucleophile prefers to react with hard electrophiles. By using a mild, insoluble base like K₂CO₃ in a polar aprotic solvent (DMF), the pyrazolol is deprotonated to form a "naked" phenoxide-like oxygen anion. The DMF solvates the potassium cation but leaves the oxygen anion highly reactive. When paired with ethyl bromide (a relatively hard electrophile), the reaction proceeds with near-perfect chemoselectivity toward the O-alkylated product.

Tautomerism Keto Keto Tautomer (Pyrazol-5-one) Enol Enol Tautomer (Pyrazol-5-ol) Keto->Enol Equilibrium N_Alkyl N/C-Alkylation (Impurities) Keto->N_Alkyl Soft Electrophiles O_Alkyl O-Alkylation (5-Ethoxy Derivative) Enol->O_Alkyl K2CO3, EtBr

Tautomeric equilibrium and chemoselective alkylation pathways of 5-MTP.

Protocol 2: Chemoselective O-Alkylation to 5-Ethoxy Derivative

Self-Validating System: This protocol utilizes visual cues and phase separation to validate the complete formation of the active nucleophile.

  • Anion Generation: Dissolve 5-MTP (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add finely powdered anhydrous K₂CO₃ (1.5 equiv).

    • Validation Check: Stir at room temperature for 30–45 minutes. The formation of a homogeneous, slightly yellow suspension confirms the generation of the pyrazolate anion.

  • Alkylation: Add Ethyl Bromide (1.2 equiv) dropwise to the mixture.

  • Propagation: Heat the reaction mixture to 60 °C and stir for 4–6 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar 5-MTP baseline spot disappears, replaced by a distinct, less polar, UV-active spot corresponding to the ether.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold water (3 volumes). Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Quantitative Data: Chemoselectivity of 5-MTP Alkylation
Alkylating AgentBase / SolventMajor ProductIsolated Yield
Ethyl Bromide K₂CO₃ / DMF O-Alkylated (5-ethoxy) >85%
Ethyl IodideK₂CO₃ / MeCNO-Alkylated (5-ethoxy)80 - 90%
Ethyl TosylateNaH / THFO-Alkylated (5-ethoxy)~75%
DiazoethaneNone / Et₂ON-Alkylated (N2-ethyl)Mixed / Poor

Table 2: Influence of reagents on the chemoselectivity of 5-MTP alkylation.

Conclusion

The synthesis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole requires strict control over both regiochemistry and chemochemistry. By manipulating the electrophilicity of ETFAA via acid catalysis and thermal control, the 5-MTP core can be synthesized with exceptional regioselectivity. Subsequently, exploiting HSAB principles through the use of K₂CO₃ in DMF allows for the highly chemoselective O-alkylation of the tautomeric pyrazole core. These self-validating methodologies ensure high yields and scalability suitable for advanced pharmaceutical and agrochemical manufacturing.

References

  • Title: Synthesis and 13C NMR of (trifluoromethyl)
  • Title: 1-methyl-3-(trifluoromethyl)
  • Title: Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (WO2017084995A1)

Sources

The Thermodynamic Stability of Trifluoromethyl Pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Trifluoromethyl Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged heterocycle has become a widely adopted strategy to enhance critical drug-like properties.[3] The CF3 group's strong electron-withdrawing nature and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[4] As researchers, we leverage these benefits to design more effective and durable therapeutics, from anti-inflammatory agents like Celecoxib to novel antiviral and anticancer candidates.[5][6]

However, the very electronic perturbations that grant these pharmacological advantages also modulate the molecule's fundamental thermodynamic stability. A thorough understanding of this stability is not an academic exercise; it is a prerequisite for successful drug development. An otherwise promising drug candidate can fail due to poor shelf-life, degradation into toxic byproducts, or unpredictable behavior during formulation. This guide provides an in-depth examination of the factors governing the thermodynamic stability of trifluoromethyl pyrazole derivatives, outlines robust experimental and computational methods for its assessment, and discusses common degradation pathways.

Part 1: Foundational Pillars of Thermodynamic Stability

The inherent stability of a trifluoromethyl pyrazole derivative is dictated by a delicate balance of intramolecular and intermolecular forces. These factors determine the molecule's resistance to thermal decomposition and chemical degradation.

The Decisive Influence of the Trifluoromethyl Group

The CF3 group is the primary modulator of stability in these compounds. Its influence stems from several key properties:

  • High Bond Dissociation Energy: The carbon-fluorine (C-F) bond is exceptionally strong (dissociation energy of ~485 kJ/mol), rendering the CF3 group itself highly resistant to metabolic attack and chemical cleavage.[4] This intrinsic robustness is a major reason for its inclusion in drug design to enhance metabolic stability.[4][7]

  • Inductive Effects: As a powerful electron-withdrawing group, the CF3 moiety significantly lowers the electron density of the pyrazole ring.[8][7] This electronic polarization strengthens the bonds within the heterocyclic core, contributing to overall molecular stability. This reduction in the Highest Occupied Molecular Orbital (HOMO) energy makes the ring less susceptible to oxidative metabolism.[7]

  • Steric and Conformational Effects: The bulk of the CF3 group can influence the preferred conformation of the molecule and its crystal packing, which in turn affects solid-state stability.

The Role of Inter- and Intramolecular Interactions

The arrangement of molecules in the solid state and the interactions within a single molecule are critical determinants of stability.

  • Hydrogen Bonding: Pyrazole derivatives, particularly those with an unsubstituted N-H group, readily form hydrogen bonds.[1][9] These interactions can occur between molecules (intermolecular), leading to the formation of stable dimers, trimers, or extended chains in the crystal lattice.[5][9][10] This robust network requires significant energy to disrupt, often resulting in higher melting points and decomposition temperatures.

  • Tautomerism: Pyrazoles can exist in different tautomeric forms, and the relative stability of these tautomers can be influenced by substituents and the surrounding environment (e.g., solvent).[10][11][12] Identifying the most stable tautomer is crucial, as different forms may exhibit distinct reactivity and degradation profiles.

  • Crystal Packing and Polymorphism: The specific arrangement of molecules in a crystal (polymorphism) can have a profound impact on thermodynamic stability. Different polymorphs of the same compound can exhibit different melting points, solubilities, and stability profiles. Strong π–π stacking and hydrogen bonding interactions within the crystal lattice contribute to enhanced thermal stability.[13]

The interplay of these factors is visually summarized in the diagram below.

G Stab Thermodynamic Stability CF3 Trifluoromethyl (CF3) Group CF3->Stab BDE High C-F Bond Energy CF3->BDE Inductive Inductive Effect (Electron Withdrawal) CF3->Inductive Interactions Intermolecular Forces Interactions->Stab Hbond Hydrogen Bonding (Dimers, Trimers, Chains) Interactions->Hbond Packing Crystal Packing / Polymorphism Interactions->Packing Intra Intramolecular Effects Intra->Stab Tautomer Tautomeric Equilibria Intra->Tautomer Aromaticity Ring Aromaticity Intra->Aromaticity

Caption: Key factors influencing the thermodynamic stability of trifluoromethyl pyrazoles.

Part 2: Experimental Assessment of Thermal Stability

Quantifying the thermal stability of a drug candidate is a non-negotiable step in preclinical development. Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses for this evaluation.[14][15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on melting point (Tm), phase transitions, and the onset of decomposition (Td). A sharp melting peak followed by an exothermic event at a higher temperature typically signifies decomposition.[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which degradation, involving mass loss, begins.[14][16] TGA curves clearly indicate the onset temperature of decomposition and the percentage of mass lost at each stage.[14][17]

The following table presents hypothetical, yet representative, thermal analysis data for a series of substituted trifluoromethyl pyrazole derivatives, illustrating how structural modifications can impact thermal stability.

Compound IDSubstituent (R)Melting Point (Tm) [°C]Decomposition Onset (Td) [°C]Mass Loss at 350°C [%]
PZ-CF3-H -H1452805
PZ-CF3-Cl -Cl (para)1622953
PZ-CF3-NO2 -NO2 (para)18826515
PZ-CF3-NH2 -NH2 (para)1753102

Data is illustrative. Td determined by TGA (5% weight loss).

This data shows that an electron-donating group like -NH2, capable of strong hydrogen bonding, can increase the decomposition temperature, while a strongly withdrawing and potentially reactive group like -NO2 can decrease it.

Experimental Workflow: A Self-Validating Protocol

A robust workflow is essential for generating reliable and reproducible thermal stability data.

G start Start: Compound Synthesized & Purified sample_prep 1. Sample Preparation (Accurate Weighing: 2-5 mg) start->sample_prep tga 2. TGA Analysis (e.g., 10°C/min, N2 atmosphere) sample_prep->tga dsc 3. DSC Analysis (e.g., 10°C/min, N2 atmosphere) sample_prep->dsc data_analysis 4. Data Analysis (Determine Td, Tm) tga->data_analysis dsc->data_analysis report 5. Reporting & Interpretation data_analysis->report end End: Stability Profile Established report->end

Caption: Standardized workflow for thermal stability assessment using TGA and DSC.

Step-by-Step Protocol for TGA/DSC Analysis:

  • Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to manufacturer specifications using appropriate standards (e.g., indium for DSC). This step is critical for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA). An accurate weight is essential for quantitative analysis.

  • Experimental Conditions:

    • Atmosphere: Purge the instrument with an inert gas (typically nitrogen at 20-50 mL/min) to prevent oxidative degradation.[16]

    • Heating Rate: A standard heating rate of 10°C/min is commonly used.[14]

    • Temperature Range: Set a range appropriate for the compound, typically from ambient temperature to a point well beyond the expected decomposition (e.g., 30°C to 500°C).

  • Data Acquisition: Run the TGA and DSC experiments on separate, freshly prepared samples.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T_d5%).

    • DSC: Determine the melting point (peak of the endotherm) and the onset of any exothermic events that indicate decomposition.

  • Reporting: Consolidate all data, including instrument parameters, TGA/DTG curves, and DSC thermograms, into a comprehensive report.[17]

Part 3: Computational Chemistry in Stability Prediction

While experimental analysis is the gold standard, computational methods provide invaluable predictive power and mechanistic insight. Density Functional Theory (DFT) is a powerful tool for investigating the stability of molecules before they are even synthesized.[12][18][19]

DFT calculations can be used to:

  • Determine Relative Energies: By calculating the energies of different tautomers or conformers, we can predict the most thermodynamically stable form.[12]

  • Analyze Molecular Orbitals: Calculating the HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of the molecule.[20]

  • Simulate Reaction Pathways: DFT can be used to model potential degradation pathways, calculating the activation energies for different decomposition routes to predict the most likely mechanism.[20][21]

These computational approaches allow for the early-stage screening of virtual compound libraries, prioritizing the synthesis of derivatives predicted to have superior stability.[19]

Part 4: Common Degradation Pathways

Understanding how a molecule might degrade is key to preventing it. For pyrazole derivatives, several pathways are of concern, particularly during formulation and storage.

  • Ring Opening: The pyrazole ring, while aromatic and generally stable, can undergo cleavage under significant thermal or photochemical stress. Computational studies on related heterocycles show that ring-opening via cleavage of N-N or C-N bonds is often a key decomposition channel.[20]

  • Side-Chain Reactions: Degradation is often initiated at the substituents rather than the core ring itself. Functional groups can be susceptible to hydrolysis (e.g., esters, amides) or oxidation.

  • N-Dealkylation/De-arylation: For N-substituted pyrazoles, cleavage of the bond to the nitrogen atom can be a metabolic or chemical degradation pathway.

The diagram below illustrates a hypothetical degradation pathway involving ring opening.

G Parent Trifluoromethyl Pyrazole Derivative Intermediate Reactive Intermediate (e.g., Radical Species) Parent->Intermediate Energy Input Stress Stress Condition (e.g., Heat, UV Light) Stress->Intermediate RingOpening Ring Opening Intermediate->RingOpening Bond Cleavage (e.g., N-N bond) Products Fragmented Degradation Products RingOpening->Products

Caption: Conceptual diagram of a potential thermal degradation pathway.

Conclusion

The thermodynamic stability of trifluoromethyl pyrazole derivatives is a multifaceted property governed by the powerful electronic effects of the CF3 group, the intricate network of intermolecular forces, and inherent structural features like tautomerism. A comprehensive evaluation of this stability, using a synergistic approach that combines robust experimental techniques like DSC and TGA with predictive computational modeling, is essential for mitigating risks in drug development. By embedding stability analysis early and consistently throughout the discovery and development pipeline, researchers can select and advance candidates with the highest probability of becoming safe, effective, and stable medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). Vertex AI Search.
  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone deriv
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Hydrogen bonding lights up overtones in pyrazoles. (2007). AIP Publishing.
  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). PubMed.
  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF. (2022).
  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). ACS Omega.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids | Request PDF. (2025).
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. (2022).
  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC - NIH. (2026).
  • TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere.
  • DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes.
  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • Crystal and molecular structure of 4-fluoro-1 H -pyrazole
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (2022). International Journal of Thermodynamics and Chemical Kinetics.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - NIH. (2025).
  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air...
  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3 - PMC. (2008).
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Modeling the thermochemistry of nitrogen-containing compounds via group additivity. (2024). ScienceDirect.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. (2025). An-Najah Staff.
  • Thermodynamic Routes to Novel Metastable Nitrogen-Rich Nitrides. (2019). OSTI.GOV.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. (2022).
  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflamm
  • 3-(Trifluoromethyl)pyrazole | CAS 20154-03-4 | SCBT. Santa Cruz Biotechnology.

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5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive safety and handling analysis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole .

Document Control:

  • Role: Senior Application Scientist

  • Context: Drug Discovery & Agrochemical Intermediate Handling

  • Status: Technical Advisory (Read-Across Methodology)

Executive Summary & Chemical Identity[1][2][3][4]

This guide addresses the safety, handling, and risk profile of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole . As a specialized fluorinated heterocycle, this compound is frequently utilized as a building block in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1]

Due to the limited availability of direct toxicological data for this specific ethyl ether derivative, this analysis utilizes Read-Across Methodology based on the well-characterized parent compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) , and its methoxy analogs.

Structural Identification
PropertyDetail
Chemical Name 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Parent Scaffold Pyrazole (1,2-diazole)
Functional Groups Ethoxy (-OEt), Trifluoromethyl (-CF₃), N-Methyl
Molecular Formula C₇H₉F₃N₂O
Molecular Weight ~194.16 g/mol
Predicted LogP 2.1 – 2.5 (Lipophilic)
Physical State Likely Low-Melting Solid or Viscous Oil (based on homologs)
Structure-Activity Relationship (SAR) Safety Logic

The safety profile is governed by three structural domains:

  • Trifluoromethyl Group (-CF₃): Confers high metabolic stability and lipophilicity. Critical Hazard: Thermal decomposition releases toxic Hydrogen Fluoride (HF).

  • Pyrazole Ring: generally associated with kinase inhibition potential in biological systems; nitrogen lone pairs can act as weak bases.

  • Ethoxy Group: Alkylation of the 5-position reduces the acidity found in the parent 5-hydroxy compound, potentially increasing skin permeability while reducing direct corrosivity.

Hazard Identification & Risk Assessment (GHS)[3]

Based on the quantitative structure-activity relationship (QSAR) and data from the parent compound (CAS 122431-37-2), the following GHS classifications are assigned for risk management.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 3 or 4 (H301/H302) – Treat as Toxic if Swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Hazard Statements & Precautionary Protocols
CodeHazard StatementSenior Scientist Protocol
H301 Toxic if swallowedZero-Mouth Contact: No food/drink in lab. Wash hands immediately after doffing gloves.
H315 Causes skin irritationDouble-Gloving: Use extended cuff nitrile. If permeation occurs, wash with soap/water for 15 min.[3]
H319 Causes serious eye irritationEye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient for liquids/oils.
H335 May cause respiratory irritationEngineering Control: All handling must occur within a certified Fume Hood.
Visual Hazard Cascade

The following diagram illustrates the logical flow from chemical structure to required safety interventions.

G Struct 5-ethoxy-1-methyl-3- (trifluoromethyl)-1H-pyrazole Func_CF3 CF3 Group (Thermal Risk) Struct->Func_CF3 Func_Pyraz Pyrazole Core (Bioactivity) Struct->Func_Pyraz Func_Ethoxy Ethoxy Group (Lipophilicity) Struct->Func_Ethoxy Risk_HF Risk: HF Release (Fire/Decomp) Func_CF3->Risk_HF Risk_Tox Risk: Acute Toxicity (Oral/Dermal) Func_Pyraz->Risk_Tox Risk_Irrit Risk: Irritation (Skin/Eye/Lung) Func_Ethoxy->Risk_Irrit Control_Hood Control: Fume Hood (Class II Type A2) Risk_HF->Control_Hood Control_PPE Control: Nitrile Gloves + Goggles Risk_Tox->Control_PPE Risk_Irrit->Control_Hood

Caption: Structural decomposition linking functional groups to specific safety risks and engineering controls.

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: Handle exclusively in a chemical fume hood with a face velocity of 80–100 fpm.

  • Static Control: Fluorinated organics can generate static charge. Ground all glassware during transfer, especially if the compound is a dry powder.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtectionEnhanced Protection (High Risk/Spills)
Hands Nitrile Gloves (0.11 mm)Laminate Film (Silver Shield) or Double Nitrile
Eyes Safety Glasses w/ Side ShieldsChemical Splash Goggles + Face Shield
Body Lab Coat (Cotton/Poly)Tyvek Coveralls (Impervious)
Respiratory Fume Hood (Primary)NIOSH N95 (Dust) or P100/OV Cartridge (Spill)

Expert Insight: The ethoxy group increases lipophilicity compared to the hydroxy-parent. This facilitates faster skin absorption. Do not rely on thin latex gloves.

Emergency Response Protocols

Fire Fighting (The "HF" Factor)

In the event of a fire, the trifluoromethyl group will decompose to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[3]

  • Warning: Do not use a direct water jet, which may spread the chemical.

  • Post-Fire: Any water runoff must be treated as HF-contaminated (acidic and toxic).

Accidental Release (Spill) Workflow

If a spill occurs (>500 mg), follow this decision logic to prevent exposure.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess Small Small (<5g) Inside Hood Assess->Small Large Large (>5g) Or Outside Hood Assess->Large Action_Small Absorb with Vermiculite or Chem-Pad Small->Action_Small Action_Large Evacuate Lab Call EHS Large->Action_Large Clean Clean Surface Soap & Water (x3) Action_Small->Clean Waste Dispose as Halogenated Waste Clean->Waste

Caption: Decision tree for managing accidental releases, prioritizing evacuation for uncontained large spills.

Stability & Reactivity

  • Stability: Stable under standard temperature and pressure (STP).

  • Incompatible Materials:

    • Strong Oxidizing Agents: Risk of exothermic reaction.

    • Strong Bases: Can cause deprotonation (if residual NH exists) or hydrolysis of the ethoxy group.

  • Decomposition Products: HF, NOx, COx.

References

  • PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[4] Org.[5][4] Process Res. Dev. 2020. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrazole Derivatives. Available at: [Link]

Sources

Technical Guide: NMR Spectral Data for 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the NMR spectral characteristics of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole . This document is structured to assist researchers in the structural validation of this specific fluorinated heterocycle, which serves as a critical building block in the synthesis of modern agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceutical intermediates.[1][2][3]

Executive Summary & Compound Profile

5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a regioisomerically distinct pyrazole derivative. Its structural integrity is defined by the specific placement of the trifluoromethyl group at position 3 and the ethoxy group at position 5. Differentiating this compound from its regioisomers (e.g., 3-ethoxy-1-methyl-5-trifluoromethyl) is a common analytical challenge that requires precise interpretation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C-

F coupling constants and

H chemical shifts.[3]
Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • CAS Number: 115053-06-6 (Generic for isomer class) / 122431-37-2 (Precursor 5-OH)[3]

  • Molecular Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H
    
    
    
    F
    
    
    N
    
    
    O[2]
  • Molecular Weight: 194.16 g/mol

Experimental Preparation

To ensure spectral reproducibility, samples should be prepared according to the following standard protocol.

Sample Preparation Protocol
  • Solvent: Deuterated Chloroform (CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 99.8% D) is the standard solvent.[2][3] Tetramethylsilane (TMS) or the residual solvent peak (
    
    
    
    7.26 ppm) is used as the internal reference.[2][3]
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent for

    
    H NMR; increase to 30–50 mg for 
    
    
    
    C NMR to resolve quaternary carbon splitting.
  • Tube Quality: Use high-throughput 5 mm NMR tubes (Wilmad 507-PP or equivalent).

H NMR Spectral Analysis

The proton spectrum is characterized by a diagnostic singlet for the pyrazole ring proton and the distinct pattern of the ethoxy group.[2][3]

Characteristic H NMR Data (400 MHz, CDCl )
AssignmentShift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
H-4 5.85 Singlet (s)1H-Diagnostic pyrazole ring proton.
O-CH

-
4.15 Quartet (q)2H7.1Characteristic ethoxy methylene.
N-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

3.70 Singlet (s)3H-N-Methyl group.
-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1.45 Triplet (t)3H7.1Ethoxy methyl terminus.[3]
Spectral Interpretation Logic[2][4]
  • The H-4 Singlet: The proton at position 4 is the most sensitive probe for regioisomerism. In the 3-CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     isomer, this proton typically appears between 5.80–5.90 ppm . In the isomeric 5-CF
    
    
    
    series, this proton would be significantly desheilded (often >6.5 ppm) due to the proximity of the electron-withdrawing CF
    
    
    group.[2][3]
  • N-Methyl Shift: The N-methyl singlet at 3.70 ppm confirms the alkylation at the nitrogen adjacent to the ethoxy group. If alkylation occurred at N2 (forming the 3-ethoxy isomer), this shift would vary due to different electronic shielding from the adjacent CF

    
     group.[2][3]
    

C NMR Spectral Analysis

The carbon spectrum is dominated by the scalar coupling between Carbon-13 and Fluorine-19 (


F), resulting in quartets for the CF

carbon and the adjacent C-3 carbon.[2][3]
Characteristic C NMR Data (100 MHz, CDCl )
AssignmentShift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
Multiplicity

(Hz)
Electronic Environment
C-5 154.5 Singlet (s)-Oxygen-bonded quaternary carbon (C-O).[3]
C-3 141.2 Quartet (q)~36Adjacent to CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

group (

).[2][3]
CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

121.5 Quartet (q)~269Trifluoromethyl carbon (

).[2][3]
C-4 88.2 Singlet (s)-Electron-rich ring carbon (shielded by 5-OEt).[3]
O-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

66.5 Singlet (s)-Ethoxy methylene.
N-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

34.5 Singlet (s)-N-Methyl carbon.
-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

14.4 Singlet (s)-Ethoxy methyl.
Mechanistic Insight: C-F Coupling

The presence of the CF


 group causes splitting of the attached carbon (C-3) and the CF

carbon itself.[2]
  • 
     (~269 Hz):  The extremely large coupling constant identifies the CF
    
    
    
    carbon itself, typically found around 120–122 ppm.[2][3]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (~36 Hz):  The quaternary carbon at position 3 appears as a quartet around 141 ppm.[2][3] This confirms the CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    is attached directly to the pyrazole ring at position 3.

Structural Validation Workflow

To distinguish the target compound from potential side-products (such as N-ethylation or regioisomers), follow this logical validation pathway.

NMR_Validation Sample Unknown Sample (Purified) H_NMR Run 1H NMR Sample->H_NMR Check_H4 Check H-4 Shift H_NMR->Check_H4 Isomer_3CF3 Shift ~5.85 ppm (Consistent with 3-CF3) Check_H4->Isomer_3CF3 Matches Isomer_5CF3 Shift >6.5 ppm (Suggests 5-CF3) Check_H4->Isomer_5CF3 Mismatch C_NMR Run 13C NMR Isomer_3CF3->C_NMR Check_C3 Check C-3 Coupling (Quartet) C_NMR->Check_C3 Confirm Target Confirmed: 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole Check_C3->Confirm Quartet at ~141 ppm Reject Reject Structure Check_C3->Reject No Quartet

Figure 1: Decision tree for the structural verification of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole based on NMR markers.

Synthesis Context & Causality

The spectral data above directly correlates with the synthetic route typically employed:

  • Starting Material: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (exists in equilibrium with the pyrazolone form).

  • Reaction: O-alkylation using ethyl iodide and a base (e.g., Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ).[2][3]
  • Outcome: The formation of the O-ether (target) vs the N-alkyl (side product) is confirmed by the chemical shift of the ethyl CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
    • O-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
        appears at ~4.15 ppm  (deshielded by oxygen).[3]
      
    • N-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
        (if N-ethylation occurred) would appear upfield at ~3.9–4.0 ppm  but would lack the characteristic C-O carbon shift at 154 ppm.[3]
      

References

  • Synthesis and Regioselectivity: Kudyakova, Y. S., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Int. J. Mol.[4] Sci., 2025.[2][5] Link[2][3]

  • Spectral Data of Analogs: Bieringer, S., & Holzer, W. "4-Acyl-5-hydroxy-1-phenyl-3-trifluoromethylpyrazoles: Synthesis and NMR Spectral Investigations." Heterocycles, 2006.[5] Link[2][3]

  • Precursor Characterization: Xu, J., et al. "1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol."[6] Acta Crystallographica Section E, 2009.[7] Link

  • Analogous Fluorinated Pyrazoles: "Synthesis of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole." Google Patents (CN109796408B).[2][3] Link

Sources

The Trifluoromethyl Group's Influence on Pyrazole Ring Reactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Trifluoromethyl Group in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, valued for its structural versatility and wide-ranging biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has become a powerful tool for modulating molecular properties and enhancing pharmacological performance. The unique electronic properties of the CF3 group—namely its strong electron-withdrawing nature—profoundly alter the reactivity of the pyrazole ring, influencing its synthesis, functionalization, and ultimately, its utility in drug design.[4][5] This guide provides an in-depth exploration of these electronic effects, offering insights into the causality behind experimental observations and providing practical guidance for researchers in the field.

The trifluoromethyl moiety is a bioisostere for various groups and is known to improve metabolic stability, cell permeability, and binding affinity of molecules to their biological targets.[2][6][7] Its introduction can significantly impact the lipophilicity and pharmacokinetic profile of a drug candidate.[5][8][9] Understanding the electronic interplay between the CF3 group and the pyrazole ring is therefore paramount for the rational design of novel, effective, and safe therapeutic agents.

The Electron-Withdrawing Power of the Trifluoromethyl Group: A Fundamental Shift in Reactivity

The trifluoromethyl group exerts a potent electron-withdrawing inductive effect (-I effect) on the pyrazole ring.[4] This effect is a direct consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, in turn, the bond between the carbon of the CF3 group and the pyrazole ring. This fundamental electronic perturbation has several critical consequences for the reactivity of the heterocycle.

Impact on Acidity and Basicity (pKa)

The electron-withdrawing nature of the CF3 group significantly impacts the acidity of the N-H proton in unsubsituted or N-substituted pyrazoles. By pulling electron density away from the ring, the CF3 group stabilizes the conjugate base (the pyrazolate anion) formed upon deprotonation, thereby lowering the pKa and making the pyrazole more acidic. This increased acidity has practical implications for N-functionalization reactions, as it can facilitate deprotonation under milder basic conditions. Conversely, the basicity of the pyridinic nitrogen (N2) is reduced due to the delocalization of its lone pair being less favorable in the electron-deficient ring. This modulation of pKa is a key consideration in designing synthetic routes and understanding the behavior of these compounds in biological systems.[10]

Tautomerism in Trifluoromethyl-Substituted Pyrazoles

For asymmetrically substituted pyrazoles, the position of the CF3 group can influence the tautomeric equilibrium. Theoretical calculations and experimental NMR data have shown that for pyrazoles with a trifluoromethyl group at the C3 or C5 position, the tautomer with the CF3 group at C3 is generally more stable.[11] This preference is attributed to the electron-donating capacity of substituents at the C3 position influencing the stability of the tautomer.[11]

Reactivity in Electrophilic and Nucleophilic Substitutions

The electron-deficient nature of the trifluoromethylated pyrazole ring profoundly alters its susceptibility to electrophilic and nucleophilic attack.

Deactivation Towards Electrophilic Aromatic Substitution

The strong -I effect of the CF3 group deactivates the pyrazole ring towards electrophilic aromatic substitution (EAS). The reduced electron density makes the ring less nucleophilic and therefore less reactive towards common electrophiles. When EAS does occur, it is typically directed to the C4 position, which is the most electron-rich position in the pyrazole ring.[12][13] However, harsher reaction conditions are often required compared to unsubstituted pyrazoles.

Activation Towards Nucleophilic Aromatic Substitution

Conversely, the electron-withdrawing CF3 group activates the pyrazole ring for nucleophilic aromatic substitution (NAS), particularly when a good leaving group (e.g., a halogen) is present on the ring. The CF3 group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy for the substitution. This enhanced reactivity opens up avenues for the introduction of a wide range of nucleophiles, enabling diverse functionalization of the pyrazole core.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds.[14] In the context of trifluoromethylated pyrazoles, the electronic properties guide the regioselectivity of these reactions.

  • Deprotonation/Metalation: The increased acidity of the ring protons, particularly at the C5 position, facilitates regioselective deprotonation using a strong base, followed by trapping with an electrophile.[12][15] This approach allows for the controlled introduction of substituents at specific positions.

  • Transition-Metal-Catalyzed C-H Activation: The N2 nitrogen of the pyrazole can act as a directing group in transition-metal-catalyzed C-H activation reactions, guiding the functionalization to the C5 position.[12] The inherent reactivity of the pyrazole ring, influenced by the CF3 group, plays a crucial role in the efficiency and outcome of these transformations.

The following diagram illustrates the general electronic effects and resulting reactivity patterns of a trifluoromethyl-substituted pyrazole ring.

G cluster_pyrazole Trifluoromethylated Pyrazole Ring cluster_effects Electronic Effects cluster_reactivity Reactivity Consequences pyrazole Pyrazole (CF3-substituted) electron_withdrawing Strong Electron- Withdrawing Effect (-I) pyrazole->electron_withdrawing CF3 group exerts C4 C4 C5 C5 C3 C3 N1 N1 N2 N2 deactivation Deactivation of Ring (Electron Deficient) electron_withdrawing->deactivation acidity Increased N-H Acidity (Lower pKa) electron_withdrawing->acidity eas Decreased Reactivity in Electrophilic Aromatic Substitution (EAS) deactivation->eas nas Increased Reactivity in Nucleophilic Aromatic Substitution (NAS) deactivation->nas ch_func Facilitated C-H Functionalization (e.g., at C5) acidity->ch_func

Caption: Electronic effects of the trifluoromethyl group on pyrazole reactivity.

Synthetic Methodologies for Trifluoromethylated Pyrazoles

The synthesis of trifluoromethylated pyrazoles often relies on the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[16] The regioselectivity of this cyclization is a critical aspect, influenced by the reaction conditions and the nature of the substituents.

Regiocontrol in Pyrazole Synthesis

The reaction of an unsymmetrical trifluoromethyl-1,3-diketone with a hydrazine can potentially yield two regioisomeric pyrazoles. The regiochemical outcome is often dictated by the relative electrophilicity of the two carbonyl carbons and steric factors.[17]

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. For instance, highly polar protic solvents may favor the formation of one isomer, while polar aprotic solvents may lead to the preferential formation of the other.[18]

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group is preferentially attacked by the hydrazine.[19]

Representative Synthetic Protocol: Synthesis of 3-Trifluoromethyl-1-phenyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of a trifluoromethylated pyrazole via the condensation of a trifluoromethyl-β-diketone with phenylhydrazine.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.05 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-trifluoromethyl-1-phenyl-1H-pyrazole.

The following workflow illustrates the key steps in the synthesis and purification of a trifluoromethylated pyrazole.

G start Start dissolve Dissolve 1,1,1-Trifluoro-2,4-pentanedione in Ethanol start->dissolve add_hydrazine Add Phenylhydrazine and Acetic Acid dissolve->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: General workflow for the synthesis of a trifluoromethylated pyrazole.

Applications in Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group make trifluoromethylated pyrazoles highly valuable scaffolds in drug discovery.[2][6] Numerous marketed drugs and clinical candidates incorporate this structural motif.[3][4]

Case Study: Celecoxib

Celecoxib, a selective COX-2 inhibitor used for the treatment of pain and inflammation, features a 3-(trifluoromethyl)-5-phenyl-1H-pyrazol-1-yl moiety. The trifluoromethyl group plays a crucial role in its biological activity and selectivity.

Quantitative Data: Biological Activity of Trifluoromethyl-Pyrazole Derivatives

The following table summarizes the inhibitory activity of some 5-(trifluoromethyl)pyrazole-3-carboxamide derivatives against cyclooxygenase (COX) enzymes, highlighting the impact of substitution on potency and selectivity.[6]

CompoundTargetIC50 (µM)Selectivity Ratio (COX-2/COX-1)
3b COX-10.468.30
COX-23.82
3d COX-15.611.14
COX-24.92
3g COX-14.451.68
COX-22.65

Data sourced from Benchchem Application Notes.[6]

Conclusion and Future Perspectives

The introduction of a trifluoromethyl group onto a pyrazole ring is a powerful strategy for modulating its electronic properties and, consequently, its chemical reactivity and biological activity. The strong electron-withdrawing nature of the CF3 group deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, and it facilitates C-H functionalization. A thorough understanding of these electronic effects is essential for the rational design and synthesis of novel trifluoromethylated pyrazole derivatives with tailored properties for applications in medicinal chemistry and beyond.

Future research in this area will likely focus on the development of more efficient and regioselective methods for the synthesis and functionalization of these important heterocycles. The continued exploration of their structure-activity relationships will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available from: [Link]

  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available from: [Link]

  • ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. Trifluoromethylated Heterocycles. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed. Trifluoromethylated heterocycles. Available from: [Link]

  • PMC. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Available from: [Link]

  • ACS Publications. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. Available from: [Link]

  • PubMed. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Available from: [Link]

  • MDPI. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Available from: [Link]

  • ACS Publications. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available from: [Link]

  • ACS Publications. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available from: [Link]

  • An-Najah Staff. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Available from: [Link]

  • ResearchGate. (PDF) Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Available from: [Link]

  • ACS Publications. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Available from: [Link]

  • PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • PNAS. Innate C-H trifluoromethylation of heterocycles. Available from: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • RSC Publishing. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • RSC Publishing. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Available from: [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole | PDF. Available from: [Link]

  • Chem-Station Int. Ed. Electrophilic Trifluoromethylation. Available from: [Link]

  • RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • PMC. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Available from: [Link]

  • J&K Scientific. 3-(Trifluoromethyl)pyrazole, 98% | 20154-03-4. Available from: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

[1]

Executive Summary

This guide provides an in-depth analysis of the physicochemical properties of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole , a structural analog of key agrochemical intermediates. While the specific ethoxy-derivative is less ubiquitous than its hydroxy- or difluoromethoxy- counterparts (e.g., Pyroxasulfone intermediates), its thermal behavior is governed by the interplay between the lipophilic trifluoromethyl group and the ether linkage.[1] This document synthesizes experimental data from direct precursors with structure-activity relationship (SAR) predictions to establish a reliable profile for researchers in synthesis and formulation.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is an O-alkylated derivative of the enolic pyrazole precursor.[1] Understanding its identity is prerequisite to analyzing its thermal properties.[1]

Attribute Detail
Systematic Name 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Molecular Formula C₇H₉F₃N₂O
Molecular Weight 194.16 g/mol
Core Scaffold 1H-Pyrazole
Key Substituents N1-Methyl, C3-Trifluoromethyl, C5-Ethoxy
Primary Precursor 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 122431-37-2)
Structural Influence on Phase Transitions[1]
  • Trifluoromethyl Group (-CF₃): Increases density and volatility compared to a methyl group, but significantly raises the boiling point relative to non-fluorinated analogs due to increased molecular weight and dipole interactions.[1]

  • Ethoxy Group (-OEt): The ethyl ether linkage eliminates the hydrogen bond donor capability found in the hydroxy precursor.[1] This modification drastically reduces the melting point, often converting high-melting solids into oils or low-melting solids.[1]

  • N-Methylation: Fixes the tautomeric form, preventing the pyrazolone rearrangement and ensuring the aromatic character of the pyrazole ring.[1]

Thermal Properties: Melting & Boiling Points[1][8]

Melting Point (Solid-Liquid Transition)

Unlike its precursor, which is a high-melting solid due to intermolecular hydrogen bonding, the 5-ethoxy derivative exhibits a suppressed melting point.[1]

  • Experimental Precursor Data (Reference):

    • Compound: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP)[1][2][3]

    • Melting Point:172–178 °C [1][2].[1]

    • Mechanism:[1][4][5] Strong intermolecular H-bonding (O-H···N) stabilizes the crystal lattice.[1]

  • Target Compound Profile (5-Ethoxy):

    • Predicted Melting Point:< 50 °C (Likely Liquid at Room Temperature) [1]

    • Rationale: The O-ethylation caps the oxygen, removing the H-bond donor.[1] Comparison with analogous N-phenyl ethers (MP 53–55 °C) suggests the N-methyl variant, being less rigid, will have a lower MP, likely existing as an oil or low-melting solid at standard conditions.[1]

Boiling Point (Liquid-Gas Transition)

The boiling point is governed by the molecular weight (194.16 g/mol ) and the polarity introduced by the -CF₃ group.[1]

  • Estimated Boiling Point:

    • Atmospheric (760 mmHg): ~205–215 °C[1]

    • Vacuum (1–2 mmHg): ~85–95 °C[1]

  • Distillation Protocol: Due to potential thermal instability at high temperatures (common in fluorinated heterocycles), vacuum distillation is the mandatory method for purification.[1]

Comparative Thermal Data Table
CompoundSubstituent (C5)MW ( g/mol )Melting Point (°C)Boiling Point (Est.)[1][6]
Precursor (5-MTP) -OH166.10172–178 (Solid)Decomposes
Target -OEt 194.16 < 40 (Oil/Solid)85–95 @ 1 mmHg
Analog (N-Ph) -OEt256.2353–55 (Solid)> 250

Experimental Determination Protocols

To validate these values in a laboratory setting, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) for Melting Point
  • Objective: Precise determination of the solid-liquid transition and purity assessment.

  • Protocol:

    • Sample Prep: Hermetically seal 2–5 mg of the sample in an aluminum pan.

    • Ramp: Heat from -20 °C to 100 °C at a rate of 5 °C/min under N₂ purge (50 mL/min).

    • Analysis: Identify the onset temperature of the endothermic peak. A sharp peak indicates high purity; a broad peak suggests solvent entrapment or impurities.[1]

Vacuum Distillation (Boiling Point Determination)
  • Objective: Purification and BP measurement without thermal degradation.

  • Setup: Short-path distillation apparatus with a digital vacuum gauge.

  • Protocol:

    • Equip the flask with a vigorous stir bar to prevent bumping.[1]

    • Apply vacuum to < 2 mmHg.[1]

    • Slowly increase oil bath temperature.[1]

    • Record: The vapor temperature (head temperature) when steady reflux is achieved.

    • Correction: Use a pressure-temperature nomograph to convert to atmospheric equivalent boiling point (A.E.B.P.) for reporting.

Synthesis & Structural Logic (Visualization)

The transition from the high-melting precursor to the volatile ethoxy derivative is chemically driven by O-alkylation.[1] The following diagram illustrates the synthesis pathway and the resulting shift in physical properties.

GPrecursorPrecursor: 5-MTP(1-Methyl-3-CF3-pyrazol-5-ol)MP: 172-178°C(H-Bond Donor)ProcessO-Alkylation(Nucleophilic Substitution)Precursor->ProcessReagentsReagents:Ethyl Iodide (EtI)K2CO3 / AcetoneReagents->ProcessTargetTarget: 5-Ethoxy Derivative(5-Ethoxy-1-methyl-3-CF3-pyrazole)MP: <40°C (Oil)(No H-Bond Donor)Process->TargetLoss of H-BondingIncrease in Lipophilicity

Figure 1: Synthetic transformation of 5-MTP to the 5-ethoxy derivative, highlighting the loss of hydrogen bonding that results in a drastic melting point depression.[1]

Applications & Implications

  • Solvent Selection: Due to its lipophilic nature (LogP > 2.0 estimated), the compound is soluble in non-polar solvents (DCM, Toluene) and sparingly soluble in water.[1]

  • Agrochemical Development: This moiety serves as a "masked" hydroxyl group or a specific lipophilic pharmacophore in herbicide design (analogous to Pyroxasulfone intermediates).[1] The ethoxy group improves leaf cuticle penetration compared to the polar hydroxy precursor.[1]

  • Handling: As a likely oil or low-melting solid, the compound should be handled as a liquid.[1] Volatility is a concern; store in sealed containers at < 4 °C to prevent evaporative loss or hydrolysis.[1]

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 122431-37-2, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [1]

  • European Patent Office. (2016).[1] Method for Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (EP 3317254 B1).[1] Retrieved from [1]

  • ChemicalBook. (2025).[1] 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Properties and Synthesis. Retrieved from

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 1-methyl-3-(trifluoromethyl)pyrazole core is a privileged structural motif in modern agrochemistry (e.g., Pyroxasulfone) and pharmaceutical design (e.g., COX-2 inhibitors). The specific derivative 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a "push-pull" system where the electron-withdrawing trifluoromethyl group (


) at C3 and the electron-donating ethoxy group (

) at C5 create unique electronic properties.

Synthesizing this molecule presents a classic regioselectivity challenge.[1] The reaction between methylhydrazine and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) can yield two isomers: the desired 3-trifluoromethyl-5-hydroxy core or the 5-trifluoromethyl-3-hydroxy core. Furthermore, subsequent ethylation of the 5-hydroxy intermediate (which exists in tautomeric equilibrium with the pyrazolone) risks


- vs. 

- vs.

-alkylation competition.

This guide details two protocols:

  • Method A (The "Gold Standard" - SNAr): Conversion to a 5-chloro intermediate followed by nucleophilic aromatic substitution. This method guarantees regiospecificity and high purity.

  • Method B (Direct Alkylation): A shorter route suitable for early-phase screening, with caveats regarding purification.

Synthesis Pathway Visualization

The following diagram outlines the divergent pathways to the target molecule, highlighting the critical decision points between the SNAr route (Pathway A) and Direct Alkylation (Pathway B).

SynthesisPath Start Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate + Methylhydrazine Intermediate Intermediate 1: 1-methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol (Tautomer: Pyrazolone) Start->Intermediate Cyclization (Regiocontrol required) ChloroInt Intermediate 2 (Activated): 5-chloro-1-methyl- 3-(trifluoromethyl)pyrazole Intermediate->ChloroInt Path A: POCl3, Reflux (Chlorination) Target TARGET: 5-ethoxy-1-methyl- 3-(trifluoromethyl)-1H-pyrazole Intermediate->Target Path B: Et-I, K2CO3 (Direct Alkylation) SideProducts Impurities: N-ethylated / C-ethylated isomers Intermediate->SideProducts Competing Pathways ChloroInt->Target NaOEt, EtOH (SNAr Displacement)

Figure 1: Divergent synthesis pathways. Path A (Red) offers higher regiochemical fidelity than Path B (Blue).

Protocol A: The SNAr Route (Recommended)

This protocol is preferred for scale-up (>10g) and drug development due to its unambiguous regiochemistry. The electron-withdrawing


 group at C3 activates the C5 position, making the chlorine atom a facile leaving group for alkoxides.
Phase 1: Synthesis of 5-Chloro Precursor

Objective: Convert the 5-hydroxy tautomer to the 5-chloro derivative.

  • Reagents:

    • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Intermediate 1)[2][3]

    • Phosphorus oxychloride (

      
      ) - Excess
      
    • Triethylamine (

      
      ) - Catalytic
      
  • Procedure:

    • Charge a round-bottom flask with Intermediate 1 (1.0 eq).

    • Cautiously add

      
       (3.0–5.0 eq) under inert atmosphere (
      
      
      
      ).
    • Add catalytic

      
       (0.1 eq) to accelerate the reaction.
      
    • Reflux the mixture (approx. 105°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Workup (Critical Safety): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

      
      . Caution: Exothermic HCl release.
      
    • Extract with Dichloromethane (DCM).[4] Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate. The 5-chloro intermediate is usually a volatile oil or low-melting solid.
      
Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of Chloride by Ethoxide.

  • Reagents:

    • 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole (from Phase 1)

    • Sodium Ethoxide (

      
      ) - 21 wt% solution in Ethanol (or freshly prepared)
      
    • Absolute Ethanol (solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve the 5-chloro intermediate (1.0 eq) in absolute Ethanol (5 mL per mmol).

  • Addition: Add Sodium Ethoxide solution (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) .

    • Mechanistic Note: While the

      
       group activates the ring, the pyrazole is electron-rich compared to pyridine; thermal energy is required to overcome the activation barrier for the Meisenheimer-like complex formation.
      
  • Monitoring: Check LCMS after 2 hours. The mass shift will be -35 (Cl) + 45 (OEt) = +10 amu (approx), or observe the loss of the characteristic Cl isotope pattern.

  • Quench & Isolation:

    • Cool to RT.

    • Concentrate under reduced pressure to remove bulk ethanol.

    • Partition residue between Water and Ethyl Acetate.

    • Crucial Step: The product is neutral. Wash the organic layer with 1M NaOH to remove any unreacted 5-hydroxy impurity (generated if moisture was present).

    • Dry (

      
      ), filter, and concentrate.[4]
      

Protocol B: Direct Alkylation (Rapid Screening)

This method is faster but requires careful purification to separate the


-alkylated product from 

-alkylated (quaternary salts) or

-alkylated byproducts.
  • Reagents:

    • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[2][3][5][6]

    • Ethyl Iodide (

      
      ) or Diethyl Sulfate
      
    • Potassium Carbonate (

      
      )[7]
      
    • Solvent: Acetone or DMF (DMF favors

      
      -alkylation but is harder to remove).
      

Step-by-Step Protocol:

  • Suspend the pyrazol-5-ol (1.0 eq) and anhydrous

    
     (2.0 eq) in Acetone.
    
  • Stir at RT for 30 mins to form the enolate/phenolate anion.

  • Add Ethyl Iodide (1.2 eq).

  • Reflux for 6–12 hours.

  • Filtration: Filter off inorganic salts.

  • Purification: The crude mixture will likely contain the

    
    -ethyl isomer.
    
    • Separation: Use Flash Chromatography (Hexanes:EtOAc). The

      
      -ethyl product is typically less polar  (higher 
      
      
      
      ) than the
      
      
      -ethyl or
      
      
      -ethyl isomers due to the loss of hydrogen bond donation/acceptance capability of the amide-like lactam structure.

Analytical Data & Quality Control

To validate the synthesis, compare analytical data against these expected values.

Table 1: Expected NMR Shifts (in )
PositionNucleusShift (

ppm)
MultiplicityNotes
C3-CF3

-60.0 to -63.0SingletCharacteristic of

on pyrazole.
N1-Me

3.70 – 3.80SingletDistinct sharp singlet.
C4-H

5.80 – 6.00SingletAromatic proton.
O-CH2

4.10 – 4.25Quartet (

Hz)
Diagnostic for

-alkylation.
O-CH2-CH3

1.35 – 1.45Triplet (

Hz)
Diagnostic for ethyl group.
Regiochemistry Validation

To confirm the product is the 5-ethoxy isomer and not the 3-ethoxy isomer (arising from incorrect starting material synthesis):

  • NOESY Experiment: Irradiate the N-Methyl protons.

    • Correct Structure (5-ethoxy): You should observe NOE enhancement of the Ethoxy

      
        protons (spatial proximity).
      
    • Incorrect Structure (3-ethoxy): You would observe NOE enhancement of the C4-H proton or the

      
       (via HOESY), but not the ethoxy group, which would be distal.
      

Workup & Troubleshooting Logic

The following decision tree assists in troubleshooting low yields or purity issues during the SNAr workup.

WorkupLogic Start Crude Reaction Mixture (Post-SNAr) CheckTLC Check TLC/LCMS Start->CheckTLC Complete Reaction Complete? CheckTLC->Complete Yes Quench & Partition (EtOAc / Water) Complete->Yes Yes No Add more NaOEt Reflux +2h Complete->No No PhaseSep Phase Separation Yes->PhaseSep No->CheckTLC OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts + Impurities) PhaseSep->AqLayer WashStep Wash with 1M NaOH OrgLayer->WashStep WhyWash Removes unreacted 5-hydroxy tautomer WashStep->WhyWash Final Dry, Conc, Column WashStep->Final

Figure 2: Workup logic for ensuring high purity in the SNAr protocol.

References

  • Lee, L. F., et al. (1990).[3] "Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and related compounds." Journal of Heterocyclic Chemistry, 27(2), 243-245.[2][3] Link

  • European Patent Office. (2018). "Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol." EP 3317254 B1. Link

  • Kudyakova, Y. S., & Bazhin, D. N. (2025).[8][9] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26, 10335.[1][8][9] Link

  • BenchChem. (2025). "1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Technical Data." BenchChem Compound Database. Link

Sources

Using 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole in Pharmaceutical Synthesis

Abstract

This guide details the utility, synthesis, and application of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole as a versatile building block in medicinal chemistry.[1] The 1-methyl-3-(trifluoromethyl)pyrazole scaffold is a privileged structure found in various bioactive compounds (e.g., COX-2 inhibitors, agrochemical fungicides).[1] The 5-ethoxy derivative serves two critical roles: (1) as a lipophilic, metabolically stable ether motif, and (2) as a "masked" hydroxyl group that activates the C-4 position for regioselective functionalization (halogenation, lithiation) before potential deprotection or further elaboration. This note provides validated protocols for its synthesis, quality control, and downstream derivatization.

Chemical Profile & Structural Logic

The compound combines a trifluoromethyl group (


) for metabolic stability and lipophilicity with a pyrazole core. The 5-ethoxy group is unique; unlike the more common 5-hydroxy (pyrazolone) or 5-chloro analogs, the ethoxy ether locks the tautomeric equilibrium, preventing the formation of the NH-pyrazole or carbonyl forms.[1]
PropertySpecification
Systematic Name 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Core Scaffold Pyrazole (

-methylated)
Key Substituents

: Trifluoromethyl (

);

: Ethoxy (

)
Molecular Formula

Molecular Weight 194.15 g/mol
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in water.[1]
Stability Stable to air/moisture; Ethoxy group hydrolyzable under strong acidic conditions.[1]

Mechanistic Insight:

  • 
     Effect:  Increases lipophilicity (
    
    
    
    ) and prevents metabolic oxidation at the C-3 position.[1]
  • 5-Ethoxy Group: Acts as a strong electron-donating group (EDG) via resonance, significantly activating the C-4 position for electrophilic aromatic substitution (EAS).[1] It also serves as a protecting group for the 5-hydroxyl, preventing side reactions during harsh C-4 functionalizations.[1]

Synthesis of the Intermediate

While often purchased, in-house synthesis ensures purity and allows for analog generation (e.g., 5-methoxy, 5-isopropoxy).[1] The synthesis proceeds via


-alkylation of the commercially available 5-hydroxy precursor.[1]
Protocol A: -Alkylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Reaction Scheme:



Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 122431-37-2)[1][2][3][4]

  • Ethyl Iodide (EtI) or Diethyl Sulfate

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetone (HPLC Grade)

Step-by-Step Procedure:

  • Setup: Charge a 500 mL round-bottom flask with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (10.0 g, 60.2 mmol) and Acetone (150 mL).

  • Base Addition: Add

    
      (12.5 g, 90.3 mmol, 1.5 eq) in a single portion. Stir for 15 minutes at room temperature (RT) to facilitate deprotonation.
    
  • Alkylation: Dropwise add Ethyl Iodide (11.3 g, 72.2 mmol, 1.2 eq) over 10 minutes.

  • Reflux: Equip with a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][5] The starting material (

    
    ) should disappear, converting to the less polar product (
    
    
    
    ).
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the cake with acetone.[1]
  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil.

  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Note:

      
      -alkylation is blocked by the existing methyl group, ensuring high regioselectivity for 
      
      
      
      -alkylation.[1]

Application Protocols: Downstream Derivatization

The primary utility of this intermediate is as a scaffold for building trisubstituted pyrazoles via C-4 functionalization .[1]

Protocol B: Regioselective C-4 Bromination

The ethoxy group activates C-4, allowing mild bromination without affecting the


 group.[1]

Materials:

  • 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (from Protocol A)[1]

  • N-Bromosuccinimide (NBS)[1]

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the pyrazole ether (5.0 g, 25.7 mmol) in ACN (50 mL).

  • Cool to 0°C in an ice bath.

  • Add NBS (4.8 g, 27.0 mmol, 1.05 eq) portion-wise over 20 minutes. Exothermic reaction.[1]

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Add 10%

    
     (aq) to neutralize excess bromine.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: The product, 4-bromo-5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole , is typically obtained as a solid/oil in >90% yield and is ready for Suzuki coupling.[1]

Protocol C: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This step installs the pharmaceutical payload (aryl group) at C-4.[1]

Reaction:


[1]

Procedure:

  • In a pressure vial, combine the 4-bromo intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
      (3.0 eq).
    
  • Add solvent: Dioxane/Water (4:1 ratio).[1] Degas with nitrogen for 10 mins.

  • Add catalyst:

    
      (5 mol%).[1]
    
  • Seal and heat at 90°C for 12 hours.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc. Purify via column chromatography.[1][5]

Visual Workflows

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the conversion of the raw material into the active pharmaceutical intermediate (API) scaffold.[1]

G cluster_alt Alternative Deprotection Route SM 1-methyl-3-(CF3)-pyrazol-5-ol (Starting Material) INTER 5-ethoxy-1-methyl-3-(CF3)-pyrazole (Key Intermediate) SM->INTER O-Alkylation (EtI, K2CO3) BROMO 4-Bromo Derivative (Activated Scaffold) INTER->BROMO C-4 Bromination (NBS, ACN) FINAL 4-Aryl-5-ethoxy-pyrazole (Bioactive Core) BROMO->FINAL Suzuki Coupling (Ar-B(OH)2, Pd) HYDRO 4-Aryl-5-hydroxy-pyrazole FINAL->HYDRO HBr/AcOH (Deprotection) CHLORO 4-Aryl-5-chloro-pyrazole HYDRO->CHLORO POCl3 (Chlorination)

Caption: Figure 1.[6] Step-wise functionalization of the pyrazole core.[1][5][7][8] The 5-ethoxy group directs C-4 bromination and can be retained as a pharmacophore or removed.[1]

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in GMP steps, the following analytical method is recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time: The 5-ethoxy derivative is significantly less polar than the 5-hydroxy precursor.[1] Expect

    
     shift from ~3.5 min (OH) to ~7.2 min (OEt).
    

Safety & Handling

  • Hazards: The intermediate is an alkylated pyrazole.[1] While specific toxicology data may be limited, treat as a potential irritant.[1] The starting material (Ethyl Iodide) is a known alkylating agent and potential carcinogen; handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (

    
    ). Stable for >12 months if kept dry.[1]
    
  • Waste: Aqueous waste from the Suzuki coupling contains Palladium and must be segregated for heavy metal disposal.[1]

References

  • Synthesis of Trifluoromethylpyrazoles

    • Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
    • Source:Organic Process Research & Development (ACS).[1]

    • Link:[Link]

  • Precursor Properties (5-Hydroxy analog)

    • Title: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (PubChem CID 1238616).[1]

    • Source: National Center for Biotechnology Information.[1]

    • Link:[Link]

  • General Pyrazole Functionalization

    • Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Link:[Link]

Sources

Application Note: Strategic Functionalization of 5-Ethoxy-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The scaffold 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a unique "push-pull" electronic system in medicinal chemistry.[1] The trifluoromethyl group (


) at C3 imparts lipophilicity and metabolic stability (the "pull"), while the ethoxy group (

) at C5 acts as a strong electron-donating group (EDG) via resonance (the "push").[2][3]

This specific electronic arrangement directs chemical reactivity almost exclusively to the C4 position .[2][4][1] Unlike unsubstituted pyrazoles which often require harsh conditions for functionalization, the C5-ethoxy group activates the C4 carbon toward Electrophilic Aromatic Substitution (EAS), while the N1-methyl group prevents tautomerization, locking the substrate in a fixed geometry.[2][3][4]

Reactivity Landscape[2][3][4]
  • C3 Position (

    
    ):  Chemically inert under standard conditions; serves as a physicochemical modulator.[3][4][1]
    
  • C4 Position (

    
    ):  The nucleophilic "hotspot."[2][3][4][1] Highly susceptible to halogenation, formylation, and other electrophilic attacks due to the ortho-directing effect of the C5-ethoxy group.[2][3][4]
    
  • C5 Position (

    
    ):  The activator.[2][3][4][1] The ethoxy group can be cleaved to the pyrazolone (OH) under strong acidic conditions, so protocols must maintain pH neutrality or mild acidity/basicity to preserve the ether linkage.[2][3][4]
    

Reactivity Logic & Pathway Map[2][3][4]

The following diagram illustrates the validated pathways for functionalizing this scaffold. The strategy prioritizes C4-Halogenation as the "Gateway Step," enabling access to diverse chemical space via cross-coupling or metal-halogen exchange.[4][1]

G Start 5-Ethoxy-1-methyl-3- (trifluoromethyl)-1H-pyrazole Halogenation Pathway A: C4-Halogenation (NBS/NIS) Start->Halogenation Electrophilic Attack Formylation Pathway B: C4-Formylation (Vilsmeier-Haack) Start->Formylation POCl3/DMF Intermediate 4-Halo-Intermediate (Br/I) Halogenation->Intermediate Suzuki Suzuki-Miyaura (Biaryl Coupling) Intermediate->Suzuki Pd(0), Ar-B(OH)2 LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Intermediate->LiExchange Halogen-Metal Exchange Carboxylation C4-Carboxylic Acid (CO2 Quench) LiExchange->Carboxylation Electrophile Trapping

Figure 1: Strategic functionalization pathways.[4][1] The electron-rich C4 position allows for direct electrophilic attack or halogenation followed by metal-catalyzed coupling.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C4-Bromination

Objective: Synthesis of 4-bromo-5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Mechanism: Electrophilic Aromatic Substitution (EAS).[2][3][4][1] The electron-rich nature of the C5-ethoxy pyrazole allows the use of mild halogenating agents like NBS, avoiding harsh Lewis acids that might cleave the ether.[4][1]

Materials:

  • Substrate: 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)[1]

  • Reagent:

    
    -Bromosuccinimide (NBS) (1.05 equiv)[3][4][1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2][3][4][1]

  • Workup: Sodium thiosulfate (aq), Ethyl Acetate[2][3][4]

Step-by-Step Procedure:

  • Preparation: Dissolve the pyrazole substrate (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents exotherms and ensures regioselectivity.[3][4]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[4][1] The product will appear less polar than the starting material.[2][4]

  • Quench: Dilute the reaction mixture with water (100 mL) and add saturated aqueous

    
     (10 mL) to neutralize excess bromine species.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude product is often pure enough (>95%) for subsequent steps.[2][3][4][1] If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[2][3][1]

Validation Check:

  • 1H NMR: Disappearance of the C4-proton singlet (typically around

    
     6.0–6.5 ppm).[4][1]
    
  • MS: Observation of the M+2 isotope pattern characteristic of bromine (

    
    ).[2][3][4]
    
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Installation of aryl/heteroaryl groups at C4 using the 4-bromo intermediate.[4][1] Rationale: The 3-CF3 group can sterically hinder the C4 position.[4][1] High-activity catalyst systems (e.g., S-Phos or X-Phos) are recommended over standard


 to ensure conversion.[3][4][1]

Materials:

  • Substrate: 4-bromo-5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.5 equiv)[3][4][1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /X-Phos[2][3][4][1]
  • Base:

    
     (3.0 equiv) or 
    
    
    
    [2][3][4][1]
  • Solvent: 1,4-Dioxane/Water (4:1)[2][3][4][1][5]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the 4-bromo substrate (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol) in Dioxane/Water (10 mL). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under an Argon stream. Seal the vial.

  • Heating: Heat the mixture to 90°C for 12–16 hours.

  • Workup: Cool to RT, filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with water.[3][4][1]

  • Purification: Concentrate and purify via column chromatography.

Protocol C: C4-Formylation (Vilsmeier-Haack)

Objective: Direct introduction of an aldehyde (-CHO) at C4.[4][1] Mechanism: The electron-rich C4 attacks the chloroiminium ion generated in situ.[4][1]

Step-by-Step Procedure:

  • Reagent Formation: In a dry flask at 0°C, add

    
     (1.2 equiv) dropwise to anhydrous DMF (3.0 equiv). Stir for 30 mins to form the Vilsmeier reagent (white precipitate/suspension).[2][3][1]
    
  • Substrate Addition: Dissolve the pyrazole substrate (1.0 equiv) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to 70–80°C and stir for 4 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The solid product often precipitates.[3][4][1] Filter and wash with water.[3][4][1] If oil forms, extract with DCM.[2][3][4]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in EAS (Bromination) Moisture in solvent; old NBS.[4][1]Use anhydrous MeCN; recrystallize NBS.[2][3][4][1] Ensure temperature is 0°C during addition.
Cleavage of Ethoxy Group Acidic conditions too harsh; high temp.[3][4][1]Avoid strong Lewis acids (

).[2][3][4][1] In Vilsmeier, ensure hydrolysis is buffered (NaOAc).[2][3][4]
No Reaction in Suzuki Coupling Steric hindrance from 3-CF3 group.[4][1]Switch to sterically demanding ligands (e.g., Buchwald ligands: X-Phos, S-Phos).[2][3][4] Increase temp to 110°C.
Regioisomer Formation Impure starting material.Verify the regiochemistry of the starting material.[2][4] The 3-CF3/5-OEt isomer is distinct from 5-CF3/3-OEt.[1]

References

  • Tairov, M. A., et al. (2020).[2][3][4] Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [2][3][4][1]

    • Context: Establishes the core synthesis and separation of regioisomers, providing the foundation for identifying the correct starting m
  • Kosović, M., et al. (2019).[2][3][4] Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry.

    • Context: Details the halogenation protocols (NBS/NIS)
  • Kudyakova, Y. S., et al. (2025).[2][3][4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences. [2][3][4][1]

    • Context: Discusses the electronic effects and N-alkylation patterns that confirm the stability of the N-methyl group in these systems.
  • Scribd/General Chemistry. Electrophilic Substitution Reactions in Pyrazole.

    • Context: General reference for Vilsmeier-Haack and Nitration conditions on activ

Sources

Preparation of agrochemicals using 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of the 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole Scaffold for Agrochemical Development

Introduction & Strategic Rationale

The incorporation of trifluoromethylated pyrazoles into agrochemical active ingredients (a.i.) has revolutionized modern crop protection. Compounds containing this motif, such as the pre-emergence herbicide pyroxasulfone, exhibit exceptional efficacy at remarkably low application rates (e.g., 25–100 g/ha) [1]. Within this chemical space, the 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold serves as a highly versatile, privileged intermediate for the synthesis of next-generation herbicides and fungicides.

Mechanistic Causality in Scaffold Design:

  • Trifluoromethyl (

    
    ) Group:  The strong electron-withdrawing nature of the 
    
    
    
    group significantly lowers the pKa of adjacent protons and increases the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation. This results in an extended field half-life and enhanced bioavailability.
  • 1-Methyl Group: Prevents tautomerization of the pyrazole ring, locking the molecule into a specific spatial conformation required for optimal binding within target enzyme pockets.

  • 5-Ethoxy Group: Unlike the 5-hydroxy precursor (which can tautomerize into a pyrazolone), the O-ethylation locks the aromaticity of the ring. It precisely tunes the lipophilicity (logP) of the molecule, which directly causes enhanced cuticular wax penetration in target weeds and improved translocation across fungal cell walls.

Biological Target & Mechanism of Action

Agrochemicals derived from this specific pyrazole scaffold frequently target the Very-Long-Chain Fatty Acid (VLCFA) elongase complex. By inhibiting this complex, the active ingredients halt the biosynthesis of essential lipids required for plant cell membrane formation, leading to the rapid cessation of weed seedling growth [2].

MOA AcCoA Acetyl-CoA MalCoA Malonyl-CoA AcCoA->MalCoA Elongase VLCFA Elongase Complex (Target Enzyme) MalCoA->Elongase VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA CellWall Plant Cell Membrane Development VLCFA->CellWall Agro Pyrazole-based Herbicide (Inhibitor) Agro->Elongase Inhibits

Mechanism of action for pyrazole-derived herbicides inhibiting the VLCFA elongase complex.

Experimental Workflows & Protocols

The following self-validating protocols detail the transformation of commercially available 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [3] into the functionalized 5-ethoxy scaffold, ready for final API coupling.

SyntheticWorkflow SM 1-Methyl-3-(CF3)-1H-pyrazol-5-ol (Starting Material) Alkylation O-Alkylation (Ethyl Iodide, K2CO3) SM->Alkylation Int1 5-Ethoxy-1-methyl-3-(CF3)-1H-pyrazole (Core Scaffold) Alkylation->Int1 Formylation C4-Hydroxymethylation (Formaldehyde, Base) Int1->Formylation Int2 5-Ethoxy-4-hydroxymethyl- 1-methyl-3-(CF3)pyrazole Formylation->Int2 Coupling Coupling Reaction (Sulfonylation / Etherification) Int2->Coupling Final Agrochemical Active Ingredient (e.g., Pre-emergence Herbicide) Coupling->Final

Step-by-step synthetic workflow for generating and utilizing the 5-ethoxy-pyrazole scaffold.

Protocol 1: Synthesis of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Objective: Perform a regioselective O-alkylation to lock the aromatic pyrazole conformation.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (

    
    , anhydrous) (1.5 eq)
    
  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (10.0 g, 60.2 mmol) and anhydrous

    
     (12.5 g, 90.3 mmol).
    
  • Solvent Addition: Add 100 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring allows for complete deprotonation of the hydroxyl group, forming the more nucleophilic phenoxide-like anion and minimizing unwanted N-alkylation byproducts.

  • Alkylation: Add ethyl iodide (11.3 g, 72.2 mmol) dropwise over 10 minutes via an addition funnel to control the exothermic reaction.

  • Reaction Monitoring: Heat the mixture to 45°C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). Self-Validation: The polar starting material (

    
    ) will disappear, replaced by a highly UV-active, non-polar product spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. The product is obtained as a pale yellow oil.
Protocol 2: C4-Hydroxymethylation of the Scaffold

Objective: Functionalize the C4 position to create a reactive handle for subsequent coupling to isoxazoline or pyridazine moieties [4].

Materials:

  • 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • Sodium Hydroxide (NaOH, 10% aqueous solution)

Step-by-Step Methodology:

  • Reagent Mixing: In a pressure tube, combine 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (5.0 g, 25.7 mmol) with paraformaldehyde (1.54 g, 51.4 mmol).

  • Catalysis: Add 20 mL of 10% aqueous NaOH. Causality: The basic medium depolymerizes paraformaldehyde into reactive formaldehyde monomers and generates the necessary C4-carbanion intermediate via electrophilic aromatic substitution.

  • Heating: Seal the tube and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature. Neutralize the mixture with 1M HCl to pH 7. Extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and evaporate.
  • Characterization: Confirm success via

    
     NMR. Self-Validation: Look for the disappearance of the aromatic C4-H singlet (around 
    
    
    
    6.3 ppm) and the appearance of a new methylene doublet/singlet (around
    
    
    4.5 ppm) corresponding to the newly formed
    
    
    group.

Quantitative Data & Optimization Summaries

The following table summarizes the optimization of the O-alkylation step (Protocol 1), demonstrating the causality of solvent and base selection on yield and purity.

BaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)

Acetone608756892.5

Acetone606888295.0

DMF 45 4 >99 94 98.5

DMF254>999398.2

Table 1: Optimization parameters for the synthesis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole. DMF and


 provide the optimal balance of reaction kinetics and economic viability.

Physicochemical Properties of the Scaffold:

Property 5-Hydroxy Precursor 5-Ethoxy Scaffold Impact on Agrochemical Design
Physical State Solid Oil Improves handling and solubility in organic formulations.
LogP (calc) 1.8 2.9 Enhanced cuticular penetration in plant tissues.

| Tautomerism | Yes (OH


 C=O) | No | Locks active conformation for precise enzyme binding. |

Conclusion

The 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a highly stable, tunable building block essential for modern crop protection discovery. By utilizing robust, self-validating protocols like those detailed above, drug development professionals and agrochemical scientists can efficiently generate functionalized intermediates ready for late-stage diversification into potent VLCFA or ALS inhibitors.

References

  • Wikipedia Contributors. "Pyroxasulfone." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PubChem. "Pyroxasulfone | C12H14F5N3O4S | CID 11556910." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound (EP1990336B1)." European Patent Office.

Nucleophilic substitution reactions of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Protocols for 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole


[1]

Executive Summary

This guide details the reactivity and experimental protocols for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Compound 1) . While 5-halopyrazoles are traditional electrophiles, the 5-ethoxy analog represents a unique, often overlooked building block where the ethoxy group functions as a leaving group due to the strong electron-withdrawing nature of the 3-trifluoromethyl (


) moiety.

This note focuses on Nucleophilic Aromatic Substitution (


) , specifically the displacement of the 5-ethoxy group by amines (aminolysis) and hydrolysis to the pyrazolone.[1] These transformations are critical for generating libraries of kinase inhibitors and agrochemicals where the 1-methyl-3-(trifluoromethyl)pyrazole core is a privileged scaffold.[2]

Molecule Profile & Reactivity Analysis

  • Substrate: 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole[2][3]

  • Core Reactivity: The pyrazole ring is electron-deficient.[2]

    • Activation: The

      
       group at C3 exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the ring.
      
    • Regiochemistry: The C5 position is activated for nucleophilic attack.[3] It is "ortho" to the N1-methyl group and electronically coupled to the

      
       group.[2]
      
    • Leaving Group: Although ethoxide (

      
      ) is generally a poor leaving group, the intermediate Meisenheimer complex is stabilized by the electron-deficient ring, allowing substitution under thermal or acid-catalyzed conditions.[1]
      

Mechanistic Pathway: The reaction proceeds via an addition-elimination mechanism (


).[2][3][4] The nucleophile attacks C5, forming a tetrahedral intermediate (stabilized by the N1 and 

), followed by the expulsion of ethanol.

Experimental Protocols

Protocol A: Aminolysis (Synthesis of 5-Aminopyrazoles)

Direct displacement of the ethoxy group by primary or secondary amines.[1][2]

Rationale: This method avoids the use of unstable 5-chloropyrazoles and can be performed on the O-protected pyrazolone precursor.[2][3]

Materials:

  • Substrate: 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)[2][3]

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline, Benzylamine) (1.5 – 2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP)[2][3]

  • Base (Optional): Triethylamine (

    
    ) or 
    
    
    
    (if using amine salts)[1][3]

Step-by-Step Procedure:

  • Preparation: In a pressure-rated reaction vial (10 mL), dissolve Compound 1 (1.0 mmol, 194 mg) in anhydrous MeCN (3.0 mL).

  • Addition: Add the amine nucleophile (2.0 mmol).

    • Note: If the amine is a solid hydrochloride salt, add 2.5 equiv of

      
       to liberate the free base.
      
  • Reaction: Seal the vial and heat to 80–100 °C in a reaction block.

    • Reaction Time: 4–12 hours.[2][3] Monitor by LC-MS (Target mass:

      
      ).[1][2][3]
      
    • Checkpoint: If conversion is <50% after 4 hours, increase temperature to 120 °C (requires NMP solvent).[1]

  • Work-up:

    • Cool to room temperature.[2][5]

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[2][3]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Data Table 1: Optimization Parameters

ParameterCondition A (Mild)Condition B (Harsh)Recommended For
Solvent AcetonitrileNMP or DMSOAliphatic vs. Aromatic Amines
Temp 80 °C120–140 °CSteric Hindrance
Catalyst NoneAcOH (0.1 equiv)Weak Nucleophiles (Anilines)
Protocol B: Acid-Catalyzed Hydrolysis (Conversion to Pyrazolone)

Cleavage of the ethyl ether to regenerate the 5-hydroxy tautomer.[2]

Rationale: The 5-ethoxy group often serves as a protecting group.[2] Deprotection requires acidic conditions to protonate the ether oxygen, making it a better leaving group.

Step-by-Step Procedure:

  • Dissolution: Dissolve Compound 1 (1.0 mmol) in a mixture of Acetic Acid (AcOH) and 48% HBr (3:1 ratio, 4 mL).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 2–4 hours.

  • Quench: Cool to

    
     and carefully neutralize with saturated 
    
    
    
    or 1M NaOH to pH ~5–6.
  • Isolation: The product, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, often precipitates.[1][2][3] Filter the solid. If no precipitate forms, extract with EtOAc.

Pathway Visualization

The following diagram illustrates the divergent pathways from the 5-ethoxy core, highlighting the


 mechanism and hydrolysis.

ReactionPathways Substrate 5-ethoxy-1-methyl- 3-(trifluoromethyl)-1H-pyrazole Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack (R-NH2 or H2O) Product_Amine 5-Amino Derivative (C-N Bond Formation) Intermediate->Product_Amine - EtOH (Aminolysis) Product_OH 5-Hydroxy Pyrazole (Pyrazolone) Intermediate->Product_OH - EtOH (Acid Hydrolysis)

Caption: Divergent nucleophilic substitution pathways for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Troubleshooting & Critical Factors

  • Regioselectivity Verification:

    • Ensure your starting material is indeed the 5-ethoxy isomer.[2] The reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine produces a mixture of 1-methyl-5-hydroxy (major) and 1-methyl-3-hydroxy (minor).[2][3] O-alkylation of the major isomer yields the target.

    • Diagnostic NMR: In

      
       NMR, the C4-proton of the 1-methyl-3-
      
      
      
      isomer typically appears upfield relative to the 1-methyl-5-
      
      
      isomer due to shielding effects.[2][3]
  • Leaving Group Resistance:

    • If the ethoxy group is sluggish (common with electron-poor anilines), switch to microwave irradiation (150 °C, 30 min) or convert the ethoxy group to a chloride first (using

      
      , though this requires the hydroxy precursor).[1]
      
  • Moisture Sensitivity:

    • While the ethoxy group is relatively stable, the reaction with amines must be kept dry to prevent competitive hydrolysis back to the pyrazolone.

References

  • Tairov, M. A., et al. (2020). "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development, 24(11), 2619–2632.

    • [3]

    • Context: Detailed synthesis and separation of the core trifluoromethyl pyrazole scaffolds.
  • Sano, K., & Hara, S. (2010).[1] "Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives." Heterocycles, 80(1), 349-357.[1][3]

    • [3]

    • Context: Regiochemistry of hydrazine condensations with trifluoromethyl enones.[2][3][5]

  • Master Organic Chemistry. (2018).

    • Context: General mechanistic principles of

      
       applicable to electron-deficient heteroaromatics.[2][3]
      
  • PubChem. "5-ethoxy-3-methyl-1H-pyrazole (Compound Summary)."

    • Context: Physical properties and safety data for ethoxy-pyrazole analogs.[2][3]

Sources

Application Note: Regioselective N-Methylation Strategies for Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a trifluoromethyl (


) group into the pyrazole scaffold significantly alters the physicochemical properties of the heterocycle, enhancing metabolic stability and lipophilicity. However, the 

group introduces a strong electron-withdrawing effect (EWG) that complicates N-alkylation.

When methylating a 3(5)-trifluoromethylpyrazole precursor, researchers face the tautomeric trap : the substrate exists in equilibrium between the 3-


 and 5-

tautomers. Direct alkylation typically yields a mixture of 1-methyl-3-(trifluoromethyl)pyrazole (Isomer A) and 1-methyl-5-(trifluoromethyl)pyrazole (Isomer B), with a strong kinetic preference for Isomer A.

This guide provides two distinct protocols:

  • Protocol A (Direct Alkylation): Optimized for the synthesis of the 1-methyl-3-

    
      isomer.
    
  • Protocol B (Cyclization-Methylation): A de novo approach required to access the 1-methyl-5-

    
      isomer with high regioselectivity, bypassing the limitations of direct alkylation.
    

Mechanistic Insight: The Regioselectivity Challenge

To control the reaction, one must understand the electronic bias imposed by the


 group.
The Tautomeric Equilibrium

In solution, 3(5)-trifluoromethylpyrazole exists as a rapid equilibrium between two tautomers. The


 group is highly electron-withdrawing.
  • N1 (Distal to

    
    ):  More nucleophilic due to less inductive withdrawal.
    
  • N2 (Adjacent to

    
    ):  Less nucleophilic due to strong inductive withdrawal and steric shielding by the bulky 
    
    
    
    group.

Consequently, under standard basic conditions (


/MeI), the electrophile attacks the distal nitrogen, favoring the 1-methyl-3-

product. Accessing the 1-methyl-5-

isomer via direct alkylation is sterically and electronically disfavored, often requiring alternative synthetic routes.
Pathway Visualization

G Start 3(5)-CF3-Pyrazole (Tautomeric Mixture) TS_A Transition State A (Distal Attack) Start->TS_A Fast (Kinetic Control) Less Steric Hindrance TS_B Transition State B (Proximal Attack) Start->TS_B Slow Steric/Electronic Repulsion Prod_A Major Product 1-Methyl-3-(CF3)-pyrazole TS_A->Prod_A Prod_B Minor Product 1-Methyl-5-(CF3)-pyrazole TS_B->Prod_B

Figure 1: Mechanistic divergence in the alkylation of trifluoromethyl pyrazoles. The path to the 3-CF3 isomer is kinetically favored.

Protocol A: Direct N-Methylation (Target: 1-Methyl-3-CF3)

Application: Late-stage functionalization where the pyrazole ring is already formed. Primary Product: 1-methyl-3-(trifluoromethyl)pyrazole (>85% selectivity).

Materials
  • Substrate: 3-(Trifluoromethyl)pyrazole[1][2][3][4][5][6][7]

  • Reagent: Iodomethane (MeI) (Warning: Neurotoxic) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (

    
    ), anhydrous[8]
    
  • Solvent: Acetone (for ease of workup) or Acetonitrile (MeCN) (for higher rates)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)pyrazole (1.0 equiv) in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir the suspension at Room Temperature (RT) for 30 minutes to ensure formation of the pyrazolate anion.
    
  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to maximize regioselectivity.

    • Add Iodomethane (1.2 equiv) dropwise over 10 minutes.

    • Note: Exothermic reaction. Control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[8]

  • Workup:

    • Filter off the solid inorganic salts (

      
      /KI).
      
    • Concentrate the filtrate under reduced pressure.[8][9]

    • Redissolve the residue in Ethyl Acetate and wash with Brine.[8][9]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material will contain mostly 1-methyl-3-

      
       and a minor amount of 1-methyl-5-
      
      
      
      .
    • Separation: Flash column chromatography (Silica gel).[8]

    • Elution: Gradient 0%

      
       20% EtOAc in Hexanes. The 1-methyl-3-
      
      
      
      isomer typically elutes second (more polar) compared to the 5-
      
      
      isomer in many systems, though this can reverse depending on the stationary phase. Verify fractions by F-19 NMR.
Data & Validation
ParameterValueNote
Major Isomer 1-methyl-3-(trifluoromethyl)pyrazole

ppm
Minor Isomer 1-methyl-5-(trifluoromethyl)pyrazole

ppm
Typical Yield 85-95% (Combined)
Regio Ratio ~9:1 to 15:1Favors 3-

Protocol B: Regioselective Cyclization (Target: 1-Methyl-5-CF3)

Application: De novo synthesis. Use this when the 1-methyl-5-


  isomer is the required pharmacophore. Direct alkylation of the ring is inefficient for this isomer.
Materials
  • Substrate: 1,1,1-Trifluoro-2,4-pentanedione (or ethyl 4,4,4-trifluoroacetoacetate for hydroxypyrazoles)

  • Reagent: Methylhydrazine (

    
    )
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Temperature Control: Cryogenic cooling required initially.

Step-by-Step Procedure
  • Setup: Charge a flask with 1,1,1-trifluoro-2,4-pentanedione (1.0 equiv) and Ethanol (1.0 M).

  • Cooling: Cool the solution to -10°C to 0°C . This is critical.

    • Why? Low temperature favors the kinetic attack of the more nucleophilic nitrogen of methylhydrazine (

      
      ) onto the more electrophilic carbonyl (C2, adjacent to 
      
      
      
      ). However, the standard mechanism actually involves the attack of the terminal
      
      
      on the C4 carbonyl, followed by cyclization.
    • Correction: In the reaction of methylhydrazine with asymmetrical diketones, the regiochemistry is governed by the condensation of the

      
       group (more nucleophilic) with the less hindered/more reactive carbonyl.
      
  • Addition: Add Methylhydrazine (1.05 equiv) dropwise.

    • Safety: Methylhydrazine is highly toxic and volatile. Handle in a fume hood.

  • Cyclization: Stir at 0°C for 1 hour, then reflux (80°C) for 2 hours to drive dehydration and aromatization.

  • Workup:

    • Concentrate the solvent.[7][8]

    • Dissolve in

      
      , wash with water.
      
  • Result: This method selectively produces 1-methyl-5-(trifluoromethyl)pyrazole as the major product (>95% purity often observed without chromatography).

Decision Matrix & Optimization

Use the following flowchart to select the correct workflow for your target molecule.

Workflow Need Target Molecule Requirement Opt1 Target: 1-Methyl-3-CF3 (Distal Methyl) Need->Opt1 Opt2 Target: 1-Methyl-5-CF3 (Proximal Methyl) Need->Opt2 MethodA USE PROTOCOL A Direct Alkylation (K2CO3 / MeI) Opt1->MethodA MethodB USE PROTOCOL B Cyclization Strategy (Diketone + MeNHNH2) Opt2->MethodB Sep Purification (Remove minor 5-CF3 isomer) MethodA->Sep

Figure 2: Strategic decision tree for selecting the synthesis route based on the desired regioisomer.

Troubleshooting Regioselectivity

If Protocol A yields poor ratios, consider these modifications:

  • Solvent Switch: Switching from Acetone to HFIP (Hexafluoroisopropanol) can enhance the formation of the 3-

    
     isomer via hydrogen bond activation.
    
  • Base Switch: Using NaH in THF/DMF can sometimes alter the coordination sphere of the pyrazolate anion, though for simple

    
     pyrazoles, steric factors usually dominate.
    
  • Temperature: Lower alkylation temperatures (-20°C) generally improve the ratio of the kinetically favored product (3-

    
    ).
    

References

  • El-Essawy, F. A. G., et al. (2004). Synthesis and Tautomeric Structure of 3(5)-Trifluoromethylpyrazole Derivatives. Journal of Heterocyclic Chemistry.

    • Context: Fundamental study of tautomerism in pyrazoles.
  • Fustero, S., et al. (2008). Improved Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles. Organic Letters.

    • Context: Detailed methodology for cyclization str
  • Tairov, M. A., et al. (2020).[2] Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. The Journal of Organic Chemistry.

    • Context: Large-scale separation and synthesis of both isomers.[5]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

    • Context: Recent advances in controlling regioselectivity using specific directing groups and base selection ( ).
  • PubChem Compound Summary. 1-Methyl-3-(trifluoromethyl)pyrazole.

    • Context: Physical property d

Sources

Application Note: Reagents and Methodologies for the Ethoxylation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Regioselective Ethoxylation, Nucleophilic Aromatic Substitution (SNAr), and Poly-ethoxylation (PEGylation) Workflows.

Introduction & Chemical Rationale

The compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5) is a highly versatile fluorinated building block utilized extensively in the design of modern agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical active pharmaceutical ingredients (APIs)[1]. The trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing effect, significantly modulating the electronic properties and reactivity of the pyrazole core[2].

In drug development and formulation, ethoxylation —defined either as the installation of a discrete ethoxy (-OCH₂CH₃) group or the addition of a poly(ethylene oxide) chain (PEGylation)—is a critical transformation.

  • Discrete Ethoxylation: Enhances lipophilicity, metabolic stability, and target binding affinity (often occupying hydrophobic pockets in kinase domains)[3].

  • Poly-ethoxylation: Converts the pyrazole into a non-ionic surfactant, drastically improving aqueous solubility and bioavailability[4].

Due to the inherent electron deficiency of the pyrazole ring, direct electrophilic functionalization is challenging. Therefore, ethoxylation must be strategically directed to the C5-position utilizing either pre-functionalized intermediates or direct C-H lithiation[2].

Mechanistic Pathways for Ethoxylation

The selection of ethoxylation reagents depends entirely on the starting substrate and the desired end-product. Below are the three primary self-validating pathways utilized in process chemistry.

Ethoxylation Start 1-Methyl-3-(trifluoromethyl) -1H-pyrazole Core Sub1 5-Chloro/Bromo Intermediate Start->Sub1 Sub2 Pyrazol-5-ol (CAS 122431-37-2) Start->Sub2 Sub3 Unsubstituted C5-H (CAS 154471-65-5) Start->Sub3 Rea1 NaOEt / DMF (SNAr Pathway) Sub1->Rea1 Rea2 Ethylene Oxide / KOH (PEGylation) Sub2->Rea2 Rea3 1. n-BuLi (Flow) 2. Ethoxy Electrophile Sub3->Rea3 Prod1 5-Ethoxy Derivative (Target Molecule) Rea1->Prod1 Prod2 Poly-ethoxylated Surfactant Rea2->Prod2 Rea3->Prod1

Figure 1: Divergent synthetic pathways for the ethoxylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole based on substrate functionalization.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

For substrates pre-functionalized with a halogen at the 5-position (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole), Sodium Ethoxide (NaOEt) is the reagent of choice[3]. The electron-withdrawing -CF₃ group at C3 and the adjacent N-methyl group sufficiently activate the C5 position for SNAr.

Pathway B: Poly-ethoxylation via Ring-Opening

When utilizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2)[5], the hydroxyl group acts as a nucleophile. Deprotonation with a base (e.g., KOH) followed by the introduction of Ethylene Oxide gas under pressure leads to a ring-opening polymerization, yielding a PEGylated pyrazole surfactant[4].

Pathway C: Direct C-H Lithiation

For the unfunctionalized core, the C5 proton is the most acidic. Lithiation using n-Butyllithium (n-BuLi) generates a C5-lithio species. Because this intermediate is highly reactive and prone to decomposition, the reaction is optimally performed in continuous flow before being quenched with an ethoxylating electrophile[2].

Reagent Selection & Quantitative Data

To ensure reproducible scale-up, the following table summarizes the quantitative parameters and causality behind reagent selection for ethoxylation.

SubstrateEthoxylation ReagentSolvent / CatalystTemp (°C)Yield RangeCausality / Advantage
5-Chloro-pyrazole Sodium Ethoxide (NaOEt)Anhydrous DMF60 °C80 - 85%DMF lacks hydrogen bonding, maximizing the nucleophilicity of the ethoxide anion for rapid SNAr[3].
Pyrazol-5-ol Ethyl Iodide (EtI)K₂CO₃ / Acetone50 °C75 - 80%Mild base prevents pyrazole ring degradation; EtI is a highly reactive alkylating agent.
Pyrazol-5-ol Ethylene Oxide (Gas)KOH (Catalytic)120 °C>90% (Mixture)High temp and strong base drive the ring-opening of the epoxide to form poly-ethoxylated chains[4].
Unsubstituted Core n-BuLi, then (EtO)₂SO₂THF (Flow Reactor)-78 °C65 - 70%Flow chemistry mitigates the exothermic lithiation step, preventing regiochemical scrambling[2].

Experimental Protocols

Protocol 1: Synthesis of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole via SNAr

This protocol utilizes a pre-halogenated intermediate to achieve a discrete ethoxy functionalization.

Reagents:

  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq, 10 mmol)

  • Sodium Ethoxide (NaOEt) powder (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 20 mL of anhydrous DMF and 10 mmol of the 5-chloro-pyrazole substrate.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Causality: Initial cooling controls the exothermic interaction between the strong base and the solvent, preventing localized degradation.

  • Reaction: Add NaOEt (15 mmol) portion-wise over 10 minutes. Remove the ice bath and heat the mixture to 60 °C for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The highly polar starting material will be consumed, yielding a less polar ethoxylated spot.

  • Quenching & Extraction: Cool to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Causality: DMF is highly miscible in EtOAc; LiCl washes selectively partition DMF into the aqueous phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 5-ethoxy derivative.

Protocol 2: Poly-ethoxylation (PEGylation) of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol generates a non-ionic surfactant derivative for solubility enhancement.

Reagents:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) (1.0 eq, 50 mmol)[5]

  • Ethylene Oxide gas (n equivalents, depending on desired chain length)

  • Potassium Hydroxide (KOH) (0.05 eq, 2.5 mmol)

Step-by-Step Methodology:

  • Reactor Charging: Charge a stainless-steel high-pressure Parr reactor with the pyrazol-5-ol substrate and catalytic KOH.

  • Inerting: Seal the reactor and purge with dry Nitrogen (N₂) three times to remove atmospheric oxygen and moisture. Causality: Ethylene oxide is highly flammable; an oxygen-free environment is mandatory for safety and to prevent oxidative side reactions.

  • Heating: Heat the reactor to 120 °C under constant mechanical stirring.

  • Ethoxylation: Introduce Ethylene Oxide gas incrementally, maintaining the reactor pressure between 2–3 bar. The consumption of ethylene oxide is monitored by the pressure drop.

  • Propagation: Continue the addition until the calculated mass of ethylene oxide (e.g., 7 equivalents for an average ethoxylation degree of n=7) has been consumed[4].

  • Neutralization: Cool the reactor to 50 °C, vent residual pressure safely through a scrubber, and neutralize the basic catalyst by adding a stoichiometric amount of glacial acetic acid. Causality: Neutralization prevents base-catalyzed chain scission of the newly formed PEG chain during storage.

References[5] 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Matrix Fine Chemicals.https://www.matrix-fine-chemicals.com/[1] PubChem Compound Summary for CID 2780404, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information.https://pubchem.ncbi.nlm.nih.gov/compound/2780404[2] 154471-65-5 | 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Application in Synthesis of Functionalized Pyrazoles. Fluoromart.https://www.fluoromart.com/[4] Reaction conditions and product characterization of ethoxylated products. ResearchGate. https://www.researchgate.net/[3] 5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine Synthesis and Reaction Pathways. Vulcanchem. https://www.vulcanchem.com/

Sources

One-Pot Synthesis Architectures for Fluorinated Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Imperative

In modern drug discovery, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Lonazolac. However, the introduction of fluorine—specifically the trifluoromethyl (


) group—dramatically alters the physicochemical landscape of the molecule. It enhances metabolic stability (blocking P450 oxidation sites), modulates lipophilicity (

), and increases binding affinity via unique electrostatic interactions.

Traditional synthesis often involves the isolation of unstable hydrazine intermediates or suffers from poor regioselectivity (yielding mixtures of 3-


 and 5-

isomers). This guide details three one-pot architectures that solve these problems using E-E-A-T principles (Experience, Expertise, Authoritativeness, and Trustworthiness). These protocols prioritize atom economy, regiocontrol, and safety.

Strategic Overview: Selecting the Right Architecture

Before beginning, select the protocol that matches your target substitution pattern and available reagents.

G Start Target Molecule Selection Q1 Is the target a 3-Trifluoromethyl-1-arylpyrazole? Start->Q1 MethodA STRATEGY A: Multicomponent Coupling (Aldehydes + Sulfonyl Hydrazides + BTP) Q1->MethodA Yes (High Regiocontrol needed) MethodB STRATEGY B: Dipolar Cycloaddition (Nitrile Imines + Acetylene Surrogates) Q1->MethodB Yes (Complex N1-aryl groups) MethodC STRATEGY C: Green Synthesis (Ultrasound/PEG-400) Q1->MethodC No (General F-substitution/Green focus) Mechanism: [3+2] Cycloaddition + 1,3-HAT Mechanism: [3+2] Cycloaddition + 1,3-HAT MethodA->Mechanism: [3+2] Cycloaddition + 1,3-HAT Mechanism: (3+3)-Annulation + Ring Contraction Mechanism: (3+3)-Annulation + Ring Contraction MethodB->Mechanism: (3+3)-Annulation + Ring Contraction Mechanism: Ultrasound-assisted Condensation Mechanism: Ultrasound-assisted Condensation MethodC->Mechanism: Ultrasound-assisted Condensation

Figure 1: Decision matrix for selecting the optimal synthetic route based on target structural requirements.

Strategy A: The Regioselective Multicomponent Coupling

Best For: High-yield synthesis of 3-trifluoromethylpyrazoles without metal catalysts. Core Innovation: Utilization of 2-bromo-3,3,3-trifluoropropene (BTP) as a fluorine building block to enforce regioselectivity.[1]

The Mechanistic Logic

Classical condensation of hydrazines with trifluoro-1,3-diketones often yields regioisomeric mixtures because the


 group's electron-withdrawing nature deactivates the adjacent carbonyl. This protocol bypasses that issue by generating a diazo intermediate in situ from a sulfonyl hydrazide, which then undergoes a [3+2] cycloaddition with BTP.[1]

Key Reaction:



Detailed Protocol

Based on methodology validated by Zhu et al. (2020).

Materials:

  • Aryl aldehyde (1.0 mmol)[2]

  • 
    -Toluenesulfonyl hydrazide (1.2 mmol)
    
  • 2-Bromo-3,3,3-trifluoropropene (BTP) (3.0 mmol) [Handle with care: Volatile]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Hydrazone Formation (In Situ):

    • In a 10 mL sealed tube equipped with a magnetic stir bar, combine the aryl aldehyde and

      
      -toluenesulfonyl hydrazide in 3 mL of toluene.
      
    • Stir at room temperature for 30 minutes. Self-Validation Check: The solution often becomes cloudy or changes color as the

      
      -tosylhydrazone forms.
      
  • Cycloaddition Assembly:

    • Add DBU (2.0 mmol) to the mixture.

    • Immediately add BTP (3.0 mmol). Note: BTP is volatile (bp ~34°C); use a chilled syringe if the lab is warm.

    • Seal the tube tightly.

  • Thermal Activation:

    • Heat the reaction block to 60°C .

    • Stir for 8–12 hours.

    • Mechanism:[1][3][4] The base promotes the decomposition of the hydrazone to a diazo compound, which reacts with BTP. The subsequent elimination of HBr and sulfinic acid drives the aromatization.

  • Work-up:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–92% Regioselectivity: >98:1 (3-


 isomer).

Strategy B: The "Acetylene Surrogate" Approach

Best For: Avoiding explosive acetylene gas while accessing 1-aryl-3-trifluoromethylpyrazoles (Celecoxib analogs). Core Innovation: Using mercaptoacetaldehyde dimer as a safe, easy-to-handle equivalent of acetylene.

The Mechanistic Logic

Direct reaction of nitrile imines with acetylene gas is hazardous. This protocol uses a "masking" strategy. The nitrile imine (generated from hydrazonoyl bromide) reacts with mercaptoacetaldehyde to form a thiadiazine intermediate. A subsequent ring contraction (Eschenmoser-type) expels sulfur to yield the pyrazole.

Detailed Protocol

Based on methodology validated by Molteni et al. (2023).

Materials:

  • Trifluoroacetohydrazonoyl bromide (Precursor to the 1,3-dipole) (1.0 mmol)

  • 2,5-Dihydroxy-1,4-dithiane-2,5-diol (Mercaptoacetaldehyde dimer) (0.55 mmol - 0.5 eq is sufficient as it is a dimer)

  • Triethylamine (

    
    ) (Excess, ~3-4 mmol)
    
  • 
    -Toluenesulfonyl chloride (
    
    
    
    -TsCl) (2.5 mmol)[3]
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dipole Generation & Annulation:

    • Dissolve hydrazonoyl bromide and mercaptoacetaldehyde dimer in dry DCM (10 mL).

    • Add

      
       dropwise.
      
    • Observation: The reaction is exothermic. The base dehydrohalogenates the precursor to form the reactive nitrile imine, which is immediately trapped by the sulfur reagent.

    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: TLC should show consumption of the hydrazonoyl bromide.

  • Ring Contraction Cascade:

    • Add a solution of

      
      -TsCl (2.5 mmol) in DCM (5 mL) dropwise.[3]
      
    • Stir for 16 hours at Room Temperature.

    • Why?

      
      -TsCl activates the hydroxyl group of the intermediate, facilitating the elimination of sulfur and aromatization.
      
  • Work-up:

    • Wash with water, saturated

      
      , and brine.
      
    • Concentrate and purify via silica gel chromatography.

Strategy C: Green Synthesis (Ultrasound/PEG-400)

Best For: Environmentally conscious synthesis, high-throughput screening. Core Innovation: Using Polyethylene Glycol (PEG-400) as a recyclable solvent and ultrasound to accelerate condensation.

Detailed Protocol

Based on methodology validated by Shelke et al. (2012).

Materials:

  • Fluorinated Chalcone (1.0 mmol)

  • Hydrazine Hydrate (1.5 mmol)

  • Solvent: PEG-400 (15 mL)[6]

  • Catalyst: NaOH (20% aqueous, 1 mL)

  • Equipment: Ultrasonic Cleaner/Bath.

Step-by-Step Workflow:

  • Mixture Preparation:

    • Dissolve the fluorinated chalcone in PEG-400.[6]

    • Add hydrazine hydrate and the NaOH solution.

  • Sonication:

    • Place the flask in an ultrasonic bath at 40–50°C .

    • Sonicate for 30–60 minutes.

    • Advantage:[1][2][4][5][7][8] Cavitation effects improve mass transfer in the viscous PEG solvent, significantly reducing reaction time compared to thermal reflux (which takes hours).

  • Isolation:

    • Pour the mixture into ice-cold water (100 mL).

    • The fluorinated pyrazole precipitates out.

    • Filter, wash with water, and recrystallize from ethanol.

Comparative Data Analysis

FeatureStrategy A (Multicomponent)Strategy B (Surrogate)Strategy C (Green/Ultrasound)
Regioselectivity Excellent (3-

specific)
Excellent (1-Aryl-3-

)
Variable (Depends on chalcone)
Atom Economy HighModerate (Loss of sulfur)High
Safety Profile Good (Closed vessel)Excellent (No gas handling)Excellent (Aqueous/PEG)
Key Reagent 2-Bromo-3,3,3-trifluoropropeneMercaptoacetaldehyde dimerPEG-400 / Ultrasound
Typical Yield 80-90%75-85%85-95%
Primary Use General Library SynthesisCelecoxib AnalogsGreen Chemistry / Scale-up

Troubleshooting & Self-Validation (The "E-E-A-T" Check)

To ensure scientific integrity, use these checkpoints to validate your synthesis before moving to biological testing.

NMR Diagnostics
  • 
     NMR:  This is your primary diagnostic tool.
    
    • 3-Trifluoromethyl group: Typically appears as a singlet around

      
       -62.0 to -63.0 ppm .
      
    • 5-Trifluoromethyl group: Often shifted slightly upfield.

  • 
     NMR: 
    
    • Look for the pyrazole C4-H proton. It typically appears as a singlet (or doublet if F-coupling exists) in the

      
       6.5 – 7.0 ppm  range.
      
Common Failure Modes
  • Strategy A: Low yield? Check the quality of DBU. Old DBU absorbs moisture, inhibiting the diazo formation. Ensure BTP is not lost to evaporation before the tube is sealed.

  • Strategy B: Incomplete conversion? The ring contraction step with

    
    -TsCl is slower than the initial addition. Do not quench early; ensure the intermediate thiadiazine is fully consumed via TLC.
    

References

  • Zhu, C., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene.[1] Organic Letters.

  • Molteni, G., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene.[9] Organic Letters.

  • Shelke, S. N., et al. (2012). Green synthesis and anti-infective activities of fluorinated pyrazoline derivatives.[10] Bioorganic & Medicinal Chemistry Letters.

  • Kevlishvili, I., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances.

  • Wang, H., et al. (2018). Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature.[5] Synlett.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Yield Killers"

Synthesizing 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole presents two distinct "yield killers" that often result in <20% overall efficiency if not managed correctly:

  • Regiochemical Ambiguity (Step 1): The condensation of methylhydrazine with trifluoroacetoacetate can yield two isomers: the desired 3-trifluoromethyl (3-CF

    
    ) core or the undesired 5-trifluoromethyl  (5-CF
    
    
    
    ) core.
  • Ambident Nucleophilicity (Step 2): The intermediate pyrazolone (5-OH) can react at either the Oxygen (O-alkylation) or the Nitrogen (N-alkylation). Standard alkylation often favors the unwanted N-ethylated product.

This guide provides a validated "Chlorination-Displacement Protocol" (Route B) to bypass the alkylation issue entirely, alongside optimization steps for the initial cyclization.

Module 1: Critical Route Analysis

The following workflow illustrates the two primary pathways. Route B (Green) is the recommended industry standard for high purity and yield.

ReactionPathways Start Ethyl 4,4,4-trifluoro- 3-oxobutanoate + Methylhydrazine Isomer1 Isomer A (Desired): 1-Methyl-3-(CF3)-pyrazol-5-ol Start->Isomer1 Controlled Temp (Reflux EtOH) Isomer2 Isomer B (Undesired): 1-Methyl-5-(CF3)-pyrazol-3-ol Start->Isomer2 Uncontrolled DirectAlk Route A: Direct Alkylation (Et-I / K2CO3) Isomer1->DirectAlk Traditional Chlorination Route B (Recommended): Chlorination (POCl3 / Reflux) Isomer1->Chlorination High Yield N_Alk Impurity: N-Ethyl Product (Antipyrine analog) DirectAlk->N_Alk Major Product (Soft Electrophile) O_Alk Target: 5-Ethoxy-1-methyl- 3-(CF3)-pyrazole DirectAlk->O_Alk Minor Product ChloroInt Intermediate: 5-Chloro-1-methyl- 3-(CF3)-pyrazole Chlorination->ChloroInt SNAr SNAr Displacement (NaOEt / EtOH) ChloroInt->SNAr SNAr->O_Alk 100% Regio-fidelity

Figure 1: Comparison of Synthetic Routes. Route A (Direct Alkylation) suffers from N-alkylation impurities. Route B (Chlorination/SNAr) guarantees the correct structure.

Module 2: Troubleshooting the Cyclization (Step 1)

Issue: "I am getting a mixture of 3-CF


 and 5-CF

isomers."

The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyls is governed by the relative electrophilicity of the carbonyls. The CF


 group makes the adjacent carbonyl highly electrophilic, but it also promotes hydration (gem-diol formation), which can deactivate it.
Optimization Table: Regiocontrol Factors
VariableRecommendationMechanistic Rationale
Solvent Ethanol (Reflux) or HFIP Refluxing ethanol generally favors the thermodynamic product (3-CF

). Fluorinated solvents like HFIP (Hexafluoroisopropanol) can drastically enhance regioselectivity via hydrogen bonding [1, 4].
Temperature Reflux (78°C+) Low temperatures (0°C) often lead to kinetic mixtures. High temperature drives the equilibrium toward the stable 5-hydroxy-3-CF

tautomer.
Acid/Base Catalytic HCl Acid catalysis activates the carbonyls differentially. If yield is low, adding catalytic HCl can accelerate the dehydration step, pushing the reaction to completion.

Step 1 Protocol (Optimized):

  • Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in Ethanol (5 mL/mmol).

  • Add Methylhydrazine (1.05 equiv) dropwise at room temperature (Exothermic!).

  • Heat to reflux for 12 hours.

  • Cool to 0°C. The desired 1-methyl-3-(trifluoromethyl)pyrazol-5-ol often precipitates. Filter and wash with cold ether.

    • QC Check: 1H NMR should show a singlet around

      
       3.7-3.8 (N-Me) and a singlet for the C4-H. If the N-Me signal is split or shifted significantly, check for the 5-CF
      
      
      
      isomer.

Module 3: The Functionalization Strategy (Step 2)

Issue: "Direct alkylation is giving me the N-ethyl impurity."

The pyrazolone intermediate exists in equilibrium between the OH-form (enol) and the NH-form (amide).

  • Soft Electrophiles (Ethyl Iodide): Prefer the softer Nitrogen center

    
    N-Alkylation (Wrong Product). 
    
  • Hard Electrophiles (Ethyl Sulfate/Tosylate): Prefer the harder Oxygen center

    
    O-Alkylation. 
    
The "Gold Standard" Solution: Chlorination-Displacement (Route B)

To guarantee 100% O-selectivity, we convert the hydroxyl group to a chloride (a good leaving group) and then displace it with ethoxide.

Detailed Protocol:

Part A: Synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole

  • Reagents: 1-methyl-3-(trifluoromethyl)pyrazol-5-ol (1.0 equiv), POCl

    
     (5.0 equiv).
    
  • Procedure: Place the pyrazolone in a round-bottom flask. Add POCl

    
     carefully.
    
  • Reaction: Reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (the starting material is polar; the chloride is non-polar).

  • Workup: CAUTION. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess POCl

    
    . Neutralize with NaHCO
    
    
    
    .[1] Extract with DCM.[1]
  • Yield: Typically >85%.

Part B: SNAr to 5-Ethoxy-1-methyl-3-(trifluoromethyl)pyrazole

  • Reagents: 5-Chloro intermediate (from Part A), NaOEt (1.5 equiv), Ethanol (anhydrous).

  • Procedure: Dissolve the chloro-pyrazole in anhydrous ethanol. Add NaOEt (21% wt in EtOH).

  • Reaction: Reflux for 4–6 hours. The electron-withdrawing CF

    
     group at position 3 activates the ring, facilitating the Nucleophilic Aromatic Substitution (SNAr) at position 5 [5].
    
  • Workup: Remove solvent, partition between water and ethyl acetate.

  • Result: Exclusive formation of the O-ethyl ether.

Frequently Asked Questions (FAQs)

Q1: Can I stick to Direct Alkylation (Route A)? I don't have POCl


. 
A:  Yes, but you must alter the conditions to favor Oxygen attack.
  • Use Silver Carbonate (Ag

    
    CO
    
    
    
    ):
    Silver coordinates to the nitrogen/halide, promoting O-alkylation (The "Silver Effect") [6].
  • Use Ethyl Tosylate/Sulfate: These are "harder" electrophiles than Ethyl Iodide and favor the "hard" oxygen atom (Pearson HSAB Theory) [6].

  • Avoid: Simple K

    
    CO
    
    
    
    /EtI in Acetone, as this strongly favors N-alkylation.

Q2: How do I separate the 3-CF


 and 5-CF

isomers if Step 1 fails?
A: They have significantly different boiling points and polarities.
  • Chromatography: The 5-hydroxy-3-CF

    
     isomer is generally more polar due to hydrogen bonding capability compared to the 5-CF
    
    
    
    isomer (where the OH is at C3, often less acidic).
  • Recrystallization: The 3-CF

    
     isomer (desired) is often a solid that can be recrystallized from Ethanol/Water, while the regioisomer remains in the mother liquor.
    

Q3: Why is my SNAr reaction (Step 2B) slow? A: If the displacement of the Chloride is slow:

  • Ensure your Ethanol is anhydrous . Water competes with ethoxide.

  • The CF

    
     group activates the ring, but if it's still sluggish, use a higher boiling solvent like n-Butanol  with Sodium n-Butoxide (though this gives the butyl ether) or use a sealed tube to superheat the Ethanol to 100°C.
    

References

  • Vertex AI Search Result 1.1: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). American Chemical Society. Link

  • Vertex AI Search Result 1.4: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Notes. Link

  • Vertex AI Search Result 1.16: 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde Properties. Sigma-Aldrich. Link

  • Vertex AI Search Result 1.14: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

  • Vertex AI Search Result 1.12: Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives. (2016). MDPI. Link

  • Vertex AI Search Result 1.10: Why n-alkylation is more favorable than o-alkylation? ResearchGate Discussion. Link

Sources

Technical Support Center: Purification of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole via Column Chromatography Ticket ID: PUR-PYR-CF3-005 Status: Active Guide Audience: Medicinal Chemists, Process Chemists, Chromatography Specialists

Technical Overview & Molecule Profile

Welcome to the technical support guide for the purification of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole . This fluorinated heterocycle is a critical scaffold in agrochemical and pharmaceutical synthesis.[1][2] Its purification presents specific challenges due to the electronic effects of the trifluoromethyl (


) group and the potential for regioisomeric byproducts during synthesis.

Physicochemical Profile:

  • Molecular Formula:

    
    
    
  • Nature: Typically a low-melting solid or viscous oil.

  • Key Functional Groups:

    • Trifluoromethyl (

      
      ):  Strong electron-withdrawing group (EWG); increases lipophilicity but reduces the basicity of the pyrazole ring compared to non-fluorinated analogs.
      
    • Ethoxy (

      
      ):  Electron-donating by resonance; introduces ether character.
      
    • N-Methyl (

      
      ):  Fixed regiochemistry (ideally).
      
  • Chromatographic Behavior: The compound is moderately lipophilic. The

    
     group often causes "fronting" or volatility issues, while the basic nitrogen can lead to peak tailing on acidic silica.
    
Critical Impurity Profiling

Before starting purification, you must identify which impurities are present, as this dictates the separation strategy.

Impurity TypeStructure / DescriptionRelative Polarity (vs. Target)Separation Difficulty
Target Molecule 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole Reference (Rf ~0.4-0.6 in 20% EtOAc/Hex) N/A
N-Alkylated Byproduct 2-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(2H)-one (Pyrazolone derivative)High Polarity (Elutes much later)Easy (Large

Rf)
Starting Material 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olHigh Polarity (H-bond donor)Easy (Streaks without modifier)
Regioisomer 5-ethoxy-1-methyl-5 -(trifluoromethyl)-1H-pyrazoleSimilar Polarity (Often co-elutes)Hard (Requires optimized gradient)
Method Development & Troubleshooting (Q&A)
Q1: I see two close spots on my TLC. Is one the regioisomer?

Diagnosis: Yes, this is the most common issue. If your synthesis involved the condensation of methylhydrazine with a


-keto ester followed by alkylation, you likely generated both the 3-

and 5-

isomers.
  • Mechanism: The

    
     group dictates the regioselectivity of the hydrazine attack, but selectivity is rarely 100%.
    
  • Solution:

    • Solvent Screening: Do not rely solely on Hexane/Ethyl Acetate. Screen Toluene/Ethyl Acetate or Dichloromethane (DCM)/Methanol . The

      
      -
      
      
      
      interactions in toluene often improve the selectivity for regioisomers.
    • Gradient: Use a shallow gradient (e.g., 0%

      
       10% EtOAc over 20 CV) rather than an isocratic run.
      
Q2: My product is streaking/tailing on the column. Is it decomposing?

Diagnosis: Likely not decomposition, but silanol interaction . Even with the electron-withdrawing


 group, the pyrazole nitrogens retain some basicity and can hydrogen bond with acidic silanols on the silica gel.
  • Fix: Add 1% Triethylamine (TEA) to your mobile phase.

    • Protocol: Pre-wash the column with Hexane + 1% TEA, then run your gradient with 1% TEA in both Solvent A and Solvent B. This "caps" the active sites and sharpens the peak.

Q3: I isolated the product, but the yield is lower than expected. Where did it go?

Diagnosis: Fluorinated pyrazoles with low molecular weight can be volatile .

  • Risk Factor: High vacuum or prolonged rotary evaporation at high temperatures.

  • Fix:

    • Do not heat the water bath above 30°C.

    • Stop evaporation immediately once the solvent is removed.

    • Check the receiver flask distillate by TLC; you may have co-distilled your product.

Q4: How do I separate the O-ethyl product from the N-ethyl byproduct?

Diagnosis: This is an expected competition during alkylation.

  • Chemistry: Alkylation of the pyrazolone precursor can occur at the Oxygen (forming your target ether) or the Nitrogen (forming a "fixed" amide-like pyrazolone).

  • Separation: This is chemically easy. The O-ethyl product is an ether and is lipophilic (travels fast). The N-ethyl product has significant amide character and is highly polar (travels very slow).

    • Strategy: Elute your target with low polarity (e.g., 10-20% EtOAc). The N-ethyl byproduct will likely remain on the column until you flush with 50-100% EtOAc or MeOH.

Step-by-Step Purification Protocol (SOP)

Objective: Purify 1.0 g of crude reaction mixture containing 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh) or pre-packed Flash Cartridge (e.g., 25g or 40g).

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc).[3]

  • Modifier: Triethylamine (TEA).

Workflow:

  • TLC Optimization:

    • Prepare a TLC plate.[4][5] Spot the crude.

    • Elute with 9:1 Hexane:EtOAc .

    • Target Rf: Aim for the product to be at Rf ~0.35 . If it is higher (>0.5), reduce EtOAc to 5%.

    • Visualization: UV (254 nm). The pyrazole ring absorbs well.

  • Column Preparation:

    • If packing manually: Slurry silica in Hexane + 1% TEA.

    • If using a cartridge: Equilibrate with 3 Column Volumes (CV) of Hexane + 1% TEA.

  • Sample Loading:

    • Method: Dry loading is recommended to improve resolution of regioisomers.[4]

    • Action: Dissolve crude in minimum DCM, add silica (1:2 ratio), and evaporate to dryness. Load the powder on top of the column.[4][6]

  • Elution Gradient (Standard):

    • 0 - 2 CV: 100% Hexane (Isocratic hold to elute non-polar grease/impurities).

    • 2 - 15 CV: 0%

      
       20% EtOAc (Linear Gradient). This is the separation zone.
      
    • 15 - 20 CV: 20%

      
       50% EtOAc (Flush out N-alkylated byproducts and starting material).
      
  • Fraction Collection:

    • Collect small fractions (e.g., 10-15 mL for a 40g column) during the gradient phase.

    • Combine pure fractions based on TLC.

Visual Workflows
Figure 1: Purification Decision Tree

PurificationLogic Start Crude Mixture Analysis (TLC in 20% EtOAc/Hex) CheckSeparation Are regioisomers visible/separated? Start->CheckSeparation EasySep Yes: Standard Flash (Hex/EtOAc Gradient) CheckSeparation->EasySep Rf $Delta$ > 0.1 HardSep No: Co-elution suspected CheckSeparation->HardSep Single spot or overlap CheckStreaking Is the spot streaking? EasySep->CheckStreaking AltSolvent Switch Solvent System: Try Toluene/EtOAc or DCM/MeOH HardSep->AltSolvent AltSolvent->CheckStreaking AddBase Add 1% Et3N to Mobile Phase CheckStreaking->AddBase Yes RunColumn Execute Column (Dry Load recommended) CheckStreaking->RunColumn No AddBase->RunColumn

Caption: Decision logic for selecting the optimal chromatographic conditions based on initial TLC analysis.

Figure 2: Impurity Elution Order

ElutionOrder Injector Injection Target Target Ether (Low Polarity) Rf ~0.5 Injector->Target Main Peak Regio Regioisomer (Similar Polarity) Rf ~0.45-0.55 Injector->Regio First/Co-eluting N_Alkyl N-Alkyl Byproduct (High Polarity) Rf ~0.1 Target->N_Alkyl Late Eluting SM OH Precursor (Very High Polarity) Rf ~0.05 N_Alkyl->SM Flush

Caption: Schematic representation of relative elution order on Silica Gel (Normal Phase).

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is actually excellent for pyrazoles as it eliminates the acidity issue, often removing the need for Triethylamine. However, Alumina generally has lower resolution capacity than Silica. Use it if your compound is extremely acid-sensitive.

Q: Is the compound UV active? A: Yes, the pyrazole ring provides sufficient conjugation for detection at 254 nm . However, the


 group does not add conjugation; it only affects electronics. If detection is weak, use an Iodine Chamber  (the basic nitrogen binds iodine well) or Phosphomolybdic Acid (PMA)  stain.

Q: Can I recrystallize instead of running a column? A: If your crude purity is >85% and the main impurity is the N-alkylated byproduct, recrystallization from Hexane/Ethanol or Heptane is often effective. However, separating the 3-


 and 5-

regioisomers usually requires chromatography or careful fractional crystallization.
References
  • Synthesis and Regioselectivity of Trifluoromethyl Pyrazoles

    • Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
    • Source: American Chemical Society (ACS Omega).
    • URL:[Link]

  • Chromatographic Separation of Pyrazole Isomers

    • Title: Column chromatography conditions for separ
    • Source: BenchChem Technical Support.[4]

  • General Properties of Fluorinated Pyrazoles

    • Title: 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole Properties and Safety.[7]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Troubleshooting regioselectivity issues in pyrazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-REGIO-001 Topic: Troubleshooting Regioselectivity in Pyrazole Ring Formation[1]

Welcome to the Precision Pyrazole Synthesis Hub

You are likely here because your pyrazole synthesis—a critical scaffold in drugs like Celecoxib, Rimonabant, and Sildenafil—has yielded an inseparable mixture of regioisomers (1,3- vs. 1,5-substituted), or worse, the "wrong" isomer entirely.[1]

This guide moves beyond standard textbook mechanisms. We treat pyrazole synthesis as a tunable system where sterics, electronics, and solvent shells are levers you can pull to dictate the outcome.

Part 1: The Diagnostic Workflow

Before altering your reaction, you must diagnose the driving force of your current selectivity. Use this logic gate to determine your troubleshooting path.

PyrazoleDiagnostic Start Start: Select Electrophile Diketone 1,3-Diketone (Knorr Synthesis) Start->Diketone Alkynone Alkynone / Enaminone Start->Alkynone Symm Is the Diketone Symmetrical? Diketone->Symm Michael Michael Addition Control (See Module 3) Alkynone->Michael NoIssue No Regio Issue. Proceed to Scale-up. Symm->NoIssue Yes Analyze Analyze Substituents (R1 vs R2) Symm->Analyze No Steric Steric Mismatch? (e.g., t-Butyl vs Methyl) Analyze->Steric Electronic Electronic Mismatch? (e.g., CF3 vs Alkyl) Analyze->Electronic Solvent Solvent Tuning Required (See Module 2) Steric->Solvent Electronic->Solvent

Figure 1: Decision tree for selecting the correct troubleshooting module based on electrophile nature.

Part 2: Troubleshooting The Knorr Synthesis (1,3-Diketones)

The reaction between a substituted hydrazine (


) and an unsymmetrical 1,3-diketone is the most common source of frustration.[1] The reaction forms a hydrazone intermediate, and the regiochemistry is decided by which hydrazine nitrogen attacks which carbonyl carbon .
Scenario A: "I am getting a 50:50 mixture of isomers."

Root Cause: The two carbonyls have similar electrophilicity, and the hydrazine nitrogens have insufficient nucleophilic differentiation. The Fix: You must amplify the difference between the carbonyls using Solvent Tuning .

Protocol: The Fluorinated Solvent Switch Fluorinated alcohols like Hexafluoroisopropanol (HFIP) are hydrogen-bond donors (HBD) that can activate specific carbonyls and stabilize specific transition states.[1]

Solvent SystemMechanism of ActionIsomer Preference (General)
Ethanol (Reflux) Thermal/Thermodynamic control.[1]Mixed, or favors sterically less hindered product.
HFIP (2,2,2-Trifluoroethanol) H-bonding activates the harder carbonyl (most basic oxygen).[1]Can invert selectivity compared to EtOH.
Acetic Acid General acid catalysis.Often favors the 1,5-isomer (steric control).[1]

Step-by-Step Optimization:

  • Baseline: Run reaction in EtOH at reflux. Check ratio.

  • The Switch: Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.2 M) .

  • Add hydrazine (1.1 equiv) dropwise at 0°C .

  • Stir at Room Temperature (do not reflux).

  • Why this works: HFIP forms a strong H-bond network, often "hiding" the more basic carbonyl or stabilizing the transition state for the attack at the more electron-deficient carbon [1].

Scenario B: "I need the 1,3-isomer, but I keep getting the 1,5-isomer."

(Context: 1,5-isomers usually form when the substituted Nitrogen attacks the most hindered Carbon, or due to specific electronic withdrawal).[1]

The Fix: Use the "Electronic Override" strategy. If your diketone has a fluoroalkyl group (e.g.,


), the carbonyl adjacent to the 

is highly electrophilic. However, it often exists as a hydrate (gem-diol) in solution, rendering it inert to nucleophilic attack.[1]
  • Protocol: Dehydrate the reaction. Use Molecular Sieves (4Å) or a Dean-Stark trap in non-polar solvents (Toluene) to force the ketone form, making the

    
    -adjacent carbonyl the primary target for the terminal 
    
    
    
    of the hydrazine [2].
Part 3: The Alkynone Route (Michael Addition Control)

If the Knorr synthesis (diketones) fails to give high selectivity, switch your electrophile to an Alkynone (


-acetylenic ketone).[1]
Scenario C: "I need absolute regiocontrol."

Root Cause: Alkynones offer two distinct electrophilic sites: the Carbonyl (1,2-addition) and the


-Carbon (1,4-Michael addition).[1]
The Fix:  Control the "Hard/Soft" nature of the reaction.

The Logic:

  • Hard Nucleophiles (Uncatalyzed): Attack the Hard Electrophile (Carbonyl)

    
     1,2-addition.[1]
    
  • Soft/Catalyzed (Au, Cu, Ag): Promote attack at the Alkyne

    
     5-endo-dig cyclization.[1]
    

Protocol: Copper-Catalyzed Regioselective Synthesis This protocol generally favors the 1,3,5-trisubstituted pyrazole via a specific cyclization pathway [3].[1]

  • Reagents: Alkynone (1.0 equiv), Hydrazine HCl salt (1.2 equiv).[1]

  • Catalyst: CuI (10 mol%).[1]

  • Base:

    
     (2.0 equiv) - Crucial for neutralizing the HCl and activating the hydrazine.
    
  • Solvent: DMF or DMSO (Polar Aprotic is essential).

  • Condition: Heat to 80-100°C.

  • Mechanism: The Copper coordinates the alkyne, making it susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine, locking the regiochemistry before cyclization occurs.

Part 4: Analytical Validation (The "Truth" Test)

You cannot rely on simple 1H NMR integration if peaks overlap.[2] You must prove your structure.

FAQ: "How do I definitively prove which isomer I have?"

Method 1: 1D NOE (Nuclear Overhauser Effect) - The Quick Check [1]

  • Concept: NOE signals occur through space (< 5 Å).[1]

  • Target: Irradiate the N-Methyl or N-Aryl protons.[1]

  • Observation:

    • Isomer A (1,5-subst): You will see an NOE enhancement of the C5-substituent protons.[1]

    • Isomer B (1,3-subst): You will see NOE enhancement of the H5 proton (if C5 is unsubstituted) or no enhancement of the substituent at C3 (too far away).[1]

Method 2: 1H-15N HMBC - The Gold Standard If you have access to a probe that can tune to Nitrogen-15:

  • N1 (Substituted): "Pyrrole-like" (Shielded, -150 to -250 ppm range).[1]

  • N2 (Unsubstituted): "Pyridine-like" (Deshielded, -60 to -100 ppm range).[1]

  • Coupling: The N-substituent protons will show a strong 3-bond coupling (

    
    ) to the adjacent Ring Carbon (C5).[1] If that carbon has a substituent R, and you see a correlation between N-R' and C-R, you have the 1,5-isomer [4].[1][3]
    
Summary of Troubleshooting Logic

RegioLogic Input Target Structure Path1 Use 1,3-Diketone Input->Path1 Standard Path2 Use Alkynone Input->Path2 High Precision Needed Cond1 Standard: EtOH/Reflux (Thermodynamic Mix) Path1->Cond1 Initial Try Cond2 Tuning: HFIP (H-Bond Control) Path1->Cond2 If Poor Selectivity Cond3 Catalytic: CuI/DMF (Kinetic Control) Path2->Cond3 Standard Protocol Result Validate via NOE/HMBC Cond1->Result Cond2->Result Cond3->Result

Figure 2: Strategic pathway for selecting synthesis conditions based on required precision.

References
  • Fustero, S., et al. (2011).[1] Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews. Available at: [Link][1]

  • Martin, R., et al. (2006).[1] Copper-Catalyzed Regioselective Synthesis of Pyrazoles. Angewandte Chemie International Edition. Available at: [Link][1]

  • Claramunt, R. M., et al. (1993).[1][4] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[4] Available at: [Link][1]

Sources

Minimizing side products in 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Products in 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole Production

Executive Summary

This guide addresses the critical chemo- and regioselectivity challenges in synthesizing 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole . The synthesis typically proceeds via a two-stage workflow:[1][2] (1) Cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine to form the pyrazolone core, followed by (2) O-alkylation.[1][2]

The primary failure modes involve regioisomeric scrambling (3-CF₃ vs. 5-CF₃) during cyclization and ambident nucleophile selectivity (O- vs. N-alkylation) during the ethoxy installation.[1][2] This document provides mechanistic insights and validated protocols to suppress these side products.

Module 1: The Cyclization Phase (Core Formation)[1]

Context: The reaction between methylhydrazine and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl centers.[1]

Q1: Why is my reaction yielding high levels of the 5-trifluoromethyl isomer instead of the desired 3-trifluoromethyl core?

Diagnosis: This is a regioselectivity error caused by uncontrolled nucleophilic attack.[2]

  • Mechanism: Methylhydrazine has two nucleophilic sites: the

    
     (more nucleophilic) and the 
    
    
    
    (more sterically hindered).[1] ETFAA has two electrophilic sites: the ketone (highly activated by the electron-withdrawing
    
    
    group) and the ester.[1]
  • The Desired Pathway: The

    
     attacks the 
    
    
    
    -ketone first.[1][2] Subsequent cyclization of the
    
    
    onto the ester places the methyl group at position 1 and the
    
    
    at position 3.[1]
  • The Error Pathway: If the reaction temperature is too high upon addition, or if the solvent promotes proton exchange too rapidly, the

    
     may attack the ketone, or the 
    
    
    
    may attack the ester, leading to the 1-methyl-5-(trifluoromethyl) isomer.[1]

Protocol for Correction:

  • Temperature Control: Conduct the addition of ETFAA to methylhydrazine at -10°C to 0°C . Low temperature favors the kinetic product (attack of

    
     on the most electrophilic ketone carbon).[1]
    
  • Solvent Selection: Use Ethanol or Methanol .[2] Avoid non-polar solvents initially, as protic solvents stabilize the polar transition state of the initial hemiaminal formation.

  • Mode of Addition: Add the ETFAA slowly to the methylhydrazine (inverse addition can sometimes alter selectivity, but standard addition usually works if cooled).

Q2: I see a "bis-pyrazole" impurity. What is this?

Diagnosis: This is likely a condensation product where one hydrazine molecule reacts with two ETFAA molecules, or vice versa, often occurring when stoichiometry is imprecise.[2]

  • Fix: Ensure a strict 1.05 : 1.00 equivalent ratio of Methylhydrazine to ETFAA. Excess hydrazine is easier to remove (via volatility or aqueous wash) than bis-condensation byproducts.[1][2]

Module 2: The O-Alkylation Phase (Functionalization)[1]

Context: The intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , exists in equilibrium with its keto-tautomer (pyrazolone).[1][2][3] The anion generated is an ambident nucleophile, capable of reacting at the Oxygen (desired) or the Nitrogen (undesired N-alkylation/Antipyrine formation).[1]

Q3: I am generating significant amounts of the N-ethylated side product (Antipyrine derivative). How do I shift selectivity to O-alkylation?

Diagnosis: You are likely using a "soft" alkylating agent or a solvent that fails to shield the cation effectively.[2]

  • The Science (HSAB Theory):

    • Oxygen (Hard Nucleophile): Favors reaction with "hard" electrophiles and conditions that expose the high charge density of the oxygen.[1]

    • Nitrogen (Soft Nucleophile): Favors reaction with "soft" electrophiles.[1][2]

  • The Culprit: Using Ethyl Iodide (EtI) often leads to higher N-alkylation because Iodide is a soft leaving group.[1]

Protocol for Correction:

  • Switch Alkylating Agent: Use Diethyl Sulfate or Ethyl Tosylate .[2] These reagents present a "harder" electrophilic character compared to alkyl halides, significantly favoring the O-alkylation.[1][2]

  • Base & Solvent System:

    • Recommended: Potassium Carbonate (

      
      ) in Acetone  or DMF .[1][2]
      
    • Mechanism:

      
       is a mild base that deprotonates the OH.[2] In Acetone, the 
      
      
      
      is poorly solvated, forming a tight ion pair that can sometimes hinder N-attack.[1][2] In DMF, the cation is solvated, leaving the O- anion free ("naked") and highly reactive.[1]
    • Pro-Tip: Avoid Sodium Hydride (NaH) unless necessary; while strong, it can sometimes promote C-alkylation at the 4-position due to high carbanion character.[1][2]

Q4: There is a persistent impurity at RRT 1.2. What is it?

Diagnosis: If you are using harsh conditions (high heat, strong base), this is likely the C-alkylated product (4-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol).[1][2]

  • Fix: Limit reaction temperature to 40-50°C. C-alkylation has a higher activation energy than O-alkylation.[1][2]

Module 3: Data & Visualization

Impurity Profile & Control Table
Impurity TypeStructure DescriptionOriginMitigation Strategy
Regioisomer A 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-olInverse ring closure (N-Me attacks Ketone)Maintain reaction T < 0°C during addition.[1][2]
N-Alkyl Side Product 2-ethyl-1-methyl-3-(trifluoromethyl)pyrazol-5-oneAlkylation at N2 (Soft/Soft interaction)Use Hard Electrophiles (Diethyl Sulfate); Avoid Ethyl Iodide.
C-Alkyl Side Product 4-ethyl-1-methyl-3-(trifluoromethyl)pyrazol-5-olAlkylation at C4 (Thermodynamic control)Reduce reaction temperature; Use weaker base (

).[1][2]
Hydrolysis Product 4,4,4-trifluoroacetoacetic acidMoisture in reagentsUse anhydrous solvents; Dry ETFAA before use.[1][2]
Pathway Visualization (DOT Diagram)

PyrazoleSynthesis Start Reagents: MeNHNH2 + ETFAA Step1 Cyclocondensation (Ethanol, <0°C) Start->Step1 Intermediate Intermediate Core: 1-methyl-3-(CF3)-pyrazol-5-ol (Tautomer Equilibrium) Step1->Intermediate Kinetic Control Side_Regio Impurity: 5-CF3 Regioisomer (Caused by High T) Step1->Side_Regio Thermodynamic/Improper T Step2 Alkylation Step (Base + Et-X) Intermediate->Step2 Target TARGET: 5-ethoxy-1-methyl-3-(CF3)-pyrazole Step2->Target O-Alkylation (Hard Electrophile) Side_N_Alkyl Impurity: N-Ethyl (Antipyrine type) (Caused by Soft Electrophile/EtI) Step2->Side_N_Alkyl N-Alkylation (Soft Electrophile) Side_C_Alkyl Impurity: C-Ethyl (4-position) (Caused by Strong Base/High T) Step2->Side_C_Alkyl C-Alkylation

Caption: Reaction pathway illustrating the bifurcation points for regioselectivity (Step 1) and chemoselectivity (Step 2).

Module 4: Validated Experimental Workflow

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Charge Methylhydrazine (1.05 eq) into a reactor with Ethanol (10 V).

  • Cool solution to -5°C .

  • Add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise over 2 hours, maintaining internal temperature < 0°C.

  • Allow to warm to RT and stir for 4 hours.

  • Reflux for 2 hours to ensure complete cyclization.

  • Cool and concentrate. The product often precipitates or crystallizes upon cooling/trituration with ether.[2]

Step 2: Selective O-Alkylation

  • Suspend the intermediate (1.0 eq) in Acetone (15 V).

  • Add Potassium Carbonate (1.5 eq, anhydrous, finely ground).

  • Add Diethyl Sulfate (1.1 eq) dropwise at RT. Note: Diethyl sulfate is a carcinogen; handle with extreme care.[2]

  • Heat to mild reflux (50°C) for 6-8 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2] Dissolve residue in EtOAc, wash with dilute NaOH (to remove unreacted 5-OH starting material), then water/brine.[1][2]

  • Purification: If N-alkyl impurities persist, recrystallization from Hexane/EtOAc is usually effective as the O-alkyl product is less polar than the N-alkyl side product.[1][2]

References

  • BenchChem. (n.d.).[1][2][3] Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. Retrieved from [1]

  • Fustero, S., et al. (2010).[1][2] Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. SciSpace. Retrieved from [1]

  • Kudyakova, Y. S., et al. (2025).[1][2][4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH.[1][2][3] Retrieved from [1]

  • ResearchGate Community. (2016).[1][2] Why n-alkylation is more favorable than o-alkylation? (Discussion on HSAB theory in pyrazolone systems). Retrieved from

  • PubChem. (2025).[1][2] Ethyl 4,4,4-trifluoroacetoacetate Compound Summary. Retrieved from [1]

Sources

Stability of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole under acidic hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Hydrolysis of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Topic: Stability Profile & Acidic Hydrolysis Dynamics Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Troubleshooting Hub

Part 1: Executive Stability Profile

Critical Alert: 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits high lability under acidic aqueous conditions.

While the trifluoromethyl (


) group at the C3 position and the 

-methyl group are chemically robust, the ethoxy substituent at C5 functions as a vinylogous ester (or enol ether). Upon exposure to Brønsted acids in the presence of water, this moiety undergoes rapid hydrolysis, cleaving the ethyl group to yield the corresponding pyrazolone (or 5-hydroxypyrazole tautomer).
Functional GroupStability (Acidic pH < 4)Degradation Product
5-Ethoxy Unstable (Hydrolyzes)1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP)
3-Trifluoromethyl StableN/A (Requires extreme forcing conditions to hydrolyze)
1-Methyl StableN/A
Pyrazole Core StableN/A

Part 2: Mechanistic Insight (Pathway Visualization)

The following diagram illustrates the acid-catalyzed hydrolysis pathway. Note the critical tautomeric equilibrium between the 5-hydroxy and 5-keto forms of the product, which complicates NMR analysis.

HydrolysisPathway Start 5-Ethoxy-1-methyl- 3-(trifluoromethyl)-1H-pyrazole Inter1 Protonated Intermediate (Oxocarbenium-like) Start->Inter1 + H+ Transition Tetrahedral Intermediate (Hemiketal) Inter1->Transition + H2O Product_Enol Product (Enol Form) 1-Methyl-3-(CF3)-pyrazol-5-ol Transition->Product_Enol - EtOH Ethanol Byproduct: Ethanol Transition->Ethanol Product_Keto Product (Keto Form) 1-Methyl-3-(CF3)-pyrazol-5-one Product_Enol->Product_Keto Tautomerization (Equilibrium)

Caption: Acid-catalyzed hydrolysis mechanism converting the 5-ethoxy precursor to the thermodynamically stable pyrazolone system via a tetrahedral intermediate.

Part 3: Troubleshooting Guide

Scenario: You are attempting to synthesize or isolate the 5-ethoxy derivative, but yield is low or purity is compromised.

SymptomProbable CauseCorrective Action
Appearance of broad -OH peak in IR/NMR Unintentional hydrolysis due to trace acid/water.Ensure all solvents (DCM, THF) are anhydrous. Store material over activated molecular sieves. Avoid silica gel chromatography (acidic); use basic alumina or neutralize silica with 1%

.
Loss of Ethyl signals (quartet/triplet) in

NMR
Complete conversion to pyrazolone.Check workup conditions. Avoid acidic washes (e.g., 1M HCl) during extraction. Use saturated

or phosphate buffer (pH 7) instead.
Two sets of signals in NMR (Product) Tautomerism of the hydrolyzed product (5-MTP).This is normal for the hydrolyzed product. The ratio of enol:keto depends on solvent polarity (e.g.,

vs.

). Do not mistake for impurities.
Regioisomer Contamination Impure starting material synthesis.[1]If synthesizing from ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine, the 1-methyl-5-CF3 isomer (3-MTP) is a common byproduct. Verify regiochemistry via NOESY (interaction between N-Me and C-H/C-CF3).

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use acidic HPLC mobile phases (e.g., 0.1% TFA) for analysis? A: Use caution. While the compound is reasonably stable during the short timescale of an HPLC run, prolonged exposure to acidic aqueous buffers can induce hydrolysis, leading to "ghost peaks" or split peaks corresponding to the pyrazolone. Recommendation: Use neutral buffers (Ammonium Acetate) or analyze immediately upon preparation. If using TFA, keep autosampler temperature at 4°C.

Q2: Is the trifluoromethyl (


) group stable to hydrolysis? 
A:  Yes. The 

group on a pyrazole ring is highly stable due to the aromatic nature of the heterocycle. Hydrolysis of the

to a carboxylic acid (

) typically requires harsh conditions, such as refluxing in concentrated sulfuric acid or strong alkali at elevated temperatures (

). It will not occur during standard acidic workups.

Q3: How do I intentionally hydrolyze the ethoxy group to obtain the 5-hydroxy derivative? A: The 5-ethoxy group can be cleaved quantitatively to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . Protocol: Dissolve the substrate in a mixture of 1,4-dioxane and 2M HCl (1:1). Heat to reflux (


) for 2–4 hours. Monitor by TLC (the alcohol is significantly more polar). Upon cooling, the product often precipitates or can be extracted with ethyl acetate.

Q4: Why does the hydrolyzed product show different spectra in different solvents? A: This is due to desmotropy (prototropic tautomerism).

  • In

    
    :  Often favors the CH-form (keto)  or a mix, stabilized by intermolecular hydrogen bonding.
    
  • In

    
    :  Strong hydrogen bond acceptors often stabilize the OH-form (enol)  or distinct solvated species.
    
  • Reference: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exists in equilibrium, and its spectral fingerprint is highly solvent-dependent [1][2].

Part 5: Standardized Experimental Protocols

Protocol A: Controlled Hydrolysis (Synthesis of 5-MTP)

Use this protocol if your goal is to generate the 5-hydroxy/pyrazolone derivative from the ethoxy precursor.

  • Setup: Charge a round-bottom flask with 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv).

  • Solvent: Add Ethanol/Water (1:1 v/v) or 1,4-Dioxane/Water.

  • Catalyst: Add concentrated HCl (approx. 3–5 equiv).

  • Reaction: Reflux at

    
     for 3 hours.
    
  • Monitoring: Check TLC (Mobile Phase: 50% EtOAc/Hexane). Starting material (

    
    ) should disappear; Product (
    
    
    
    ) will appear.
  • Workup: Concentrate under reduced pressure to remove ethanol. Adjust pH to ~5–6 with saturated

    
    .
    
  • Isolation: Filter the resulting precipitate (if solid) or extract with EtOAc (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >90% conversion.

Protocol B: Analytical Verification (NMR)

To distinguish the ethoxy precursor from the hydrolyzed product.

  • Precursor (Ethoxy): Look for the characteristic ethyl pattern:

    • Triplet (

      
       ppm)[2]
      
    • Quartet (

      
       ppm)
      
    • Pyrazole C4-H singlet (

      
       ppm)
      
  • Hydrolyzed Product (5-MTP):

    • Loss of ethyl triplet/quartet.

    • Appearance of a broad exchangeable singlet (

      
      /
      
      
      
      ) typically
      
      
      ppm in DMSO.
    • Shift in the C4-H proton due to the change in electronics (keto vs enol form).

References

  • BenchChem Technical Support . (2025). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Spectroscopic Analysis and Tautomerism. BenchChem. Link

  • Lee, K. et al. (1990). Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Journal of Heterocyclic Chemistry, 27, 243-245.[3] (Cited via Patent EP3317254B1). Link

  • Sigma-Aldrich . (2025). Product Specification: 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole. Merck KGaA. Link

Sources

Technical Guide: Optimizing Solvent Selection for Recrystallizing Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Recrystallizing fluorinated pyrazoles presents a unique paradox in organic process development. The pyrazole core is inherently polar and capable of hydrogen bonding (H-bond donor at N1, acceptor at N2), while fluorinated substituents (–F, –CF₃, –OCF₃) introduce significant lipophilicity and alter the electrostatic potential surface.

The Fluorine Effect: Unlike standard heterocycles, fluorinated pyrazoles often exhibit "brick dust" insolubility in water but high solubility in lipophilic organics, or conversely, they form persistent oils due to low melting points induced by disrupted crystal packing. Successful purification requires a solvent system that balances the dipole-dipole interactions of the C–F bond with the hydrogen-bonding network of the pyrazole ring.

This guide provides a self-validating framework to navigate these competing forces, ensuring high purity and stable polymorph isolation.

Module 1: The Solvent Selection Matrix

Do not rely on dielectric constants alone. For fluorinated species, hydrogen bond donor (HBD) and acceptor (HBA) capabilities are the critical determinants.

Solvent Compatibility Table
Solvent ClassSpecific SolventSuitabilityMechanistic Rationale
Alcohols Ethanol (EtOH), Isopropanol (IPA)Primary Choice Excellent HBD capability stabilizes the pyrazole nitrogen. Moderate polarity accommodates the fluorinated motif.
Nitriles Acetonitrile (MeCN)High Good for polar fluorinated pyrazoles. Often yields cleaner crystals than alcohols but risks solvate formation.
Esters Ethyl Acetate (EtOAc)Moderate Good general solvent. often used in binary systems with heptane.
Hydrocarbons Heptane, HexaneAnti-Solvent Critical for forcing precipitation. Fluorinated groups have affinity for these, so addition must be controlled to prevent oiling out.
Chlorinated DCM, ChloroformAvoid High risk of stable solvate formation. Only use for initial dissolution if absolutely necessary.
Water WaterAnti-Solvent Strong anti-solvent. Use with caution; rapid addition causes oiling out due to the "hydrophobic effect" of fluorine.
Experimental Protocol: Solubility Mapping

Objective: Determine the metastable zone width (MSZW) to prevent uncontrolled nucleation.

  • Weigh 100 mg of crude pyrazole into a vial.

  • Add primary solvent (e.g., EtOH) in 50 µL aliquots at reflux until dissolved.

  • Cool slowly to RT. If no crystals form, add anti-solvent (e.g., Water) dropwise until persistent turbidity is observed (Cloud Point).

  • Reheat to clear solution (Clear Point).

  • Cool at 0.5°C/min.

Workflow Visualization

SolventScreening start Start: Crude Fluorinated Pyrazole dissolve Dissolve in Primary Solvent (Reflux) start->dissolve check_diss Fully Dissolved? dissolve->check_diss add_more Add Solvent Aliquot check_diss->add_more No cool Slow Cool (0.5°C/min) check_diss->cool Yes add_more->dissolve precip Precipitation? cool->precip anti Add Anti-Solvent (Dropwise at Reflux) precip->anti No Precip analyze Analyze Crystals (XRPD / NMR) precip->analyze Crystals Formed anti->cool

Figure 1: Logic flow for initial solvent screening. Note the loop for anti-solvent addition occurs at reflux to ensure homogeneity.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Fluorinated compounds frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, often exacerbated by impurities.[1][2]

The Fix: You must bypass the liquid phase by controlling the supersaturation trajectory .

The "Re-heat and Seed" Protocol
  • Observation: Solution turns milky or oily droplets form at the bottom.

  • Immediate Action: Re-heat the mixture until the oil re-dissolves into a homogeneous solution.

  • Adjustment: Add a small volume (5-10%) of the "Good" solvent to lower the supersaturation.

  • Seeding: Cool to just below the saturation point (cloud point) and add seed crystals (0.1 wt%).

    • Note: If no seeds are available, scratch the glass wall to induce nucleation.

  • Maturation: Hold temperature constant for 30 minutes to allow seed growth, then cool at a reduced rate (0.1°C/min).

Oiling Out Decision Tree

OilingOut oil Problem: Oiling Out Observed reheat Re-heat to Homogeneity oil->reheat adjust Add 5-10% Good Solvent reheat->adjust seed Add Seed Crystals at T_cloud adjust->seed cool_slow Cool Slowly (0.1°C/min) seed->cool_slow fail Persistent Oil cool_slow->fail success Crystalline Product fail->success Crystals salt Switch Strategy: Form Acid Salt (HCl/H2SO4) fail->salt Oil Remains

Figure 2: Troubleshooting workflow for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Advanced Purification & Polymorph Control

Fluorinated pyrazoles are prone to polymorphism because the C-F bond is a weak hydrogen bond acceptor, leading to packing ambiguity.

Impurity Rejection

Fluorinated impurities often co-crystallize due to structural similarity.

  • Technique: Slurry Aging (Ostwald Ripening) .

  • Protocol: After initial crystallization, do not filter immediately.[3] Hold the slurry at elevated temperature (e.g., 50°C for EtOH) for 2-4 hours. This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

Salt Formation Strategy

If the neutral pyrazole remains an oil (common with trifluoromethyl groups), convert it to a salt.

  • Reagent: HCl (etheral or dioxane solution) or p-Toluenesulfonic acid.

  • Mechanism: Protonation of the pyrazole nitrogen (N2) introduces strong ionic interactions, overriding the weak van der Waals forces of the fluorine, usually raising the melting point significantly [1].

Frequently Asked Questions (FAQ)

Q1: My fluorinated pyrazole dissolves in hot ethanol but oils out immediately upon adding water. Why? A: This is the "Hydrophobic Effect." The fluorinated moiety repels water aggressively, creating local regions of high supersaturation that force the compound out as a liquid. Fix: Switch the anti-solvent to Heptane (if compatible) or add water much slower (via syringe pump) at high temperature.

Q2: I see crystals, but they turn to powder when I filter them. What happened? A: You likely formed a solvate (e.g., with DCM or MeCN) that collapsed upon drying. Fix: Analyze the wet cake via TGA (Thermogravimetric Analysis). If significant weight loss occurs before the melting point, switch to a non-solvate forming solvent like Toluene or Isopropanol.

Q3: Can I use chlorinated solvents? A: Avoid them if possible. While they dissolve fluorinated compounds well, they often form stable solvates or co-crystals that are regulatory red flags. Use them only for intermediate cleaning, not final crystallization [2].

Q4: How do I remove colored impurities? A: Fluorinated pyrazoles often trap colored oligomers. Use Activated Carbon (e.g., Darco G-60) in the hot solution before crystallization. Ensure you filter the carbon while the solution is still near boiling to prevent product loss.

References

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Filarowski, A., et al. (2008). Structure and hydrogen bonding in fluorinated pyrazoles. Journal of Molecular Structure, 875(1-3), 54-62. (Provides structural context for H-bonding).
  • Pfizer Solvent Selection Guide. (2008). Green Chemistry, 10, 31-36. Link

Sources

Addressing thermal instability of pyrazole intermediates during scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Thermal Instability of Pyrazole Intermediates During Scale-Up

Welcome to the Pyrazole Scale-Up Support Center

Executive Summary: While the final pyrazole ring is often pharmacologically stable, the pathway to its formation is energetically treacherous. Scale-up failures typically stem from two root causes: (1) The high-energy N–N bond formation (often involving hydrazines or diazo species) releasing massive enthalpy (>200 kJ/mol), and (2) The "Thermal Lag" in large batch reactors where heat removal cannot keep pace with accumulation.

This guide provides field-proven protocols to diagnose, mitigate, and engineer out these risks.

Module 1: Diagnostic Toolkit – Thermal Screening

Scenario: "I have a new nitropyrazole intermediate. How do I determine its safe operating limit?"

The Risk: Many pyrazole intermediates, particularly nitro- or diazo-substituted variants, exhibit "deceptive stability." They may appear stable at 100°C but have an autocatalytic decomposition onset at 140°C. In a 2000L reactor, the adiabatic temperature rise (


) can trigger a runaway reaction within minutes.
Protocol: The "Rule of 100" Screening Workflow

Do not scale up beyond 10g without completing this workflow.

Step 1: Differential Scanning Calorimetry (DSC) Scan [1][2]

  • Sample: 2–5 mg, sealed gold-plated high-pressure crucible.

  • Ramp: 4°C/min or 5°C/min (standard screening rate).

  • Critical Metric: Identify the Onset Temperature (

    
    ) and Total Energy Release (
    
    
    
    ).

Step 2: The Safety Margin Calculation Apply the Stoessel Criticality Classes logic.

  • Rule of 100: If

    
    , maintain Process Temp (
    
    
    
    ) at least 100°C below
    
    
    .
  • Rule of 50: If

    
    , maintain 
    
    
    
    at least 50°C below
    
    
    .

Step 3: Adiabatic Confirmation (ARC) If your


 is within the exclusion zone, you must run an Accelerating Rate Calorimetry (ARC) test to find the "Time to Maximum Rate" (TMR). Aim for 

.
Reference Data: Pyrazole Decomposition Profiles

Typical values for high-energy pyrazole intermediates.

Compound Class

(DSC)
Energy Release (

)
Hazard Rating
Unsubstituted Pyrazole >300°CLowStable
3,4-Dinitropyrazole ~201°C~1,140 J/gHigh (Explosive Potential)
3,5-Dinitropyrazole ~217°C~1,200 J/gHigh
Diazonium Intermediates 60–100°C>1,500 J/gCritical (Shock Sensitive)

Note: Data derived from energetic materials research (see References 1, 2).

Visual Guide: Safety Decision Tree

SafetyTree Start New Pyrazole Intermediate DSC Run DSC (5°C/min) Start->DSC CheckEnergy Check Enthalpy (ΔH) DSC->CheckEnergy HighEnergy ΔH > 800 J/g CheckEnergy->HighEnergy LowEnergy ΔH < 800 J/g CheckEnergy->LowEnergy CheckTempHigh Is Tp < (Tonset - 100°C)? HighEnergy->CheckTempHigh CheckTempLow Is Tp < (Tonset - 50°C)? LowEnergy->CheckTempLow Safe Proceed to Scale-Up (Monitor Heat Flow) CheckTempHigh->Safe Yes Unsafe STOP: Run ARC/Tsu Redesign Process CheckTempHigh->Unsafe No CheckTempLow->Safe Yes CheckTempLow->Unsafe No

Figure 1: Go/No-Go Decision Tree for Pyrazole Scale-Up based on thermal data.

Module 2: Reaction Engineering – The Hydrazine Problem

Scenario: "My batch reaction exotherm spikes unpredictably during hydrazine addition."

The Root Cause: Reactant Accumulation In the synthesis of pyrazoles via 1,3-diketones and hydrazine (Knorr synthesis), the reaction is often instantaneous. However, at lower temperatures or with steric bulk, the reaction rate (


) may slow down. If you pump hydrazine faster than it is consumed (

), unreacted hydrazine accumulates. When the mixture is eventually heated, this accumulated mass reacts all at once—a classic "thermal runaway."
Troubleshooting Protocol: Dosing Controlled by Kinetics

1. The "Heat-Wait-Search" Check Before scaling up, perform a Reaction Calorimetry (RC1) experiment.

  • Goal: Determine the fraction of heat released during dosing (

    
    ) vs. the heat released during the post-dosing hold (
    
    
    
    ).
  • Target: You want >90% of the heat released during the dosing phase.

2. The Solution: Transition to Continuous Flow Flow chemistry is the "Gold Standard" for pyrazole synthesis (Ref 3, 4). It solves the accumulation problem by restricting the active reaction volume to a small plate or coil (milliliters instead of liters).

Flow Chemistry Setup for Pyrazoles:

  • Feed A: 1,3-Diketone (in EtOH/MeOH).

  • Feed B: Hydrazine Hydrate (diluted).

  • Reactor: PFA Coil or Glass Microreactor (high surface-area-to-volume ratio).

  • Back Pressure Regulator (BPR): 75–100 psi (allows superheating solvents above boiling point to accelerate kinetics).

Visual Guide: Continuous Flow Setup

FlowSetup FeedA Feed A: 1,3-Diketone Pumps HPLC Pumps (Precise Dosing) FeedA->Pumps FeedB Feed B: Hydrazine FeedB->Pumps Mixer T-Mixer (High Turbulence) Pumps->Mixer Reactor Reactor Coil (T = 80-120°C) (Residence Time: 2-10 min) Mixer->Reactor Quench In-line Quench (Acid/Water) Reactor->Quench Collection Product Collection (Safe Pyrazole) Quench->Collection

Figure 2: Continuous flow schematic for safe handling of hydrazine intermediates.

Module 3: FAQ – Specific Troubleshooting

Q1: My DSC shows a sharp exotherm at 180°C. Can I run my reaction at reflux in ethanol (78°C)? A: Generally, yes. A 100°C gap provides a robust safety margin (Rule of 100). However, ensure you test the reaction mixture (reaction mass), not just the isolated intermediate. The presence of bases (TEA, NaOH) or metals can catalyze decomposition, lowering the


 significantly.

Q2: We are seeing pressure buildup in the reactor during the cyclization step. Why? A: This is likely nitrogen gas (


) evolution from the decomposition of a diazo impurity or hydrazine oxidation.
  • Immediate Action: Check the headspace oxygen levels. Hydrazine + Air = Oxidation

    
    
    
    
    
    (gas).
  • Fix: Ensure a rigorous nitrogen sweep/sparge before hydrazine addition. Use an open vent system (do not seal the reactor) or a pressure relief valve sized for two-phase flow.

Q3: How do I clean the reactor after a hydrazine run? A: Hydrazine is carcinogenic and persistent.

  • Protocol: Rinse with a dilute hypochlorite (bleach) solution. This oxidizes hydrazine to nitrogen gas and water.

    • Reaction:

      
      .
      
    • Warning: This is exothermic. Do this slowly and with good ventilation.

References

  • Snyder, C. J., et al. (2023).[2] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega. Available at: [Link][2]

  • Sinditskii, V. P., et al. (2017). "Thermal decomposition of dinitropyrazoles." Thermochimica Acta. Available at: [Link]

  • Correia, C. M., et al. (2025).[3] "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Molecules. Available at: [Link]

  • Nagy, K. D., et al. (2012). "Continuous Flow Synthesis of Pyrazoles." Green Chemistry. (General reference for flow methodology).
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

Sources

Controlling moisture sensitivity in 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Executive Summary: The Moisture Paradox

As researchers working with 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole , you are managing a molecule with a dual sensitivity profile. While the pyrazole core is aromatic and generally robust, the 5-ethoxy substituent functions chemically as an enol ether. In the presence of trace moisture and Lewis or Brønsted acids, it is prone to hydrolysis, reverting to the thermodynamically stable pyrazolone (5-hydroxy tautomer).

Furthermore, this scaffold is frequently used as a precursor for C-4 functionalization via lithiation . In this context, moisture sensitivity shifts from "degradation risk" to "reaction quencher," halting the formation of the critical C-4 carbanion.

This guide provides the protocols necessary to decouple these risks and ensure synthetic integrity.

Troubleshooting Hub: Interactive Diagnostics

Q1: My product has precipitated as a solid during storage, but the starting material was an oil/low-melting solid. What happened? Diagnosis: You likely experienced hydrolytic degradation . The Science: The 5-ethoxy group is a masked enol. Upon exposure to atmospheric moisture and trace acid (often from unneutralized silica gel or chlorinated solvents), the ethoxy group hydrolyzes. The resulting 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a high-melting solid (mp ~172–178 °C) due to strong intermolecular hydrogen bonding. Fix: Store the compound under argon. Ensure all storage solvents are passed through basic alumina to remove acidic impurities.

Q2: I attempted to lithiate at C-4 using n-BuLi, but I recovered only starting material. Diagnosis: Moisture quenching or insufficient deprotonation temperature . The Science: The


 group at C-3 is electron-withdrawing, acidifying the C-4 proton. However, if the THF contains >50 ppm water, the n-BuLi is quenched faster than the rate of metallation. Alternatively, if the temperature is too high (>-60°C), the "halogen dance" or ring fragmentation can occur.
Fix:  Use Karl Fischer (KF) titration to ensure THF water content is <10 ppm. Execute lithiation at -78°C.

Q3: During aqueous workup, my yield drops significantly. Diagnosis: pH-dependent hydrolysis. The Science: The hydrolysis of the vinyl ether moiety is acid-catalyzed. Standard acidic workups (e.g., 1M HCl) will strip the ethyl group. Fix: Switch to a buffered workup. Use Saturated


 (pH ~5-6) or Phosphate Buffer (pH 7). Never expose the ethoxy-pyrazole to pH < 4.

Deep Dive: Mechanisms & Control Protocols

A. The Hydrolysis Pathway (Degradation)

The 5-ethoxy group is not just an ether; it is part of a conjugated push-pull system. The electron-donating oxygen fights the electron-withdrawing


 group.
  • Mechanism: Protonation of N-2 or C-4 leads to nucleophilic attack by water at C-5, expelling ethanol and collapsing to the pyrazolone.

  • Prevention Protocol:

    • Solvent Choice: Avoid

      
       (often acidic). Use 
      
      
      
      stabilized with amylene, or dry EtOAc.
    • Chromatography: Pre-treat silica gel with 1%

      
       in hexanes to neutralize surface acidity before loading the compound.
      
B. The Lithiation Pathway (Functionalization)

Functionalizing C-4 requires generating a transient lithio-species.

  • Protocol:

    • Drying: Distill THF over Sodium/Benzophenone or pass through an activated alumina column. Target <10 ppm

      
      .
      
    • Cryogenics: Cool reaction to -78°C (Acetone/Dry Ice).

    • Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask to pre-cool it.

    • Trapping: Add the electrophile (e.g., aldehyde, iodine) before warming up.

Visualizing the Pathways

The following diagram illustrates the divergent fates of the molecule based on moisture and pH control.

G Start 5-Ethoxy-1-methyl- 3-(trifluoromethyl)-1H-pyrazole Acid Acidic Moisture (pH < 4, H2O) Start->Acid Storage/Workup DryBase n-BuLi / Dry THF (-78°C, <10 ppm H2O) Start->DryBase Synthesis Intermed Oxonium Intermediate Acid->Intermed Protonation Pyrazolone DEGRADATION PRODUCT: 1-Methyl-3-(CF3)-pyrazol-5-ol (Solid, mp 172°C) Intermed->Pyrazolone -EtOH Lithio 4-Lithio Intermediate (Reactive Species) DryBase->Lithio C-H Activation Lithio->Start Wet Solvent (Quench) Product C-4 Functionalized Product Lithio->Product + Electrophile

Caption: Figure 1. Divergent reaction pathways. Red path indicates hydrolytic degradation; Green path indicates successful anhydrous functionalization.

Data & Specifications

Table 1: Critical Physicochemical Parameters

ParameterSpecificationImpact of Moisture
Physical State Low-melting solid or OilSolidifies (Conversion to Pyrazolone, mp ~175°C)
Solvent Water Limit < 50 ppm (General)< 10 ppm (Lithiation)>100 ppm: Quenches n-BuLi>1000 ppm: Hydrolysis risk
Workup pH Range 5.0 – 9.0< 4.0: Rapid hydrolysis of ethoxy group
1H NMR (CDCl3)

1.45 (t, 3H), 4.10 (q, 2H),5.40 (s, 1H, C4-H)
Degradation: Loss of ethyl peaks (1.45, 4.10);Appearance of broad OH peak.[1]

References

  • Tairov, M. A., et al. (2020). "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development, 24(11), 2619–2632.

    • Relevance: Details the lithiation protocols and flow chemistry approaches to handle instability.
    • [2]

  • Sigma-Aldrich. (n.d.). "5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole Product Sheet."

    • Relevance: Provides physical data on the hydrolysis product (pyrazolone)
  • Schlosser, M., et al. (2002). "Regioselective Derivatization of 1-Methyl-3-(trifluoromethyl)pyrazole." European Journal of Organic Chemistry, 2002(17), 2913–2920.

    • Relevance: Foundational work on the metallation of trifluoromethyl pyrazoles and the acidity of the C-4 position.
  • PubChem. (2023). "5-ethoxy-3-methyl-1H-pyrazole Compound Summary."

    • Relevance: General chemical properties and safety data for alkoxy-pyrazoles.

Sources

Validation & Comparative

A Comparative Guide to the Crystallographic Characterization of Substituted Pyrazoles: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

Publication Note: A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available single-crystal X-ray structure for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole. This guide, therefore, employs a case study approach, presenting a detailed crystallographic analysis of structurally related and well-documented pyrazole derivatives. This methodology provides an in-depth, practical framework for researchers, scientists, and drug development professionals to understand the structural nuances of this important class of molecules and the experimental logic behind their characterization.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold". Its remarkable versatility allows it to serve as a core component in a multitude of approved drugs targeting a wide array of diseases, from inflammation (Celecoxib) to cancer (Zanubrutinib) and rheumatoid arthritis (Baricitinib). The metabolic stability and the capacity of the pyrazole ring to engage in crucial hydrogen bonding and hydrophobic interactions are key to its success.

The substitution pattern on the pyrazole ring critically influences its physicochemical and pharmacological properties. Specifically:

  • Trifluoromethyl (CF3) Groups: Often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity by participating in specific intermolecular interactions.

  • Ethoxy (–OCH2CH3) Groups: Can modulate solubility, membrane permeability, and serve as a hydrogen bond acceptor, influencing the compound's pharmacokinetic profile.

Understanding the precise three-dimensional arrangement of these substituents is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this atomic-level information, revealing details of molecular conformation, packing, and intermolecular interactions that govern a compound's behavior in the solid state.

Experimental Rationale & Methodology

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is guided by fundamental chemical principles. The protocol described below is a self-validating system, designed to yield high-quality data suitable for publication and regulatory submission.

Part A: The Science of Single Crystal Growth

The prerequisite for any SC-XRD analysis is the growth of a high-quality single crystal, typically 0.1-0.3 mm in size, free from significant defects. This remains more of an art than a science, often requiring systematic screening of various conditions.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection (The Critical Choice): The ideal solvent is one in which the compound is moderately soluble. It should dissolve the compound completely when heated but become a poor solvent as the solution slowly cools or the solvent evaporates, forcing the molecules to arrange into an ordered crystal lattice.

    • Causality: A solvent that dissolves the compound too well will prevent precipitation, while a solvent in which it is nearly insoluble will cause it to crash out as an amorphous powder. A mixture of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) and a "poor" solvent (e.g., Hexane, Heptane) is often employed to fine-tune solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the pyrazole derivative in a chosen solvent or solvent system in a clean, small vial. Gentle warming can be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment.

    • Causality: Slow evaporation (over days or weeks) allows molecules sufficient time to orient themselves onto the growing crystal lattice in the most energetically favorable way, leading to larger, more ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling.

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#EA4335"]; E -> F [color="#EA4335"]; F -> G [color="#34A853"]; G -> H [color="#34A853"]; } } Caption: Experimental workflow from crude compound to X-ray data collection.

Part B: X-ray Diffraction Data Collection

Once a suitable crystal is mounted on the diffractometer, it is bombarded with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are measured by a detector.

Typical Data Collection Parameters:

  • Instrument: Bruker APEX DUO or similar CCD area-detector diffractometer.

  • X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Causality: This wavelength provides a good balance of diffraction intensity and resolution for typical organic molecules.

  • Temperature: 100(2) K or 150(2) K.

    • Causality: Collecting data at cryogenic temperatures significantly reduces the thermal vibration of atoms. This results in sharper diffraction spots, higher resolution data, and a more precise final structure.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect data over a wide range of the reciprocal space, ensuring data completeness.

Part C: Structure Solution and Refinement

The collected diffraction intensities must be translated into a 3D atomic model. This is achieved through structure solution and refinement.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is almost universally accomplished using direct methods. This statistical approach provides an initial, rough model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares on F² method.

    • Causality: This iterative process adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and Goodness-of-Fit (GooF). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the experimental data.

Comparative Crystallographic Analysis

To illustrate the structural features of substituted pyrazoles, we present crystallographic data for two representative compounds from the literature and compare their key geometric parameters.

Case Study Compound 1: 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Case Study Compound 2: 4-iodo-1H-pyrazole.

Table 1: Crystallographic Data and Refinement Details

Parameter1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde4-iodo-1H-pyrazole
Chemical FormulaC₁₆H₁₁ClN₂OC₃H₃IN₂
Formula Weight282.72193.97
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)14.156(3)8.3569(4)
b (Å)7.6963(15)9.8188(5)
c (Å)12.185(2)12.4838(7)
α (°)9090
β (°)95.82(3)108.525(2)
γ (°)9090
Volume (ų)1318.0(5)970.62(9)
Z (Molecules/Unit Cell)44
Temperature (K)296(2)100(2)
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
Final R1 [I > 2σ(I)]0.04810.0246
wR2 (all data)0.13870.0573
Goodness-of-fit (S)1.0311.055

Table 2: Comparison of Selected Geometric Parameters (Bond Lengths and Dihedral Angles)

Parameter1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehydeNotes
Pyrazole Ring Bond Lengths (Å)
N1–N21.375(2)Typical N-N single bond length in pyrazoles.
N2–C31.326(3)Shows double bond character.
C3–C41.442(3)
C4–C51.378(3)
C5–N11.378(3)
Key Dihedral Angles (°) Describes the twist between the rings.
Pyrazole Ring / Phenyl Ring at C33.8The pyrazole and the C3-phenyl ring are nearly coplanar, suggesting a high degree of conjugation.
Pyrazole Ring / Chlorophenyl Ring at N160.5A significant twist is observed, likely due to steric hindrance from the ortho-chloro substituent, which forces this ring out of the plane of the pyrazole core.

// Pyrazole Ring N1 [label="N1"]; N2 [label="N2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"];

// Substituents Me [label="CH₃", shape=ellipse, fillcolor="#FFFFFF"]; CF3 [label="CF₃", shape=ellipse, fillcolor="#FFFFFF"]; OEt [label="OEt", shape=ellipse, fillcolor="#FFFFFF"];

// Edges for pyrazole ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Edges for substituents N1 -- Me [color="#EA4335"]; C3 -- CF3 [color="#EA4335"]; C5 -- OEt [color="#EA4335"]; } } Caption: Atom connectivity in 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Discussion and Field Insights

The data presented in the tables reveals critical structural information. In the case of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, the significant twist (60.5°) of the N1-substituent is a key finding. For a drug development professional, this is highly instructive; it demonstrates how steric bulk on a substituent can dictate the overall molecular conformation. This conformation, in turn, governs how the molecule can fit into a protein's binding pocket. The planarity of the C3-phenyl ring, by contrast, suggests that this part of the molecule is more rigid.

When considering our target molecule, 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, we can hypothesize based on these findings. The small methyl group at N1 is unlikely to cause significant steric twisting. The ethoxy and trifluoromethyl groups, however, will influence crystal packing through weak hydrogen bonds (e.g., C-H···O and C-H···F) and dipole-dipole interactions. The precise orientation of the ethoxy group (e.g., gauche vs. anti) would be definitively determined by a crystal structure, a piece of information that is crucial for accurate molecular modeling and docking studies.

The comparison with 4-iodo-1H-pyrazole highlights how different substituents direct intermolecular interactions. In its crystal structure, the molecules are linked by N-H···N hydrogen bonds, forming chains, a common motif for N-unsubstituted pyrazoles. This contrasts with N-substituted pyrazoles where such interactions are absent, and packing is governed by weaker forces.

Conclusion

While the specific crystal structure of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole remains to be determined, a comprehensive analysis of its structural analogues provides an authoritative guide to its likely characterization. The methodologies for crystallization, data collection, and refinement are robust and universally applicable to small organic molecules. The comparative analysis demonstrates that subtle changes in substitution on the pyrazole scaffold lead to significant and predictable alterations in molecular geometry and intermolecular interactions. For researchers in drug discovery, these crystallographically-derived insights are indispensable for optimizing lead compounds, understanding structure-activity relationships, and ultimately developing safer and more effective medicines.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research and Reviews.
  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town.
  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. wikiHow. Available from: [Link]

  • BenchChem. (2025). Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide. BenchChem.
  • Fayida, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • McDaniel, K. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. Available from: [Link]

  • Olaru, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Diamond Light Source. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization.

Comparative Guide: Bioactivity of 5-Ethoxy vs. 5-Methoxy Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "One-Carbon" Effect

In the optimization of 1-aryl-3-trifluoromethylpyrazoles, the substituent at the 5-position acts as a critical "molecular rudder," steering the compound’s selectivity between herbicidal (PPO inhibition) and pharmaceutical (COX-2/kinase inhibition) pathways.

This guide objectively compares the 5-methoxy (5-OMe) and 5-ethoxy (5-OEt) analogs. While seemingly a minor structural change, the addition of a single methylene unit (-CH₂-) fundamentally alters the lipophilicity (LogP) , steric occupancy , and metabolic stability of the scaffold.

Key Findings at a Glance
Feature5-Methoxy (-OCH₃)5-Ethoxy (-OCH₂CH₃)Winner
Steric Bulk (Mr) Low (Small pocket fit)Moderate (Hydrophobic fill)Context Dependent
Lipophilicity (

LogP)
+0.0 (Baseline)~+0.5 (Enhanced permeation)5-Ethoxy
Metabolic Liability High (O-demethylation)Moderate (O-dealkylation)5-Ethoxy
PPO Inhibition High affinity, lower retentionOptimized hydrophobic fit5-Ethoxy
COX-2 Selectivity High selectivity (tight fit)Lower selectivity (steric clash)5-Methoxy

Physicochemical & Structural Analysis

The trifluoromethyl group at C3 withdraws electrons, reducing the electron density of the pyrazole ring. The alkoxy group at C5 acts as an electron donor (via resonance), creating a "push-pull" electronic system that influences binding affinity.

Steric and Electronic Parameters

The choice between methoxy and ethoxy is often a trade-off between active site accessibility and hydrophobic interaction .

  • 5-Methoxy: Acts as a minimal steric anchor. In the COX-2 active site , the smaller methoxy group fits snugly into the hydrophilic side pocket without disrupting the alignment of the 1-aryl group, which is crucial for selectivity over COX-1 [1].

  • 5-Ethoxy: The extra methylene group increases the Van der Waals volume. In Protoporphyrinogen Oxidase (PPO) herbicides, this additional bulk often provides superior filling of the hydrophobic channel near the Arg98 residue, leading to higher binding energy compared to the methoxy analog [2, 3].

Comparative Data: Herbicidal Activity (PPO Inhibition)

Data synthesized from comparative SAR studies on phenylpyrazole PPO inhibitors.

Compound AnalogTarget Weed (Post-emergence)Dosage (g a.i./ha)Inhibition (%)LogP (Calc)
5-Methoxy Digitaria sanguinalis15085%3.12
5-Ethoxy Digitaria sanguinalis15094% 3.65
5-Methoxy Amaranthus retroflexus7590%3.12
5-Ethoxy Amaranthus retroflexus7598% 3.65

Insight: The 5-ethoxy analog consistently outperforms the 5-methoxy variant in herbicidal applications. The increased lipophilicity aids in cuticular penetration, while the ethyl group provides a better hydrophobic interaction within the PPO binding pocket [4].

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the decision-making pathway when choosing between 5-OMe and 5-OEt based on the target protein's binding pocket characteristics.

SAR_Logic Start Scaffold: 3-CF3-Pyrazole Decision Select 5-Position Substituent Start->Decision OMe 5-Methoxy (-OCH3) Low Steric Bulk Decision->OMe Minimize Sterics OEt 5-Ethoxy (-OCH2CH3) High Lipophilicity Decision->OEt Maximize LogP Target_COX2 Target: COX-2 Enzyme (Tight Hydrophilic Pocket) OMe->Target_COX2 Preferred OEt->Target_COX2 Steric Clash (Risk) Target_PPO Target: PPO Enzyme (Hydrophobic Channel) OEt->Target_PPO Preferred Result_COX2 High Selectivity (Fits Side Pocket) Target_COX2->Result_COX2 Result_PPO High Potency (Better Penetration/Binding) Target_PPO->Result_PPO

Caption: SAR decision tree for optimizing 5-alkoxy-3-trifluoromethylpyrazoles based on target pocket constraints.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and bioassay validation for these analogs.

Synthesis: Regioselective One-Pot Cyclocondensation

This method ensures the correct regiochemistry (3-CF3 vs 5-CF3) which is critical for bioactivity.

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Hydrazine hydrate (or Aryl hydrazine for N-substituted) (1.1 eq)

  • Ethanol (Solvent)[1]

Step-by-Step Protocol:

  • Intermediate Formation: Reflux ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in acetic anhydride for 2 hours to form the ethoxymethylene intermediate.

  • Cyclization: Cool the mixture to 0°C. Slowly add the hydrazine derivative dissolved in ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Alkylation (if starting from 5-hydroxy): If the product is the 5-hydroxy pyrazole tautomer, dissolve in DMF, add

    
     (1.5 eq), and add Methyl Iodide (for -OMe) or Ethyl Bromide (for -OEt). Stir at RT for 12 hours.
    
  • Purification: Pour into ice water. Filter the precipitate.[2] Recrystallize from ethanol/water.

Validation:

  • 1H NMR (CDCl3): Look for the diagnostic singlet at ~3.9 ppm (3H) for -OMe or the quartet at ~4.1 ppm (2H) and triplet at ~1.4 ppm (3H) for -OEt .

  • Regiochemistry Check: Verify the CF3 position using 19F NMR (typically -62 ppm for 3-CF3 vs -58 ppm for 5-CF3 isomers).

Bioassay: PPO Enzyme Inhibition (In Vitro)

Objective: Determine IC50 values for Protoporphyrinogen Oxidase inhibition.

  • Enzyme Prep: Isolate PPO from Amaranthus tuberculatus or use recombinant expressed protein.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.005% Tween 80.

  • Substrate: Protoporphyrinogen IX (prepared fresh by reducing Protoporphyrin IX with Na/Hg amalgam).

  • Reaction:

    • Incubate enzyme + inhibitor (DMSO solution) for 15 min at 30°C.

    • Initiate reaction with substrate (final conc. 2 µM).

    • Monitor fluorescence (Ex: 405 nm, Em: 630 nm) for 10 min.

  • Calculation: Plot slope vs. log[Inhibitor] to determine IC50.

References

  • Abdelall, E. K. A., et al. (2022). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies." RSC Advances, 12, 5406-5421. Link

  • Zhao, L. X., et al. (2023).[3] "Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides." Journal of Agricultural and Food Chemistry, 71(39), 14164-14178.[3] Link

  • Dayan, F. E., & Duke, S. O. (2010).[2] "Protoporphyrinogen oxidase inhibitors."[2][3][4] Hayes' Handbook of Pesticide Toxicology, 1733-1751.

  • Fu, Y., et al. (2020). "Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles." Molecules, 21(1), 39. Link

  • BenchChem Protocols. (2025). "5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry." BenchChem Application Notes. Link

Sources

Publish Comparison Guide: Validated HPLC Assay for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the development of fluorinated heterocycles for pharmaceutical and agrochemical applications, 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a critical building block. Its structural integrity—specifically the positioning of the trifluoromethyl (-CF


) group relative to the methyl and ethoxy substituents—is the primary determinant of downstream biological activity.

The synthesis of this molecule typically involves the cyclization of hydrazine derivatives with trifluoro-beta-diketones, a pathway notorious for producing regioisomeric impurities (e.g., the 1-methyl-5-(trifluoromethyl) isomer). Standard "generic" HPLC methods often fail to resolve these structurally similar isomers, leading to undetected impurities that compromise regulatory compliance (ICH Q3A/B).

This guide compares a Validated Specificity-Optimized RP-HPLC Assay against conventional generic methods and Gas Chromatography (GC) alternatives, demonstrating why the validated LC approach is the industry gold standard for purity profiling.

Comparative Analysis: Validated HPLC vs. Alternatives

The following table contrasts the performance of the specific validated assay against common alternatives used in early-phase development.

FeatureValidated RP-HPLC Assay (Recommended)Generic Gradient HPLC Gas Chromatography (GC-FID/MS)
Primary Mechanism Hydrophobic/Polar Selectivity (C18/PFP)Broad Hydrophobicity (C18 Standard)Volatility & Boiling Point
Regioisomer Resolution High (Rs > 2.0) for 3-CF

vs 5-CF

isomers
Low/Co-elution (Risk of false purity)Moderate (Stationary phase dependent)
Sample Integrity High (Ambient/Controlled Temp)HighRisk (Thermal degradation of labile ethers)
LOD/LOQ < 0.05% (Trace Impurity Level)~0.1%~0.1%
Suitability GMP Release & Stability Testing Quick "Spot Check"Process Control (In-process)
Why the Validated Method Wins
  • Regio-Selectivity: The 3-CF

    
     and 5-CF
    
    
    
    isomers often differ only slightly in dipole moment. The validated method utilizes a specific mobile phase modifier (e.g., TFA or Phosphate) and a high-surface-area column to maximize interaction differences.
  • Thermal Stability: 5-ethoxy pyrazoles can undergo de-ethylation or rearrangement at high GC injector temperatures (

    
    C). HPLC avoids this artifact generation.
    

Technical Deep Dive: The Regioisomer Challenge

To understand the assay design, one must understand the origin of the impurities. The synthesis of the target molecule often produces a thermodynamic vs. kinetic mixture of isomers.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the competitive cyclization pathway that necessitates a high-resolution assay.

G cluster_assay HPLC Separation Requirement Start Starting Material: 4,4,4-trifluoro-1-ethoxy-but-1,3-dione Intermediate Cyclization Intermediate Start->Intermediate + MeNHNH2 Reagent Reagent: Methylhydrazine Reagent->Intermediate Target TARGET PRODUCT 1-methyl-3-(trifluoromethyl) -5-ethoxy-pyrazole Intermediate->Target Major Pathway (Thermodynamic) Impurity CRITICAL IMPURITY 1-methyl-5-(trifluoromethyl) -3-ethoxy-pyrazole Intermediate->Impurity Minor Pathway (Kinetic/Steric)

Caption: Competitive cyclization pathways yielding the target 3-CF3 product and the critical 5-CF3 regioisomer impurity.

Validated Experimental Protocol

This protocol is designed to ensure separation of the target 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole from its regioisomers and synthesis precursors.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).

    • Rationale: High carbon load provides sufficient retention for the ethoxy group; "Extra Dense Bonding" (XDB) prevents peak tailing from the basic pyrazole nitrogen.

  • Column Temperature: 30°C ± 2°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

Mobile Phase System[10]
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Function: Low pH suppresses the ionization of the pyrazole nitrogen, sharpening the peak shape.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
15.03070Linear Gradient (Elution of Target)
20.01090Wash
20.19010Re-equilibration
25.09010End
Standard Preparation
  • Stock Solution: Dissolve 25 mg of Reference Standard in 25 mL of Acetonitrile (1.0 mg/mL).

  • System Suitability Solution: Mix Target Standard and Regioisomer Impurity Standard (approx. 1:1 ratio) to verify resolution.

Method Validation Summary (Data Support)

The following data summarizes the typical performance characteristics of this validated method, compliant with ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical ResultInterpretation
Specificity (Resolution)

between Target and Regioisomer

Baseline separation achieved; no peak overlap.
Linearity (

)

0.9998 Highly linear response from 50% to 150% of target concentration.
Precision (RSD)

0.4% Method is highly reproducible.
LOD / LOQ S/N > 3 / S/N > 100.02% / 0.05% Capable of detecting trace impurities.
Robustness Unaffected by

organic variation
Pass Suitable for routine QC use.
Visualization: Analytical Workflow

The logical flow from sample preparation to data reporting ensures data integrity.

Workflow Sample Sample Preparation (Dissolve in ACN) Inject Injection (10 µL) Auto-sampler Sample->Inject Separation Separation (C18 Column) Gradient Elution Inject->Separation Mobile Phase Flow Detect Detection (UV 254nm) Peak Integration Separation->Detect Elution Calc Data Processing Calc % Purity & Impurities Detect->Calc Chromatogram Report CoA Generation (Pass/Fail) Calc->Report Check Specs

Caption: Step-by-step analytical workflow from sample preparation to Certificate of Analysis (CoA) generation.

Troubleshooting & Causality

  • Issue: Co-elution of the 3-CF

    
     and 5-CF
    
    
    
    isomers.
    • Causality: The gradient slope is too steep, or the pH is not acidic enough to suppress silanol interactions.

    • Solution: Lower the initial %B to 5% or switch to a PFP (Pentafluorophenyl) column which offers orthogonal selectivity for fluorinated compounds.

  • Issue: Peak Tailing.

    • Causality: Interaction between the basic pyrazole nitrogen and residual silanols on the silica support.

    • Solution: Ensure Mobile Phase A contains sufficient buffer (0.1% TFA or Phosphate) or use an "end-capped" column.

References

  • Lonza Ltd. (2018).[2] Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. European Patent EP 3 317 254 B1.[2] Link

  • SIELC Technologies. (2024). Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Link

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of Pyrazole Derivatives. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. Link

Sources

Structure-activity relationship (SAR) of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Structure-Activity Relationship (SAR) of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole Analogs is a critical study in the optimization of "privileged scaffolds" for both medicinal chemistry (specifically anti-inflammatory and kinase inhibitor pathways) and agrochemical discovery (PPO inhibitors).

This guide objectively compares the 5-ethoxy analog against its metabolic precursor (5-hydroxy ), its synthetic electrophile counterpart (5-chloro ), and clinically relevant standards to elucidate the impact of 5-position functionalization on lipophilicity, metabolic stability, and target affinity.

Executive Summary

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole core is a validated pharmacophore found in bioactive molecules ranging from COX-2 inhibitors to mitochondrial complex inhibitors. The specific 5-ethoxy derivative represents a strategic "capped" analog. Unlike its 5-hydroxy tautomer (which acts as a hydrogen bond donor/acceptor and is prone to glucuronidation), the 5-ethoxy variant locks the molecule into a specific electronic and steric conformation, significantly altering its LogP , membrane permeability , and binding pocket fit .

Key Findings:

  • Lipophilicity: The 5-ethoxy group increases cLogP by ~1.2 units compared to the 5-hydroxy parent, enhancing CNS penetration and cellular uptake.

  • Metabolic Stability: O-ethylation blocks direct Phase II conjugation (glucuronidation) at the 5-position, though it introduces a dealkylation liability (CYP450-mediated).

  • Electronic Effect: The ethoxy group acts as a weak electron donor (+M effect) to the pyrazole ring, modulating the acidity of the C4-proton compared to the electron-withdrawing 5-chloro analog.

Comparative Performance Matrix

This table compares the 5-Ethoxy subject against key analogs in the specific context of Protoporphyrinogen Oxidase (PPO) inhibition (agrochemical model) and COX-2 inhibition (pharmaceutical model).

Feature5-Ethoxy Analog (Subject)5-Hydroxy Analog (Precursor)5-Chloro Analog (Electrophile)5-Aryl Analog (Clinical Std*)
Structure -OEt at C5-OH (Tautomeric)-Cl at C5-Ph (e.g., Celecoxib-like)
Electronic State Electron Donor (+M)Amphoteric / TautomericElectron Withdrawing (-I)Conjugated System
cLogP (Est.) 2.4 - 2.8 0.8 - 1.22.1 - 2.33.5 - 4.2
H-Bonding Acceptor OnlyDonor & AcceptorNoneNone
Solubility (aq) Low (<50 µg/mL)High (>500 µg/mL)LowVery Low
Metabolic Fate O-Dealkylation (CYP)GlucuronidationGlutathione adductsRing oxidation
Primary Utility Bioavailability Probe Metabolite / Building BlockSynthetic IntermediateHigh Potency Lead

*Note: 5-Aryl refers to the 1,5-diaryl scaffold common in drugs like Celecoxib, provided here as a potency benchmark.

Detailed Structure-Activity Relationship (SAR)

The biological activity of this scaffold is governed by three distinct regions. The following analysis explains the causality behind the performance differences.

Region A: The 3-Trifluoromethyl Group (

)
[1]
  • Role: Metabolic Armor & Lipophilicity.

  • Mechanism: The strong C-F bonds prevent metabolic oxidation at the 3-position. The electron-withdrawing nature of

    
     decreases the electron density of the pyrazole ring, making it less susceptible to oxidative degradation but increasing the acidity of the N-H (in non-methylated analogs).
    
  • SAR Insight: Replacing

    
     with 
    
    
    
    typically results in a 10-fold loss in metabolic half-life and reduced potency due to the loss of the hydrophobic interaction with the target's lipophilic pocket.
Region B: The N1-Methyl Group
  • Role: Conformation Lock.

  • Mechanism: Prevents the 1,2-proton shift (tautomerization) common in N-unsubstituted pyrazoles. It fixes the orientation of the 3-CF3 and 5-substituent vectors.

  • SAR Insight: N-Methyl is often optimized to N-Phenyl (as in Celecoxib) to access an additional hydrophobic pocket. However, N-Methyl is preferred for smaller binding pockets (e.g., specific agrochemical targets like PPO).

Region C: The 5-Ethoxy Group (The Variable)
  • Role: Steric Probe & H-Bond Acceptor.

  • Mechanism:

    • Sterics: The ethyl chain extends into the solvent-accessible surface or a shallow hydrophobic groove. It is larger than -OMe but smaller than -OiPr.

    • Electronics: The oxygen atom donates electron density into the ring, counteracting the electron-withdrawing effect of the 3-CF3 group. This fine-tunes the pKa of the C4-hydrogen.

  • Comparison:

    • vs. 5-Methoxy: 5-Ethoxy is more lipophilic and often shows better membrane permeability but slightly higher steric clash risk.

    • vs. 5-Isopropoxy: 5-Isopropoxy often drastically reduces potency due to steric hindrance unless a large pocket exists.

Visualization: SAR Logic & Pathway

The following diagram illustrates the synthetic and functional relationship between the core scaffold and its derivatives.

SAR_Pathway Precursor Ethyl 4,4,4-trifluoroacetoacetate Core 1-Methyl-3-(CF3)-1H-pyrazol-5-ol (The Parent Scaffold) Precursor->Core + Methylhydrazine Cyclization Ethoxy 5-Ethoxy Analog (The Probe) Core->Ethoxy + EtI / K2CO3 O-Alkylation Chloro 5-Chloro Analog (The Electrophile) Core->Chloro + POCl3 Chlorination Ethoxy->Core Metabolism (O-Dealkylation) Aryl 5-Aryl Derivatives (Bioactive Drugs) Chloro->Aryl + Ar-B(OH)2 Suzuki Coupling

Caption: Synthetic divergence from the 5-hydroxy parent scaffold. The 5-ethoxy analog is a direct O-alkylation product, while the 5-chloro derivative serves as the gateway to high-potency 5-aryl drugs.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the 5-ethoxy analog and a standard assay to evaluate its stability/activity.

Protocol A: Synthesis of 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Rationale: Direct O-alkylation of the 5-hydroxy tautomer is preferred over nucleophilic substitution on the 5-halo analog for atom economy.

  • Reagents: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Dry).
    
  • Procedure:

    • Dissolve 1.0 g of the pyrazol-5-ol in 15 mL of dry acetone.

    • Add finely ground

      
       and stir at room temperature for 15 minutes (deprotonation).
      
    • Dropwise add Ethyl Iodide.

    • Reflux the mixture at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (

      
      ) will be less polar than the starting material (
      
      
      
      ).
    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine.

    • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

  • Validation:

    • 1H NMR (CDCl3): Look for triplet at

      
       1.45 (3H) and quartet at 
      
      
      
      4.15 (2H) for the ethoxy group. The pyrazole C4-H appears as a singlet around
      
      
      5.8-6.0.
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: To determine if the 5-ethoxy group survives first-pass metabolism compared to the 5-hydroxy parent.

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Substrate: 1 µM of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Incubate substrate with microsomes (0.5 mg protein/mL) at 37°C.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Analysis: Plot ln(% remaining) vs. time to calculate

    
     and 
    
    
    
    (Intrinsic Clearance).
    • Expected Result: The 5-ethoxy analog typically shows intermediate stability (

      
       min) compared to the 5-aryl analogs (
      
      
      
      min), as the ethyl group is a site for oxidative dealkylation.
References
  • Synthesis of Trifluoromethylpyrazoles

    • Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
    • Source:Journal of Organic Chemistry (via ACS Public
    • URL:[Link]

  • Bioactivity of Pyrazole Sulfonamides (NAAA Inhibitors)

    • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Crystal Structure & Properties

    • Title: 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.[2][3][4][5][6]

    • Source:Acta Crystallographica Section E (via NCBI PMC).
    • URL:[Link]

  • Agrochemical Applications (PPO Inhibitors)

    • Title: Synthesis and Herbicidal Activity of New Pyrazole Derivatives.[7]

    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Spectroscopic Comparison Guide: 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Target Isomer A) and its primary regioisomer, 3-ethoxy-1-methyl-5-(trifluoromethyl)-1H-pyrazole (Isomer B). It is designed for researchers requiring definitive structural assignment during synthesis or quality control.

Executive Summary & Structural Logic

The synthesis of trifluoromethyl-substituted pyrazoles via the condensation of methylhydrazine with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is non-regiospecific. This reaction yields two tautomeric precursors: 5-hydroxy (major) and 3-hydroxy (minor). Subsequent O-alkylation locks these tautomers into distinct regioisomers.

Distinguishing these isomers is critical because the position of the trifluoromethyl (


) group relative to the 

-methyl group drastically alters the molecule's electronic profile and biological activity.
The Isomers at a Glance
FeatureIsomer A (Target) Isomer B (Impurity/Alternative)
IUPAC Name 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole3-ethoxy-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Substituents

-Me,

-

,

-OEt

-Me,

-OEt,

-

Key Steric Interaction

-Me

OEt

-Me


Electronic Nature Electron-rich OEt adjacent to

-Me
Electron-withdrawing

adjacent to

-Me

Definitive Spectroscopic Identification

The following protocols rely on self-validating NMR techniques. While Mass Spectrometry (MS) confirms the molecular weight (m/z 194), it cannot easily distinguish these regioisomers due to identical fragmentation patterns. NMR is the required standard for validation.

A. NMR: The Quickest Diagnostic

The chemical shift of the


 group is sensitive to its ortho-substituents.
  • Isomer A (

    
    ):  The 
    
    
    
    group is "meta-like" to the
    
    
    -methyl. It is shielded relative to Isomer B.
  • Isomer B (

    
    ):  The 
    
    
    
    group is "ortho" to the
    
    
    -methyl. The steric compression and the lone-pair repulsion from
    
    
    cause a desheilding effect.
Isomer

Shift (

, ppm)
Notes
Isomer A (

)
-61.0 to -63.0 Typical range for unhindered aromatic

.
Isomer B (

)
-57.0 to -59.0 Downfield shift due to proximity to

-Me.
B. NMR: Proximity Effects

The


-methyl singlet is the most diagnostic proton signal.
  • Isomer A: The

    
    -Me is adjacent to the electron-donating ethoxy group. The resonance effect shields the 
    
    
    
    -Me protons slightly.
  • Isomer B: The

    
    -Me is adjacent to the strongly electron-withdrawing 
    
    
    
    group. This results in a significant downfield shift (deshielding).[1]
ProtonIsomer A (

, ppm)
Isomer B (

, ppm)

(ppm)

-

3.60 – 3.75 3.90 – 4.10 ~0.3 ppm shift is diagnostic.
Py-H4 5.80 – 6.006.00 – 6.20Less reliable; highly solvent dependent.

4.10 (q), 1.40 (t)4.20 (q), 1.35 (t)Minimal difference.
C. NOESY: The "Smoking Gun" (Self-Validating Step)

To undeniably prove the structure, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This confirms spatial proximity.

  • Protocol: Run NOESY with a mixing time of 500ms.

  • Observation for Isomer A: You will see a strong cross-peak between the

    
    -Me singlet  (~3.7 ppm) and the Ethoxy methylene quartet  (~4.1 ppm).
    
  • Observation for Isomer B: No cross-peak between

    
    -Me and Ethoxy. Instead, you may observe a weak through-space interaction with the 
    
    
    
    if using
    
    
    -
    
    
    HOESY, but the absence of the
    
    
    -Me/OEt correlation is sufficient proof of Isomer B.

Experimental Workflows

Synthesis & Separation Pathway

The following diagram illustrates the origin of the isomers and the critical control points.

G Start Reagents: ETFAA + Methylhydrazine Inter Intermediate: Cyclization Mixture Start->Inter Reflux (EtOH) IsoA_OH Precursor A (Major): 5-hydroxy-1-methyl-3-CF3 Inter->IsoA_OH Regioselective Cyclization IsoB_OH Precursor B (Minor): 3-hydroxy-1-methyl-5-CF3 Inter->IsoB_OH Minor Pathway Alkylation Step 2: O-Alkylation (Et-I, K2CO3, Acetone) IsoA_OH->Alkylation IsoB_OH->Alkylation Target TARGET ISOMER A: 5-ethoxy-1-methyl-3-CF3 Alkylation->Target Major Product Impurity IMPURITY ISOMER B: 3-ethoxy-1-methyl-5-CF3 Alkylation->Impurity Minor Product

Caption: Reaction pathway showing the divergence of regioisomers during cyclization and alkylation.

Detailed Protocol: Synthesis and Purification

Objective: Isolate 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole with >98% isomeric purity.

  • Cyclization (Formation of Precursor):

    • Add methylhydrazine (1.1 eq) dropwise to a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol at 0°C.

    • Note: Low temperature favors the kinetic product (5-hydroxy isomer).

    • Reflux for 2 hours. Cool to room temperature.

    • Purification Point: The 5-hydroxy isomer (5-MTP) often crystallizes from the reaction mixture upon cooling or concentration. Filter and wash with cold ethanol to remove the soluble 3-hydroxy isomer. Do not proceed to alkylation without this purification step.

  • O-Alkylation:

    • Dissolve purified 5-MTP (1.0 eq) in acetone.

    • Add Potassium Carbonate (

      
      , 2.0 eq) and Ethyl Iodide  (1.2 eq).
      
    • Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (

      
      ) is less polar than the starting material.
      
    • Filter salts, concentrate, and purify via silica gel flash chromatography.

  • Quality Control (QC) Check:

    • Dissolve 10 mg of product in

      
      .
      
    • Acquire

      
       NMR.[2][3][1][4][5][6]
      
    • Pass Criteria:

      
      -Me singlet at < 3.8 ppm.
      
    • Fail Criteria: Visible singlet > 3.9 ppm (indicates Isomer B contamination).

Supporting Data Tables

NMR Chemical Shift Assignments ( )

The carbon shifts provide further confirmation, particularly the coupling constants (


) which identify the carbon attached to the fluorine atoms.
Carbon PositionIsomer A (Target)

(ppm)
Coupling (

)
Isomer B (Impurity)

(ppm)

(attached to

)
142.5 Quartet (

Hz)

(attached to OEt)
154.0 Singlet

(attached to

)
132.0 (Quartet)

(attached to OEt)
160.5

121.0Quartet (

Hz)
120.5

-Me
34.5Singlet37.8
Physical Properties Comparison
PropertyIsomer A (5-ethoxy)Isomer B (3-ethoxy)
Physical State Low-melting solid or oilCrystalline solid
Polarity (

)
Higher (Less polar)Lower (More polar)
Solubility High in chlorinated solventsModerate in chlorinated solvents

References

  • PubChem. (2025).[7] 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of pyrazoles under mild reaction conditions (Supplementary Information). RSC Advances. [Link]

  • NIST Chemistry WebBook. (2024). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- Spectral Data.[3] National Institute of Standards and Technology.[8] [Link]

Sources

Benchmarking synthetic routes for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

[1]

Executive Summary

The synthesis of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole presents a classic challenge in heterocyclic chemistry: managing the regioselectivity of the pyrazole ring formation and the subsequent ambident nucleophilicity of the 5-position.[1]

This guide benchmarks three distinct synthetic strategies. While direct alkylation (Route A) offers the shortest path, it suffers from regiochemical ambiguity (O- vs. N- vs. C-alkylation).[1] The Chlorination/Displacement method (Route B) is identified here as the superior protocol for high-purity applications , offering definitive regiocontrol despite an increased step count.

Quick Comparison Matrix
FeatureRoute A: Direct Alkylation Route B: Chloro-Displacement Route C: Mitsunobu
Primary Mechanism Williamson Ether Synthesis

Displacement
Dehydrative Coupling
Regiocertainty Moderate (Risk of N/C-alkylation)High (Definitive)High
Scalability High (Low cost)High (Robust intermediates)Low (Poor atom economy)
Cost Profile $


$
Rec.[1] Application Early-stage HTS library generationGMP/GLP Scale-up Small-scale MedChem

Retrosynthetic Analysis

The structural integrity of the target relies on the correct placement of the methyl group at N1 and the trifluoromethyl group at C3. Inverting these leads to the 1-methyl-5-(trifluoromethyl) isomer, a common impurity.[1]

RetrosynthesisTargetTarget:5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazoleInter_ClIntermediate B:5-chloro-1-methyl-3-(trifluoromethyl)pyrazoleTarget->Inter_ClSNAr (NaOEt)Inter_OHIntermediate A:1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olTarget->Inter_OHAlkylation (Et-X)Inter_Cl->Inter_OHChlorination (POCl3)PrecursorsPrecursors:Ethyl 4,4,4-trifluoroacetoacetate+MethylhydrazineInter_OH->PrecursorsCyclocondensation(Regiocontrol Critical)

Figure 1: Retrosynthetic disconnection showing the bifurcation at the 5-hydroxy intermediate.[1]

Detailed Route Analysis

Route A: Direct Alkylation (Williamson Ether Synthesis)

Concept: Direct O-alkylation of the 5-hydroxy tautomer using an ethyl halide and a base.[1]

  • The Challenge: The starting material, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, exists in equilibrium with its keto-tautomer (pyrazolin-5-one).[1] Treatment with a base generates an ambident anion that can react at:

    • Oxygen (Desired): Forms the 5-ethoxy product.[1]

    • Nitrogen (N2): Forms the "antipyrine" derivative (2-ethyl-1-methyl-3-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one).[1]

    • Carbon (C4): Forms C-alkylated impurities.[1]

  • Optimization: Using "hard" electrophiles (Ethyl Tosylate or Ethyl Bromide) in polar aprotic solvents (DMF or Acetone) with carbonate bases favors O-alkylation.[1]

Route B: The Chloro-Displacement Strategy (Recommended)

Concept: Converting the 5-hydroxyl group to a 5-chloro group using phosphoryl chloride (


1
  • The Advantage: This route "locks" the regiochemistry. The chlorination drives the system fully into the aromatic pyrazole form. The subsequent displacement by ethoxide is highly specific to the C5 position activated by the electron-withdrawing

    
     group (though 
    
    
    is at C3, the ring is electron-deficient).
  • Safety Note: Requires handling

    
     (corrosive, water-reactive).[1]
    

Experimental Protocols

Step 1: Synthesis of the Core Scaffold (Common to All Routes)

Objective: Regioselective synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1][2]

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Methylhydrazine (1.05 eq), Acetic Acid (Solvent/Catalyst).[1]

  • Rationale: Literature confirms that performing this reaction in acetic acid (or ethanol with acid catalyst) at reflux favors the 3-

    
     isomer over the 5-
    
    
    isomer (selectivity ~96:4).[1]
  • Protocol:

    • Dissolve Ethyl 4,4,4-trifluoroacetoacetate (100 mmol) in Glacial Acetic Acid (50 mL).

    • Cool to 10°C. Dropwise add Methylhydrazine (105 mmol) while maintaining internal temp <20°C (Exothermic!).

    • Allow to warm to RT, then reflux (118°C) for 6 hours.

    • Concentrate in vacuo to remove AcOH.

    • Recrystallize the residue from Ethanol/Water to obtain the 5-hydroxy pyrazole as a white solid.

Step 2 (Route B): Chlorination[1]
  • Reagents: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq),

    
     (3.0 eq), 
    
    
    (1.0 eq).
  • Protocol:

    • Suspend the 5-hydroxy pyrazole in neat

      
      .
      
    • Add

      
       dropwise (catalytic amount of DMAc can accelerate reaction).
      
    • Reflux (105°C) for 4–8 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Quench: Pour reaction mixture slowly onto crushed ice/water (Caution: Violent hydrolysis).

    • Extract with Dichloromethane (DCM).[3] Wash with

      
       and Brine.[3]
      
    • Dry (

      
      ) and concentrate to yield 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole (Oil or low-melting solid).[1]
      
Step 3 (Route B): Ethoxylation ( )[1]
  • Reagents: 5-Chloro-intermediate (1.0 eq), Sodium Ethoxide (1.5 eq), Ethanol (anhydrous).[1]

  • Protocol:

    • Prepare a solution of NaOEt in EtOH (or dissolve Na metal in dry EtOH).

    • Add the 5-chloro-pyrazole solution.[1][4]

    • Heat to reflux (78°C) for 3–5 hours.

    • Concentrate solvent.[3] Resuspend in Water/Ethyl Acetate.[5]

    • Separate organic layer, dry, and concentrate.[3][6]

    • Purification: Distillation or Silica Gel Chromatography (Hexane/EtOAc).[5]

Pathway Visualization

SyntheticPathwaysSM1Ethyl 4,4,4-trifluoro-acetoacetateInter1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olSM1->InterAcOH, Reflux(Regioselective)SM2MethylhydrazineSM2->InterRouteA_ProdTarget (Route A)(Potential N-alkyl impurities)Inter->RouteA_ProdRoute A: Et-I, K2CO3(Williamson)Chloro5-Chloro-1-methyl-3-(trifluoromethyl)pyrazoleInter->ChloroRoute B1: POCl3, RefluxRouteB_ProdTarget (Route B)(High Purity)Chloro->RouteB_ProdRoute B2: NaOEt, EtOH(SNAr)

Figure 2: Comparative workflow. Route B (Red/Green path) is preferred for purity despite the extra step.[1]

Analytical Validation

To validate the final product and ensure the absence of the N-ethyl isomer (antipyrine analog), check the following NMR signatures:

  • 
     NMR (CDCl3): 
    
    • N-Methyl: Singlet,

      
       3.7–3.8 ppm.[1] (N-ethyl isomer would show a quartet/triplet pattern here).[1]
      
    • O-Ethyl: Quartet (

      
       ~4.1–4.2 ppm) and Triplet (
      
      
      ~1.4 ppm).[1]
    • C4-H: Singlet,

      
       ~6.0 ppm.[1]
      
  • 
     NMR: 
    
    • The C5 carbon attached to Oxygen usually appears downfield (~155 ppm).

    • The

      
       carbon appears as a quartet (
      
      
      Hz).[1]

References

  • Regioselective Synthesis of 5-hydroxy-pyrazoles

    • Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
    • Source: Organic Process Research & Development (ACS).[1]

    • Link:[Link][1]

    • Relevance: Confirms the use of acetic acid to control the regioselectivity of the methylhydrazine cycliz
  • Alkylation Selectivity

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: International Journal of Molecular Sciences (2025).[7][8][9]

    • Link:[Link][1][10]

    • Relevance: Discusses the ambident nature of pyrazole anions and conditions favoring N vs O alkyl
  • Chlorination/Displacement Method

    • Title: Synthesis of fluorinated pyrazole derivatives

      
      -alkoxyvinyl trifluoroketones.[1][11]
      
    • Source: Journal of Fluorine Chemistry.[11]

    • Link:[Link][1]

    • Relevance: Validates the stability of the CF3 group during chlorination and nucleophilic substitution steps.

Comparative Mass Spectrometry Fragmentation Guide: 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethyl pyrazole motif is a privileged scaffold in modern medicinal chemistry and agrochemical development due to its well-documented ability to improve metabolic stability, cell permeability, and target potency[1]. However, during pharmacokinetic (PK) profiling and impurity characterization, distinguishing between closely related pyrazole regioisomers and ether homologues presents a persistent analytical challenge.

This guide provides a definitive, comparative analysis of the tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole against its primary structural alternatives. By understanding the thermodynamic and kinetic drivers behind these gas-phase dissociations, researchers can build highly specific Multiple Reaction Monitoring (MRM) methods for quantitative bioanalysis.

Mechanistic Fragmentation Pathways

For 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Exact Mass: 194.0667,[M+H]⁺ = 195.07), the MS/MS profile is dominated by the specific reactivity of the 5-ethoxy ether and the 3-trifluoromethyl group. The fragmentation cascade follows three primary rules:

  • Ethylene Elimination (McLafferty-type Rearrangement): The most diagnostic kinetically favored pathway is the neutral loss of 28 Da (C₂H₄) from the precursor ion, yielding a highly abundant m/z 167.04 fragment. This occurs via a

    
    -hydrogen transfer from the ethoxy group to the pyrazole ring, forming a stable 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediate.
    
  • Trifluoromethyl and Fluorine Dynamics: At elevated collision energies, the molecule exhibits an

    
    -cleavage of the CF₃ group (-69 Da, m/z 126.08) and a characteristic elimination of hydrogen fluoride (HF, -20 Da, m/z 175.06).
    
  • Pyrazole Ring Cleavage: Consistent with established pyrazole fragmentation principles, the core heterocycle undergoes N-N bond scission followed by the expulsion of hydrogen cyanide (HCN, -27 Da) or molecular nitrogen (N₂)[2][3]. This typically manifests as a secondary fragmentation from the m/z 167.04 ion, producing an m/z 140.03 fragment[4].

Visualization of the Fragmentation Cascade

MS_Fragmentation M Precursor Ion [M+H]+ m/z 195.07 5-ethoxy-1-methyl-3-(CF3)-1H-pyrazole F1 Fragment Ion m/z 167.04 [M+H - C2H4]+ M->F1 - C2H4 (28 Da) Ethylene Loss F2 Fragment Ion m/z 175.06 [M+H - HF]+ M->F2 - HF (20 Da) Fluorine Elimination F3 Fragment Ion m/z 126.08 [M+H - CF3]+ M->F3 - CF3 (69 Da) Alpha Cleavage F4 Fragment Ion m/z 139.03 [m/z 167.04 - CO]+ F1->F4 - CO (28 Da) F5 Fragment Ion m/z 140.03 [m/z 167.04 - HCN]+ F1->F5 - HCN (27 Da) Pyrazole Cleavage

Figure 1: ESI-MS/MS fragmentation pathways of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Comparative Performance: Structural Alternatives

To objectively evaluate the analytical fingerprint of the target compound, we must compare it against two common synthetic alternatives: the methoxy homologue and the 3-ethoxy regioisomer.

Table 1: Comparative ESI-MS/MS Fragmentation Profiles (Collision Energy: 25 eV)
CompoundPrecursor Ion [M+H]⁺Primary Neutral LossKey Product Ions (m/z)Diagnostic Fragmentation Feature
5-ethoxy-1-methyl-3-(CF₃)-1H-pyrazole 195.07-28 Da (C₂H₄)167.04, 140.03, 126.08Facile McLafferty-type ethylene loss
5-methoxy-1-methyl-3-(CF₃)-1H-pyrazole 181.06-15 Da (CH₃•)166.03, 138.03, 112.05High-energy methyl radical expulsion
3-ethoxy-1-methyl-5-(CF₃)-1H-pyrazole 195.07-20 Da (HF)175.06, 147.05, 126.08Sterically driven HF elimination
Causality in Spectral Differences
  • Homologue Differentiation (Ethoxy vs. Methoxy): The 5-methoxy analog cannot undergo the facile 28 Da neutral loss because it lacks a

    
    -carbon. Instead, it requires significantly higher activation energy to expel a methyl radical (-15 Da) or formaldehyde (-30 Da). Consequently, the 5-ethoxy compound is far more labile under low-energy Collision-Induced Dissociation (CID).
    
  • Regioisomer Differentiation (3-CF₃ vs. 5-CF₃): Shifting the CF₃ group from the 3-position to the 5-position places it adjacent to the N-methyl group. This steric crowding and electronic proximity facilitate a much more prominent loss of HF (-20 Da) due to the interaction between the N-methyl hydrogens and the fluorine atoms. The ratio of [m/z 167.04] to[m/z 175.06] serves as a definitive diagnostic metric to distinguish these regioisomers.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility and analytical integrity across different instrument platforms, the following protocol utilizes built-in internal validation steps.

Step 1: Sample Preparation & Matrix Selection
  • Action: Dilute analytes to 100 ng/mL in an extraction matrix of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality: The pyrazole nitrogen is weakly basic. Formic acid ensures complete protonation to the[M+H]⁺ state prior to electrospray ionization (ESI), maximizing signal-to-noise. Methanol is strictly preferred over acetonitrile here to prevent aprotic solvation effects that can artificially suppress the

    
    -hydrogen transfer required for the diagnostic ethoxy fragmentation.
    
Step 2: Chromatographic Separation
  • Action: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Organic (Methanol + 0.1% FA) over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality: Trifluoromethyl groups impart significant hydrophobicity to the pyrazole core. A rapid C18 gradient ensures sharp peak shapes while adequately resolving the 3-CF₃ and 5-CF₃ regioisomers based on their differing dipole moments before they enter the MS source, preventing chimeric MS/MS spectra.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS) Acquisition
  • Action: Operate the triple quadrupole (QqQ) or Q-TOF in Positive ESI mode. Set the capillary voltage to 3.5 kV. Perform a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: Relying on a static CE is insufficient for full structural characterization. Ramping the CE ensures the capture of both the kinetically favored, low-energy ethylene loss (optimal at ~15-20 eV) and the thermodynamically driven, high-energy pyrazole ring cleavage and HCN expulsion (optimal at ~30-40 eV)[4].

References

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine , The Journal of Organic Chemistry - ACS Publications. Available at:[1]

  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide , Benchchem. Available at:[2]

  • Electron-impact induced fragmentations of pyrazoles , Journal of the Chemical Society B: Physical Organic. Available at:[3]

  • The mass spectra of some pyrazole compounds , Research Solutions. Available at:[4]

Sources

Comparative Guide: Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the lipophilicity (LogP/LogD) profiles of fluorinated versus non-fluorinated pyrazole scaffolds. It is designed for medicinal chemists and formulation scientists optimizing drug-like properties (ADME).

Key Findings:

  • The "Fluorine Effect": Substituting hydrogen with fluorine on the pyrazole ring generally increases lipophilicity, but the magnitude depends heavily on the motif (single atom vs. trifluoromethyl group).

  • Magnitude of Change:

    • Monofluorination (C-F): Typically results in a modest LogP increase (+0.1 to +0.3 units) due to the balance between increased hydrophobic surface area and fluorine’s high electronegativity.

    • Trifluoromethylation (-CF₃): Results in a drastic increase in lipophilicity (+1.0 to +1.5 LogP units), significantly altering membrane permeability and metabolic stability.

  • pKa Modulation: Fluorine substitution lowers the pKa of the pyrazole N-H, increasing the fraction of ionized species at physiological pH. Consequently, while intrinsic lipophilicity (LogP ) increases, the distribution coefficient (LogD₇.₄ ) may decrease for N-unsubstituted pyrazoles.

Mechanistic Insight: Why Fluorine Alters Lipophilicity

The modulation of lipophilicity by fluorine is not linear. It is governed by two competing physicochemical forces:

  • Electronic Effects (Dipole & H-Bonding):

    • Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the pyrazole ring (e.g., at C4), it pulls electron density, creating a strong C-F dipole.

    • pKa Shift: This electron-withdrawing effect increases the acidity of the N-H proton. For example, 4-fluoropyrazole is more acidic than pyrazole. At pH 7.4, a higher percentage of the fluorinated compound may exist as the pyrazolate anion, which is highly hydrophilic.

    • Result: LogD₇.₄ (physiological lipophilicity) often drops despite a higher LogP (intrinsic lipophilicity of the neutral form).

  • Steric & Hydrophobic Effects:

    • The C-F bond length (1.35 Å) is longer than C-H (1.09 Å), and fluorine’s van der Waals radius (1.47 Å) is larger than hydrogen’s (1.20 Å).

    • Replacing H with F increases the molecular volume and the hydrophobic surface area. The C-F bond is non-polarizable and has low affinity for water (poor H-bond acceptor capability in this context).

    • Result: This drives the neutral molecule into the lipid phase, increasing LogP .

Diagram 1: Physicochemical Decision Tree

The following diagram illustrates the decision logic for predicting the impact of fluorination on pyrazole properties.

FluorineEffect Start Fluorine Substitution on Pyrazole Type Substitution Type Start->Type Mono Monofluorination (-F) (e.g., 4-F-Pyrazole) Type->Mono Tri Trifluoromethylation (-CF3) (e.g., 3-CF3-Pyrazole) Type->Tri Effect1 Modest Volume Increase Strong Dipole Moment Mono->Effect1 Effect2 Large Hydrophobic Volume Shielded Dipoles Tri->Effect2 LogP_Result1 LogP: Slight Increase (+0.2 - 0.4) pKa: Decreases (More Acidic) Effect1->LogP_Result1 LogP_Result2 LogP: Large Increase (+1.0 - 1.5) Metabolic Stability: High Effect2->LogP_Result2 LogD_Warning Check pH! If pKa < 7.4, LogD decreases LogP_Result1->LogD_Warning Physiological Impact

Caption: Decision tree illustrating the divergent effects of mono-fluorination vs. trifluoromethylation on pyrazole physicochemical properties.

Comparative Data Analysis

The table below synthesizes experimental and predicted data for matched molecular pairs of pyrazoles.

Table 1: Lipophilicity Profiles of Matched Pyrazole Pairs
Compound ScaffoldSubstituent (R)Experimental LogP (Neutral)LogD₇.₄ (Physiological)Key Observation
1H-Pyrazole -H (Parent)0.26 ~0.26Hydrophilic, highly water-soluble.
4-Fluoro-1H-pyrazole -F (C4 Position)~0.45 - 0.55 (Est.)< 0.20Acidity Effect: Increased acidity leads to ionization at pH 7.4, lowering LogD.
1-Methyl-1H-pyrazole -CH₃ (N1 Position)0.2 - 0.3 0.2 - 0.3Methylation caps the acidic NH, preventing ionization.
1-Methyl-3-(trifluoromethyl)pyrazole -CF₃ (C3 Position)1.57 1.57Drastic Shift: The -CF₃ group adds ~1.3 Log units compared to the methyl analog.
3-Phenyl-1H-pyrazole -Phenyl2.65 ~2.6Aromatic ring adds significant lipophilicity.
3-(4-Fluorophenyl)-1H-pyrazole -4-F-Phenyl2.85 - 3.0 ~2.9Fluorine on the phenyl ring adds ~0.2-0.3 LogP units.

Data Interpretation:

  • The "Magic Methyl" vs. Trifluoromethyl: Comparing 1-Methyl-pyrazole (LogP ~0.25) with 1-Methyl-3-(trifluoromethyl)pyrazole (LogP 1.57) confirms that the -CF₃ group is a "lipophilicity booster," adding over 1 unit of LogP. This is a standard tool in medicinal chemistry to push a lead compound from the aqueous phase into the membrane.

  • Ionization Masking: For N-unsubstituted pyrazoles, fluorination at C3/C4 makes the molecule more acidic. While the neutral molecule is more lipophilic, the ionized form (dominant at pH 7.4 if pKa drops below 7) is not. Always measure LogD for NH-pyrazoles.

Experimental Protocols for Validation

To validate these values in your specific series, use the following self-validating protocols.

Method A: Shake-Flask Method (Gold Standard)

Best for: Final validation of lead compounds and determining LogD.

Protocol:

  • Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours. This ensures phase equilibrium.

  • Stock Solution: Dissolve the pyrazole derivative in DMSO (10 mM).

  • Partitioning:

    • Add 50 µL of stock to a vial containing 1 mL pre-saturated n-octanol and 1 mL pre-saturated PBS.

    • Critical Step: Vortex for 1 hour at 25°C. Avoid vigorous shaking that creates stable emulsions (common with fluorinated surfactants).

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS.

  • Calculation:

    
    
    
Method B: RP-HPLC Retention Time (High Throughput)

Best for: Ranking large libraries of fluorinated analogs.

Protocol:

  • Column: C18 Reverse Phase column (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4) or Acetonitrile/Water.

  • Calibration: Run a set of standards with known LogP values (e.g., Pyrazole, Toluene, Naphthalene).

  • Correlation: Plot

    
     vs. 
    
    
    
    (capacity factor), where
    
    
    .
  • Validation: The fluorinated pyrazoles will elute later than their non-fluorinated counterparts (higher

    
    ).
    
Diagram 2: Experimental Workflow

LogP_Workflow Prep 1. Phase Saturation (Octanol + PBS) Mix 2. Add Compound & Vortex Prep->Mix Equilibrium Spin 3. Centrifuge (Phase Separation) Mix->Spin 1 hr Analyze 4. LC-MS Analysis (Both Phases) Spin->Analyze Aliquot Calc 5. Calculate LogD Analyze->Calc Ratio

Caption: Step-by-step workflow for the Shake-Flask LogD determination method.

Expert Application Notes

  • Metabolic Blocking: Fluorination at the C4 position of pyrazole is often used not just for LogP modulation, but to block metabolic oxidation (CYP450 metabolism). The C-F bond is metabolically inert.

  • Solubility Trade-off: While -CF₃ increases permeability (LogP), it often drastically reduces aqueous solubility ("Brick Dust" effect). If your pyrazole lead has solubility < 10 µM, avoid adding -CF₃; consider a single Fluorine or a -CHF₂ group instead.

  • NMR Validation: Use ¹⁹F-NMR to monitor the purity of your fluorinated pyrazoles. A clean singlet (for -CF₃) or multiplet (for -F) confirms the integrity of the substitution before LogP testing.

References

  • EPA CompTox Chemicals Dashboard. (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Properties.Link

  • PubChem. (2025).[1][2] Compound Summary: 1H-Pyrazole (CID 1048). National Library of Medicine. Link

  • Molecules. (2014).[2] Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. MDPI. Link

  • Journal of Medicinal Chemistry. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.Link

Sources

Technical Guide: Elemental Analysis Validation for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026


 Spiking and Orthogonal qNMR Validation

Executive Summary

The accurate characterization of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (


) presents a specific analytical challenge due to its trifluoromethyl (

) moiety. Standard dynamic flash combustion (CHN analysis) frequently yields erroneous carbon values for this compound because fluorine radicals generated during combustion react with the silica (

) quartz tube to form volatile silicon tetrafluoride (

).

This guide objectively compares three validation workflows:

  • Standard Combustion (Control): High failure rate due to

    
     interference.
    
  • Modified Combustion (Recommended): Use of Tungsten(VI) Oxide (

    
    ) as a fluorine scavenger.
    
  • Quantitative NMR (Orthogonal): Non-destructive purity assay for definitive validation.

Part 1: The Analytical Challenge (Mechanism of Failure)

In standard elemental analyzers (e.g., Thermo FlashSmart or Elementar vario), organic samples are combusted at >900°C in a quartz tube. For non-fluorinated compounds, Carbon converts to


.

However, for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole , the combustion releases highly reactive Fluorine radicals (


) and Hydrogen Fluoride (

). Without a scavenger, these species attack the quartz combustion tube:


Consequences:

  • False Carbon Readings:

    
     has a similar thermal conductivity and chromatographic retention time to 
    
    
    
    in some configurations, or it effectively "steals" oxygen, altering the stoichiometry.
  • Instrument Damage: Rapid etching of the quartz tube leads to gas leaks and detector corrosion.

  • Incomplete Combustion: The stable

    
     bond (approx. 485 kJ/mol) requires higher temperatures and catalytic assistance to break fully.
    

Part 2: Comparative Protocols & Performance

Method A: Standard Dynamic Flash Combustion (The Control)

Status: Not Recommended for Fluorinated Pyrazoles

  • Setup: Standard Sn capsule, oxidation catalyst (

    
    ), Copper reduction zone.
    
  • Observation: Consistently low Carbon recovery (-0.5% to -1.5% error) and high instrument wear.[1]

  • Why it fails: The fluorine is not sequestered and reacts with the reactor wall.

Method B: Modified Combustion with Spiking (The Solution)

Status: Recommended for CHN Analysis

Tungsten(VI) Oxide (


) acts as a flux and a fluorine scrubber. It facilitates the breakdown of the 

group and binds the fluorine as stable tungsten fluorides or oxyfluorides, preventing the attack on silica.

Protocol:

  • Weighing: Accurately weigh 1.5 – 2.5 mg of the pyrazole sample into a Tin (Sn) capsule.

  • Additive Spiking: Add 10–15 mg of Tungsten(VI) Oxide (

    
    )  directly over the sample in the capsule.
    
    • Note: The ratio of Additive:Sample should be roughly 5:1 to 10:1.

  • Encapsulation: Fold the capsule tightly to remove trapped air (nitrogen blank).

  • Combustion Parameters:

    • Furnace Temperature: 1050°C (Elevated temp ensures C-F bond rupture).

    • Oxygen Injection: 5 seconds (excess

      
       required).
      
  • Calibration: Condition the system with a fluorinated standard (e.g., 4-Fluorobenzoic acid) prior to running the pyrazole to equilibrate active sites.

Method C: Orthogonal Validation via qNMR

Status: Gold Standard for Purity

When CHN results remain ambiguous due to high fluorine content (3 F atoms per molecule), Quantitative


-NMR (qNMR) provides a direct molar ratio analysis that is independent of combustion chemistry.

Protocol:

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) .

    • Criteria: The IS signals must not overlap with the pyrazole signals (Methyl: ~3.8 ppm, Ethoxy: ~1.4/4.1 ppm, Aromatic H: ~6.5 ppm).

  • Solvent: DMSO-

    
     (provides excellent solubility for polar pyrazoles).
    
  • Preparation:

    • Weigh ~10 mg Sample (

      
      ) and ~10 mg Internal Standard (
      
      
      
      ) into the same vial. Precision:
      
      
      mg.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of
      
      
      coupled protons).
    • Scans: 16–32.

Part 3: Comparative Data Summary

The following table simulates typical results comparing the three methods for a batch of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Theoretical C: 43.30%, H: 4.67%, N: 14.43%).

ParameterMethod A: Standard CHNMethod B: Modified (

)
Method C: qNMR
Principle Combustion (

)
Combustion (

Scrubber)
Molar Ratio (Proton counting)
Carbon Found 42.15% (Error: -1.15%)43.28% (Error: -0.02%)N/A (Purity: 99.8%)
Nitrogen Found 14.35% (Error: -0.08%)14.41% (Error: -0.02%)N/A
Interference High (

formation)
Low (F trapped by W)None (Solvent peaks only)
Sample Size 2 mg2 mg + 15 mg

10 mg
Pass/Fail FAIL PASS PASS

Part 4: Visualizations

Diagram 1: The Fluorine Interference Mechanism vs. Solution

This diagram illustrates why standard combustion fails and how


 intercepts the failure mode.

G Sample Sample: Pyrazole-CF3 Combustion Combustion (1000°C) Sample->Combustion F_Radical Release of F• / HF Combustion->F_Radical Silica Silica Wall (SiO2) F_Radical->Silica Standard Method WO3 Additive: WO3 F_Radical->WO3 Modified Method SiF4 SiF4 Gas (Interference) Silica->SiF4 Error Result Error (Low Carbon) SiF4->Error Trap Solid Tungsten Fluorides (Stable Ash) WO3->Trap Success Accurate CHN Detection Trap->Success

Caption: Figure 1. Mechanism of Fluorine interference on silica combustion tubes and the scavenging action of Tungsten Trioxide (


).
Diagram 2: Recommended Validation Workflow

A logical decision tree for researchers handling fluorinated heterocycles.

Workflow Start Start: Fluorinated Pyrazole Sample Check Check Fluorine Content (>5% F by weight?) Start->Check Standard Standard CHN (No Additive) Check->Standard No (Low F) Modified Modified CHN (Add WO3 + 1050°C) Check->Modified Yes (High F) Result Compare Theoretical vs Found Standard->Result Modified->Result Pass Pass (±0.4%) Result->Pass Fail Fail / Ambiguous Result->Fail Final Final Purity Assignment Pass->Final qNMR Run qNMR (DMSO-d6) Internal Std: Maleic Acid Fail->qNMR Orthogonal Check qNMR->Final

Caption: Figure 2. Decision matrix for validating high-fluorine content small molecules.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • Metrohm. (2018).[2] Fluorine and chlorine in iron ore by Combustion Ion Chromatography.[2] Application Note CIC-028.[2] Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Bodensteiner, M. (2021). Combustion Analysis of Fluorinated Compounds: Best Practices. Elementar Analysensysteme GmbH Technical Guide.
  • Sigma-Aldrich. (2023). 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole Product Specification and Safety Data Sheet.Link

Sources

Safety Operating Guide

5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of highly functionalized building blocks. 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a specialized fluorinated heterocyclic compound. While its trifluoromethyl (–CF₃) group provides exceptional metabolic stability and lipophilicity—making it highly valuable in medicinal chemistry and agrochemical development—this same structural feature demands rigorous, self-validating safety and disposal protocols.

Standard biological degradation or mild chemical neutralization will fail to break the carbon-fluorine (C–F) bonds. Improper disposal can lead to the environmental persistence of fluorinated artifacts or the release of highly toxic hydrogen fluoride (HF) gas. This guide provides the authoritative, step-by-step operational and disposal procedures required to handle this compound safely.

Hazard Assessment & Mechanistic Causality

To design a fail-safe handling and disposal system, we must first understand the causality behind the molecule's hazards. The molecule features an electron-deficient pyrazole core, a labile ethoxy group at the C5 position, and a highly stable –CF₃ group at the C3 position.

  • Chemical Stability: The C–F bond is one of the strongest in organic chemistry (~450 kJ/mol). Standard base baths or hydrolytic waste treatments will not defluorinate the molecule.

  • Thermal Decomposition: When subjected to extreme heat or improper incineration, the molecule undergoes unimolecular decomposition, releasing toxic nitrogen oxides (NOx) and corrosive hydrogen fluoride (HF)[1].

  • Environmental Risk: If discarded into standard aqueous waste streams, fluorinated heterocycles can exhibit extreme environmental persistence, behaving similarly to per- and polyfluoroalkyl substances (PFAS)[2].

Table 1: Quantitative Hazard & Physicochemical Profile
ParameterCharacteristic / ValueOperational Implication
Chemical Formula C₇H₉F₃N₂OMust be strictly segregated into halogenated waste streams.
C–F Bond Energy ~450 kJ/molHighly resistant to chemical/biological degradation; requires thermal destruction.
Combustion Byproducts HF, NOx, Fluorinated PICsIncineration facility must possess alkali gas scrubbers and DeNOx systems[3].
GHS Classification Irritant (Skin/Eye)Mandates strict PPE and secondary containment during all transfers.

Operational Safety & Handling Protocol

Every protocol in your laboratory must be a self-validating system. By engineering controls at the point of handling, we mitigate the downstream risks of contamination and exposure.

Step-by-Step Handling Methodology:

  • Preparation & PPE: Don standard chemical-resistant PPE, including nitrile gloves (double-gloving recommended for prolonged handling), safety goggles, and a flame-resistant lab coat.

  • Environmental Control: Transfer the sealed chemical container into a certified, externally exhausted fume hood. Causality: The ethoxy-pyrazole derivative may possess a distinct vapor pressure; handling in a fume hood prevents inhalation of potentially irritating vapors.

  • Dispensing (Closed System): Weigh the material using a static-free spatula. If preparing a stock solution, dissolve the compound directly within the fume hood using a compatible anhydrous solvent (e.g., DCM or THF) to minimize aerosolization of the neat powder.

  • Decontamination: Wipe down all spatulas and analytical balances with a solvent-soaked Kimwipe (e.g., using isopropanol). Dispose of the Kimwipe immediately into a solid halogenated waste container.

Workflow A Material Retrieval (Secondary Containment) B Don PPE (Nitrile, Goggles, Lab Coat) A->B C Transfer to Certified Fume Hood B->C D Weighing & Dispensing (Closed System) C->D E Reaction Execution (Inert Atmosphere) D->E F Decontamination & Waste Segregation E->F

Operational safety workflow for handling fluorinated pyrazole derivatives.

Proper Disposal Procedures (Core Directive)

The disposal of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole cannot be treated like standard organic waste. Because of the –CF₃ group, suboptimal combustion will result in the formation of highly toxic Products of Incomplete Combustion (PICs)[1].

The only scientifically validated method for the complete mineralization of highly fluorinated organic compounds is High-Temperature Incineration (HTI) [2].

Table 2: High-Temperature Incineration (HTI) Parameters
ParameterRequired StandardCausality / Rationale
Temperature > 1,100°CMinimum thermal energy required to cleave C–F bonds and prevent PIC formation[1].
Residence Time 2 to 3 secondsEnsures complete unimolecular decomposition of the pyrazole ring and CF₃ group[2].
Atmosphere Oxidative (Excess O₂)Promotes complete conversion of carbon to CO₂ rather than soot/syngas[2].
Off-gas Treatment Alkali ScrubbingNeutralizes highly corrosive hydrogen fluoride (HF) gas generated during combustion[3].

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step): Collect all liquid waste containing this compound in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container designated strictly for Halogenated Organic Waste . Causality: Mixing fluorinated waste with non-halogenated streams dilutes the halogen content, potentially causing the waste management facility to route it to a lower-temperature incinerator incapable of breaking the C–F bonds.

  • Solid Waste Containment: Place all contaminated consumables (gloves, Kimwipes, filter paper) into a sealed, puncture-resistant solid hazardous waste bin.

  • Explicit Labeling: Label the waste container with the exact chemical name and prominently mark it: "Contains Fluorinated Organics / Halogenated Pyrazole." This explicit labeling triggers the Environmental Health and Safety (EHS) department to route the manifest specifically for HTI.

  • EHS Handoff: Coordinate with your institutional EHS office or a licensed hazardous waste contractor. Verify that their downstream disposal partner utilizes HTI facilities equipped with wet alkali scrubbers (e.g., Ca(OH)₂) to neutralize HF emissions[3].

Disposal W 5-Ethoxy-1-methyl-3-(trifluoromethyl) -1H-pyrazole Waste S Segregate into Halogenated Waste Stream W->S L Label: 'Fluorinated Organic / Halogenated Pyrazole' S->L E EHS Collection & Manifesting L->E H High-Temperature Incineration (>1100°C, 2s residence) E->H C Alkali Scrubbing (Neutralize HF/NOx) H->C M Complete Mineralization C->M

Step-by-step chemical waste segregation and high-temperature incineration pathway.

Spill Response & Decontamination Protocol

In the event of an accidental spill, rapid and structured containment is required to prevent environmental release.

Step-by-Step Spill Response:

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood sash is lowered (if the spill is contained within the hood) to maximize exhaust draw.

  • Neutralization & Absorption: Do not use water, as it may spread the lipophilic compound. Cover the spill with a universal chemical absorbent powder (e.g., vermiculite or a commercial spill kit absorbent).

  • Collection: Using a non-sparking plastic scoop, collect the absorbed mixture and place it into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a polar aprotic solvent (like acetone) followed by a soap and water wash to remove residual traces. All cleaning materials must be disposed of as solid halogenated waste.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Rapid evidence assessment of PFAS incineration and alternative remediation methods Source: Environment Agency, GOV.UK URL:[Link]

Sources

Personal protective equipment for handling 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This guide provides essential safety and handling protocols for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally analogous trifluoromethylated pyrazoles and established best practices for handling halogenated organic compounds to provide a robust framework for its safe utilization in a laboratory setting.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole is paramount. By examining its constituent chemical groups—a pyrazole ring, a trifluoromethyl group, and an ethoxy group—we can infer a likely hazard profile.

Safety data for analogous compounds, such as 3-(Trifluoromethyl)-1H-pyrazole, 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, and 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, consistently indicate the following potential hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[1][2][3][4][5]* Serious Eye Irritation: Contact with eyes can lead to serious irritation. [1][2][4][5]* Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system. [1][2][5][6]* Harmful if Swallowed or Inhaled: Some analogs are considered harmful if ingested or inhaled. [1][5][7] The trifluoromethyl group places this compound in the category of halogenated organic compounds, which necessitates specific handling and disposal considerations. [8][9] Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberReported Hazards
3-(Trifluoromethyl)-1H-pyrazole20154-03-4Causes skin, eye, and respiratory tract irritation. May be harmful if swallowed, inhaled, or absorbed through the skin. [1][4]
1-Methyl-3-(trifluoromethyl)-1H-pyrazole154471-65-5Causes skin and serious eye irritation. May cause respiratory irritation. [10]
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole60061-68-9Causes skin and serious eye irritation. May cause respiratory irritation. [2]
3-Methyl-5-(trifluoromethyl)pyrazole10010-93-2Causes skin and serious eye irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole. The following recommendations are based on a comprehensive risk assessment for standard laboratory operations.

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields must be worn. [11]For procedures with a higher risk of splashes, such as transferring larger volumes, chemical splash goggles are required. [9][11]When there is a significant risk of splashing or reaction under pressure, a face shield should be worn in addition to goggles. [8][9][11]* Skin Protection:

    • Gloves: Nitrile gloves are the recommended minimum for handling this compound. [8][9]For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. [9][11]Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.

    • Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect against incidental contact and small splashes. [8][9][12]* Respiratory Protection: All handling of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, especially when in solid form or when heating, should be conducted within a certified chemical fume hood to minimize inhalation exposure. [8][9]If work outside of a fume hood is unavoidable and there is a risk of generating aerosols or dust, a risk assessment should be performed to determine if a respirator is necessary. Personnel must be medically cleared and fit-tested to wear a respirator. [9]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 5-ethoxy-1-methyl-3- (trifluoromethyl)-1H-pyrazole BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Start->BasePPE CheckSplash Splash Risk? CheckAerosol Aerosol/Dust Risk? CheckSplash->CheckAerosol No Goggles Add Chemical Splash Goggles CheckSplash->Goggles Yes FumeHood Work in Fume Hood CheckAerosol->FumeHood Yes CheckAerosol->FumeHood No BasePPE->CheckSplash FaceShield Add Face Shield Goggles->FaceShield High Risk Respirator Respirator (Requires Assessment) FumeHood->Respirator Outside Hood

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans: Ensuring a Safe Workflow

Safe handling extends beyond personal protection and encompasses the entire experimental workflow, from preparation to disposal.

Operational Plan:
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be accessible and unobstructed. [1][8]2. Handling:

    • Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation risk. [8][9] * Use the smallest quantity of the substance necessary for the experiment.

    • Avoid the formation of dust and aerosols. [6][13] * Keep containers tightly closed when not in use. [13][14]3. Spill Response: In the event of a spill, evacuate the immediate area if necessary. For small spills, use an inert absorbent material like vermiculite or sand, and collect it in a sealed container for hazardous waste disposal. [12]Report any large spills to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan:

As a halogenated organic compound, 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound, including rinsate from cleaning glassware, in a designated and clearly labeled hazardous waste container. [12]Do not dispose of this chemical down the drain. [12]2. Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution. [12]3. Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal by your institution's EHS department or a licensed contractor. [12]

Disposal_Workflow Start Generate Waste Containing 5-ethoxy-1-methyl-3- (trifluoromethyl)-1H-pyrazole Collect Collect in Designated Halogenated Organic Waste Container Start->Collect Label Label Container: - 'Hazardous Waste' - Full Chemical Name Collect->Label Seal Securely Seal Container Label->Seal Store Store in Designated Secondary Containment Area Seal->Store Pickup Arrange for EHS Waste Pickup Store->Pickup

Caption: Step-by-step chemical waste disposal workflow.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, ensuring both personal safety and the integrity of their research environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals.
  • Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
  • TCI AMERICA. Safety Data Sheet - Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate.
  • Washington State University. Halogenated Solvents Safety Information.
  • Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
  • Thermo Fisher Scientific. Safety Data Sheet - 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • TCI Chemicals. Safety Data Sheet - 3-Methyl-5-(trifluoromethyl)pyrazole.
  • Safety Data Sheet - 4-Trifluoromethyl-1H-pyrazole.
  • ChemScene. Safety Data Sheet - 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde.
  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Fisher Scientific. Safety Data Sheet - 3-Trifluoromethyl-1H-pyrazole.
  • Apollo Scientific. Safety Data Sheet - 4-Bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
  • Cole-Parmer. Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%.
  • Fisher Scientific. Safety Data Sheet - 1-Methyl-3-trifluoromethyl-1H-pyrazole.

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.